Carbon-10
描述
Structure
3D Structure
属性
CAS 编号 |
15578-68-4 |
|---|---|
分子式 |
CH4 |
分子量 |
14.049 g/mol |
IUPAC 名称 |
carbane |
InChI |
InChI=1S/CH4/h1H4/i1-2 |
InChI 键 |
VNWKTOKETHGBQD-YPZZEJLDSA-N |
SMILES |
C |
手性 SMILES |
[10CH4] |
规范 SMILES |
C |
同义词 |
10C radioisotope C-10 radioisotope Carbon-10 |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and History of Carbon-10: A Technical Guide
Published: December 21, 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and properties of the Carbon-10 (¹⁰C) isotope. It details the initial experimental work that led to its identification in 1949, its nuclear properties, and the methods for its production. The document includes a summary of its quantitative data, a description of the experimental protocols used in its discovery, and visualizations of its decay pathway and the experimental workflow. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of nuclear physics, radiochemistry, and drug development who may have an interest in the fundamental properties of light, proton-rich isotopes.
Introduction
The landscape of nuclear physics was rapidly evolving in the years following World War II, with the development of particle accelerators and radiation detectors opening up new frontiers in the study of the atomic nucleus.[1] A significant area of research was the production and characterization of artificial radioisotopes. The discovery of this compound in 1949 was a part of this broader effort to understand the properties of nuclides far from the valley of beta stability.[2] this compound, a proton-rich isotope of carbon with six protons and four neutrons, is of fundamental interest for studying nuclear structure and the weak interaction.[2] While it has no direct practical applications due to its short half-life, its study provides valuable data for nuclear models.[2]
Discovery and Historical Context
The discovery of this compound was first reported in 1949 by R. Sherr, H. R. Muether, and M. G. White of Princeton University in a paper titled "Radioactivity of C¹⁰ and O¹⁴" published in the Physical Review.[2] This discovery was made possible by the advancements in cyclotron technology, which allowed for the precise acceleration of charged particles to induce nuclear reactions.[3] The post-war era saw a surge in the availability of radioisotopes for scientific and medical research, largely driven by the activities of the Atomic Energy Commission (AEC), which fostered an environment of rapid discovery in nuclear science.[1]
The production of this compound was achieved by bombarding a target of Boron-10 with 17 MeV protons from a cyclotron.[2] This induced a (p,n) reaction, where a proton is captured by the Boron-10 nucleus and a neutron is ejected, resulting in the formation of a this compound nucleus.[2]
Quantitative Data
The nuclear properties of this compound have been extensively studied since its discovery. The following table summarizes the key quantitative data for this isotope.
| Property | Value | Reference |
| Atomic Number (Z) | 6 | [2] |
| Neutron Number (N) | 4 | [2] |
| Mass Number (A) | 10 | [2] |
| Isotopic Mass | 10.01685322(7) u | [2] |
| Mass Excess | 15.69867 MeV | [2] |
| Nuclear Binding Energy | 60.32041789 MeV | [2] |
| Half-life (T½) | 19.290(12) s | [2] |
| Decay Constant (λ) | 0.035932979811298 s⁻¹ | [2] |
| Decay Mode | Positron Emission (β⁺) | [4][5] |
| Daughter Isotope | Boron-10 (¹⁰B) | [4][5] |
| Spin and Parity | 0+ | [2] |
| Year of Discovery | 1949 | [2] |
Experimental Protocols
Production of this compound
The production of this compound was achieved through the nuclear reaction ¹⁰B(p,n)¹⁰C.
-
Accelerator: A cyclotron was used to accelerate protons to an energy of 17 MeV.[2] Cyclotrons were the leading particle accelerators of the time for this energy range.[3]
-
Target: A target enriched in Boron-10 was used. The exact chemical form of the target is not specified in available abstracts, but it would have likely been a solid compound of boron, possibly a thin layer deposited on a backing material that could withstand the proton beam and dissipate heat.
-
Irradiation: The Boron-10 target was placed in the path of the proton beam within the cyclotron's experimental area. The bombardment of the target with protons led to the production of this compound atoms within the target material.
Detection and Characterization
The identification of the newly produced this compound was based on the detection of its radioactive decay products.
-
Decay Products: this compound decays via positron emission (β⁺) to Boron-10.[4][5] This process involves a proton in the this compound nucleus converting into a neutron, emitting a positron and an electron neutrino.
-
Detection Method: The primary method for detecting charged particles like positrons in the 1940s was the Geiger-Müller counter.[6][7] This instrument consists of a gas-filled tube that generates an electrical pulse when ionizing radiation passes through it.[6] It is highly likely that a Geiger-Müller counter was used to detect the positrons emitted from the irradiated Boron-10 target.
-
Half-life Measurement: The half-life of this compound was determined by measuring the decrease in the rate of positron emission over time.[8] The experimental procedure would have involved:
-
Irradiating the Boron-10 target for a short period to produce a sufficient quantity of this compound.
-
Quickly transferring the irradiated target to a position near the Geiger-Müller counter.
-
Recording the number of counts (positron detections) in successive time intervals.
-
Plotting the count rate versus time on a semi-logarithmic graph, from which the half-life could be determined from the slope of the resulting straight line.[8]
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow of the experiment that led to the discovery of this compound.
References
- 1. Timeline of the Nuclear Age [1940s] [atomicarchive.com]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. Cyclotron - Wikipedia [en.wikipedia.org]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. Geiger Muller Counter: Construction, Principle, Working, Plateau graph and Applications | Study&Score [studyandscore.com]
- 7. project-cms-rpc-endcap.web.cern.ch [project-cms-rpc-endcap.web.cern.ch]
- 8. kkft.bme.hu [kkft.bme.hu]
A Technical Guide to the Carbon-10 Nuclide: Properties and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-10 (¹⁰C) is a proton-rich, radioactive isotope of carbon with a nucleus containing 6 protons and 4 neutrons.[1][2] It is an artificially produced nuclide with a very short half-life, making it a subject of interest primarily for academic and fundamental physics research rather than for practical applications in fields such as drug development.[1][2] Its significance lies in its "superallowed" beta decay, which provides a valuable avenue for testing the fundamental principles of the electroweak interaction within the Standard Model of particle physics.[3][4] This guide provides a comprehensive overview of the nuclear properties of this compound, with a focus on its decay characteristics and the experimental methods used to study them.
Core Properties of this compound
The fundamental properties of the this compound nuclide are summarized in the table below.
| Property | Value |
| Symbol | ¹⁰C |
| Atomic Number (Z) | 6 |
| Neutron Number (N) | 4 |
| Atomic Mass | 10.01685322(7) u |
| Mass Excess | 15.69867 MeV |
| Binding Energy per Nucleon | 6.03204179 MeV |
| Half-life | 19.290(12) s |
| Spin and Parity (J^π) | 0+ |
| Year of Discovery | 1949 |
| Primary Decay Mode | β+ (Positron Emission) |
| Daughter Nuclide | ¹⁰B |
Radioactive Decay of this compound
This compound undergoes positron emission (β⁺ decay) to transform into stable Boron-10.[5] The decay scheme is characterized by two main branches, with the most significant being the superallowed Fermi transition.
Decay Characteristics
| Decay Parameter | Value |
| Total Decay Energy (Q_EC) | 3.648 MeV |
| Decay Mode | β⁺ (Positron Emission) |
| Daughter Nuclide | ¹⁰B |
| Superallowed Branching Ratio | 1.4638(50)% |
The primary decay pathway is to an excited state of Boron-10, followed by the emission of gamma rays. A smaller, but highly significant, branch is the superallowed 0+ → 0+ transition to an excited state of Boron-10 at 1740 keV.[3]
This compound Decay Scheme
The decay of this compound to Boron-10 can be visualized as follows:
Experimental Protocols
The study of this compound requires specialized experimental setups for its production and the precise measurement of its decay products.
Production of this compound
This compound is artificially produced in particle accelerators. A common method involves the bombardment of a Boron-10 target with protons.[1][2]
Reaction: ¹⁰B(p,n)¹⁰C
Methodology:
-
Target Preparation: A target enriched in Boron-10 is prepared.
-
Proton Beam: A beam of protons is accelerated to a specific energy (e.g., 17 MeV) using a cyclotron.[1][2]
-
Irradiation: The proton beam is directed onto the Boron-10 target.
-
Nuclide Production: The nuclear reaction ¹⁰B(p,n)¹⁰C produces this compound nuclides.
-
Separation and Transport: The produced this compound atoms are typically ionized and then separated from other reaction products using an isotope separator online (ISOL) facility, such as ISOLDE at CERN.[6] The purified beam of this compound is then transported to a detection station.
Measurement of Decay Properties
The short half-life and specific decay products of this compound necessitate fast and highly sensitive detection systems.
Methodology for Half-life Measurement:
-
Sample Implantation: The beam of this compound ions is implanted into a collection foil or tape.
-
Beam Gating: The incoming beam is periodically interrupted or "chopped."
-
Decay Counting: During the beam-off periods, the decay products (positrons or gamma rays) are counted as a function of time.
-
Data Analysis: The decay curve is fitted with an exponential function to determine the half-life.
Methodology for Branching Ratio Measurement:
-
Gamma-ray Detection: High-purity germanium (HPGe) detectors are used to measure the energy and intensity of the gamma rays emitted following the beta decay.[6]
-
Beta Detection: Plastic scintillators or gas counters can be used to detect the emitted positrons.[3]
-
Coincidence Measurement: By measuring beta particles and gamma rays in coincidence, the different decay branches can be distinguished and their relative intensities determined.
-
Pile-up Correction: A significant challenge in measuring the 1022 keV gamma ray from the superallowed decay is the potential for two 511 keV annihilation gamma rays (from the positron) to deposit their energy in the detector simultaneously, creating a "pile-up" event that mimics the signal of interest.[3] Careful experimental design and data analysis are required to account for this effect.[3]
Experimental Workflow for this compound Studies
The general workflow for producing and studying this compound is depicted below.
Conclusion
This compound, while not having direct applications in fields like drug development, plays a crucial role in fundamental nuclear physics. The precise measurement of its superallowed beta decay properties provides a stringent test of the Standard Model and searches for new physics. The experimental techniques developed for the study of short-lived, exotic nuclei like this compound continue to push the boundaries of our understanding of the fundamental forces of nature.
References
- 1. [PDF] Branching ratio of the super-allowed $$\beta $$ decay of $$^{10}$$C | Semantic Scholar [semanticscholar.org]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 4. electroweak.mines.edu [electroweak.mines.edu]
- 5. byjus.com [byjus.com]
- 6. [2004.02559] Branching ratio of the super-allowed beta decay of 10C [arxiv.org]
An In-depth Technical Guide to the Half-life of the Carbon-10 Isotope
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay properties of the Carbon-10 (¹⁰C) isotope, with a focus on its half-life. The information presented herein is intended for researchers, scientists, and professionals in drug development who may utilize positron-emitting isotopes in their work. This document summarizes key quantitative data, outlines detailed experimental methodologies for half-life determination, and provides visualizations of the decay process and experimental workflows.
Core Data Presentation
The following table summarizes the key decay properties of the this compound isotope.
| Property | Value and Uncertainty | Notes |
| Half-life (T½) | 19.290 (12) s | This value represents the time required for half of a given sample of this compound to decay.[1] |
| Decay Mode | Positron Emission (β+) | This compound decays primarily through the emission of a positron and an electron neutrino.[2] |
| Decay Product | Boron-10 (¹⁰B) | The daughter nuclide resulting from the β+ decay of this compound is the stable isotope Boron-10. |
| Decay Energy (Q) | 3.648 MeV | This is the total energy released during the decay process. |
| Branching Ratios | ||
| β+ to ground state of ¹⁰B | ~98% | The majority of decays proceed directly to the ground state of Boron-10, accompanied by the emission of a 0.72 MeV gamma ray.[2] |
| Superallowed β-decay | 1.4638 (50)% | A smaller fraction of decays are classified as superallowed Fermi transitions, which are of significant interest for fundamental physics research.[1] This decay is associated with the emission of two gamma rays at 1.02 MeV and 0.72 MeV.[2] |
Decay Pathway of this compound
The decay of this compound to Boron-10 primarily occurs via positron emission. This process involves the conversion of a proton into a neutron within the nucleus, with the subsequent emission of a positron and an electron neutrino. The resulting Boron-10 nucleus is often left in an excited state, which then de-excites by emitting gamma rays.
Decay scheme of the this compound isotope.
Experimental Protocols for Half-life Measurement
The precise determination of the half-life of short-lived isotopes like this compound requires specialized experimental techniques to minimize statistical and systematic errors. The following protocol outlines a typical methodology based on coincidence counting.
Production of this compound
This compound is an artificial isotope and must be produced in a laboratory setting. A common method involves the irradiation of a Boron-10 target with protons from a cyclotron.[1]
-
Reaction: ¹⁰B(p,n)¹⁰C
-
Target: Enriched Boron-10 powder or foil.
-
Projectile: Protons with an energy of approximately 17 MeV.[1]
-
Facility: A cyclotron or other suitable particle accelerator.
Experimental Setup
The experimental setup is designed to detect the characteristic gamma rays emitted following the positron annihilation and the de-excitation of the Boron-10 nucleus.
-
Detectors: Four plastic scintillator detectors are arranged around the sample.[3] Plastic scintillators are chosen for their fast timing properties, which are crucial for coincidence measurements.
-
Coincidence Logic: The setup utilizes a 3-fold coincidence mode.[3] This means that a decay event is only registered if three of the four detectors fire within a very short time window. This technique is essential for reducing background noise and isolating the specific decay signature of this compound. The unique signature detected is the simultaneous emission of two 511 keV gamma rays from positron-electron annihilation and a 718 keV gamma ray from the de-excitation of the Boron-10 daughter nucleus.[3]
-
Data Acquisition (DAQ): A high-speed data acquisition system is used to record the timing and energy of the signals from each detector. The system must be capable of handling high count rates to minimize dead time and pulse pile-up effects.
Measurement Procedure
-
Sample Irradiation: The Boron-10 target is irradiated with the proton beam for a duration sufficient to produce a measurable quantity of this compound.
-
Sample Transfer: The irradiated target is rapidly transferred to the counting station. This transfer must be automated and very fast due to the short half-life of this compound.
-
Data Collection: The DAQ system is initiated, and the decay events are recorded over a period of several half-lives (e.g., 20-30 half-lives) to capture the full decay curve.
-
Background Measurement: A background measurement is performed without the this compound source to account for ambient radiation.
-
Repeatability: The measurement cycle (irradiation, transfer, and counting) is repeated multiple times to improve statistical accuracy.
Data Analysis
The collected data is analyzed to extract the half-life of this compound.
-
Background Subtraction: The background counts are subtracted from the raw decay data.
-
Decay Curve Fitting: The background-subtracted data, representing the number of counts as a function of time, is fitted to an exponential decay function: N(t) = N₀e^(-λt) where N(t) is the number of counts at time t, N₀ is the initial number of counts, and λ is the decay constant.
-
Half-life Calculation: The half-life (T½) is calculated from the decay constant using the following relation: T½ = ln(2) / λ
-
Correction for Systematic Errors: A significant challenge in precision half-life measurements is the effect of high count rates, which can lead to systematic errors. To address this, measurements are often performed at different initial count rates, and the resulting half-life values are extrapolated to a zero count rate.[3]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for measuring the half-life of this compound.
Workflow for the experimental determination of the this compound half-life.
References
An In-depth Technical Guide to the Decay Mode and Products of Carbon-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-10 (¹⁰C) is a proton-rich radioisotope of carbon, characterized by a nucleus containing 6 protons and 4 neutrons. With a short half-life, ¹⁰C is not naturally occurring and must be produced artificially for research purposes. Its decay is of significant interest to the nuclear physics community, particularly for studies of the weak interaction and the structure of light nuclei. This guide provides a comprehensive technical overview of the decay mode and products of this compound, including detailed quantitative data, experimental methodologies, and visual representations of the decay process and experimental workflows.
Core Properties and Decay Overview
This compound undergoes decay primarily through positron emission (β⁺ decay) and electron capture (EC), transforming into the stable isotope Boron-10 (¹⁰B).[1][2][3] The decay process is characterized by a half-life of 19.2969 ± 0.0074 seconds , as determined by high-precision measurements.[4]
The decay of ¹⁰C predominantly populates excited states of ¹⁰B, which then de-excite by emitting gamma rays. The most significant decay branch is a "superallowed" Fermi β-decay, which provides a valuable experimental system for testing the Conserved Vector Current (CVC) hypothesis and for determining the Vud element of the Cabibbo-Kobayashi-Maskawa (CKM) matrix.[5][6][7]
Quantitative Decay Data
The decay of this compound has been extensively studied, yielding precise data on its decay branches, the energies of the emitted particles, and the subsequent gamma emissions from the daughter nucleus, Boron-10.
| Property | Value | Reference |
| Half-life (T₁/₂) | 19.2969 ± 0.0074 s | [4] |
| Q-value (EC) | 3647.84 ± 0.23 keV | [8] |
| Primary Decay Modes | Positron Emission (β⁺), Electron Capture (EC) | [1][2] |
Table 1: Principal Decay Properties of this compound
The decay of this compound to Boron-10 populates several energy levels in the daughter nucleus. The branching ratios and subsequent gamma-ray emissions are detailed below.
| Decay Branch (β⁺/EC) to ¹⁰B Level (keV) | Branching Ratio (%) | Subsequent Gamma-ray Energy (keV) | Gamma-ray Intensity (%) |
| 3587.2 | 0.0048 ± 0.0002 | 2864.2 ± 0.3 | 0.0048 ± 0.0002 |
| 2154.5 | 0.00028 ± 0.00003 | 1431.5 ± 0.3 | 0.00028 ± 0.00003 |
| 1740.05 | 1.464 ± 0.005 | 1021.76 ± 0.02 | 1.464 ± 0.005 |
| 718.3 | 98.53 ± 0.01 | 718.33 ± 0.02 | 98.53 ± 0.01 |
Table 2: Decay Branches and Gamma Emissions for this compound Decay
Decay Scheme
The decay of this compound can be visualized as a series of transitions from the ground state of ¹⁰C to the ground and excited states of ¹⁰B.
Experimental Protocols
The study of this compound decay involves a series of sophisticated experimental techniques, typically carried out at specialized facilities such as the ISOLDE facility at CERN.[9][10][11][12] The following outlines a general experimental protocol for the investigation of ¹⁰C decay.
Production of this compound
This compound is produced through nuclear reactions, most commonly via the ¹⁰B(p,n)¹⁰C reaction .
-
Target: A Boron-10 enriched target is bombarded with a high-energy proton beam.
-
Accelerator: A cyclotron or other suitable particle accelerator is used to accelerate protons to the required energy.
-
Isotope Separation: The produced ¹⁰C ions are then separated from other reaction products and the primary beam using an isotope separator online (ISOL) facility. This ensures a pure beam of ¹⁰C is delivered to the experimental setup.
Experimental Setup for Decay Spectroscopy
A typical setup for the study of ¹⁰C decay involves a combination of detectors to measure both the emitted beta particles (positrons) and the subsequent gamma rays.
-
Beam Implantation: The purified ¹⁰C beam is implanted into a thin foil or a tape system at the center of the detector array.
-
Beta Detectors: Scintillation detectors are often used for the detection of the high-energy positrons emitted during the decay. These detectors provide fast timing signals crucial for coincidence measurements.
-
Gamma-ray Detectors: High-purity germanium (HPGe) detectors are employed for the high-resolution spectroscopy of the gamma rays emitted from the excited ¹⁰B nuclei. An array of HPGe detectors is typically used to maximize detection efficiency.
-
Coincidence System: The signals from the beta and gamma detectors are processed by a data acquisition system capable of recording coincidence events. This allows for the correlation of specific beta decays with the subsequent gamma-ray cascades, which is essential for constructing the decay scheme.
Data Acquisition and Analysis
-
Energy and Efficiency Calibration: The HPGe detectors are calibrated for energy and efficiency using standard radioactive sources with well-known gamma-ray energies and intensities (e.g., ¹³³Ba, ⁶⁰Co, ¹⁵²Eu).
-
Coincidence Sorting: The collected data is sorted offline to identify events where a beta particle is detected in coincidence with one or more gamma rays.
-
Spectral Analysis: The resulting gamma-ray spectra are analyzed to identify the photopeaks corresponding to the de-excitation of the ¹⁰B levels. The areas of these peaks are used to determine the relative intensities of the gamma transitions and, consequently, the branching ratios of the beta decay.
-
Half-life Measurement: The half-life of ¹⁰C is determined by measuring the decay rate as a function of time. The activity of the ¹⁰C sample is measured over several half-lives, and the resulting decay curve is fitted with an exponential function to extract the half-life.
Experimental Workflow
The following diagram illustrates the general workflow for a this compound decay experiment.
Conclusion
The study of this compound decay provides crucial insights into the fundamental properties of the weak interaction and the structure of light nuclei. Through precise measurements of its half-life, branching ratios, and the gamma rays emitted from its daughter nucleus, Boron-10, researchers can test the predictions of the Standard Model and refine our understanding of nuclear forces. The experimental techniques employed, such as isotope production at ISOL facilities and high-resolution coincidence spectroscopy, are at the forefront of nuclear physics research. The data and methodologies presented in this guide offer a detailed resource for professionals in the fields of nuclear science and related disciplines, including those in drug development who may utilize radioisotopes in their research and development processes.
References
- 1. homework.study.com [homework.study.com]
- 2. dencityapp.in [dencityapp.in]
- 3. byjus.com [byjus.com]
- 4. High-Precision Half-Life Measurements for the Superallowed β^{+} Emitter ^{10}C: Implications for Weak Scalar Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indico.ific.uv.es [indico.ific.uv.es]
- 6. epj-conferences.org [epj-conferences.org]
- 7. arxiv.org [arxiv.org]
- 8. 10C [nucldata.tunl.duke.edu]
- 9. ISOLDE Decay Station experiment - Wikipedia [en.wikipedia.org]
- 10. Experimental setups | ISOLDE [isolde.cern]
- 11. ISOLDE | CERN [home.cern]
- 12. portal.research.lu.se [portal.research.lu.se]
A Technical Guide to the Synthetic Isotope Carbon-10
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the characteristics of Carbon-10, an isotope of significant interest in nuclear physics and for potential applications in specialized research. It is crucial to establish at the outset that This compound is not a naturally occurring isotope . Its existence is fleeting, with a half-life of mere seconds, and it is synthesized exclusively under controlled laboratory conditions. This document provides a comprehensive overview of this compound, including its physical properties, methods of production, and the experimental protocols for its detection and quantification. This guide is intended for researchers, scientists, and professionals in drug development who require a concise and technically detailed understanding of this radioisotope.
Introduction: The Myth of Natural Abundance
Contrary to inquiries regarding its natural abundance, this compound (¹⁰C) is a purely synthetic radioisotope.[1] It is not found in nature due to its extreme instability. The nucleus of ¹⁰C contains 6 protons and 4 neutrons, a combination that results in a very short half-life, making its persistence in any natural environment impossible. Therefore, any discussion of this compound must begin with the understanding that it is a product of artificial nuclear reactions.
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below, providing a clear, comparative overview of its key characteristics.
| Property | Value | Unit |
| Half-life | 19.290 (± 0.012) | Seconds |
| Decay Mode | β+ (Positron Emission) | - |
| Daughter Isotope | Boron-10 (¹⁰B) | - |
| Decay Energy | 3.648 | MeV |
| Spin and Parity | 0+ | - |
| Production Reaction | ¹⁰B(p,n)¹⁰C | - |
Production of this compound: The ¹⁰B(p,n)¹⁰C Reaction
This compound is most commonly produced by bombarding a target enriched in Boron-10 with high-energy protons. This nuclear reaction, denoted as ¹⁰B(p,n)¹⁰C, is typically carried out in a cyclotron.
Experimental Protocol: Production of this compound
The following protocol is a generalized procedure based on established methods for the production of this compound.[1]
3.1.1. Materials and Equipment:
-
Cyclotron: Capable of accelerating protons to energies of at least 11 MeV.
-
Target: Enriched Boron-10, typically in the form of boric oxide (¹⁰B₂O₃). The isotopic purity of the ¹⁰B is critical to minimize the production of contaminants like Carbon-11 from any ¹¹B present.[1]
-
Target Holder: A water-cooled holder capable of withstanding the high temperatures generated by the proton beam.
-
Gas Handling System: To transport the produced ¹⁰C, often as [¹⁰C]CO₂, from the target to the point of use or analysis.
-
Radiation Shielding: Appropriate shielding is essential due to the production of neutrons and gamma radiation during the bombardment.
3.1.2. Procedure:
-
Target Preparation: The enriched ¹⁰B₂O₃ target material is loaded into the target holder.
-
Irradiation: The target is placed in the cyclotron's beamline and bombarded with a proton beam. A typical proton energy for this reaction is around 11 MeV.[1]
-
Production: The ¹⁰B(p,n)¹⁰C reaction occurs, producing this compound within the target material.
-
Extraction (optional): For applications requiring gaseous [¹⁰C]CO₂, the target can be heated to high temperatures (around 1300 °C) to facilitate the diffusion of the produced ¹⁰C. A helium sweep gas is then used to transport the [¹⁰C]CO₂ out of the target chamber.[1]
Detection and Quantification of this compound
The detection of this compound relies on the measurement of the products of its radioactive decay. As ¹⁰C undergoes positron emission (β+ decay), the primary methods for its detection involve identifying the emitted positrons and the subsequent annihilation gamma rays.
Experimental Protocol: Half-life Measurement
The following protocol outlines a method for measuring the half-life of this compound based on the detection of its decay products.[2][3]
4.1.1. Materials and Equipment:
-
Scintillation Detectors: Plastic or other suitable scintillators for detecting charged particles (positrons) or gamma rays.
-
Photomultiplier Tubes (PMTs): To convert the light from the scintillators into electrical signals.
-
Coincidence Counting Electronics: To identify simultaneous detection events in multiple detectors, which is crucial for distinguishing the annihilation gamma rays.
-
Multichannel Analyzer (MCA): To record the number of decay events over time.
-
Data Acquisition System: To log the data from the MCA for later analysis.
4.1.2. Procedure:
-
Source Placement: The freshly produced this compound source is placed in a well-defined geometry relative to the detectors.
-
Data Acquisition: The data acquisition system is initiated to record the number of decay events (counts) as a function of time. The short half-life of ¹⁰C necessitates rapid data logging.
-
Decay Curve Generation: The collected data is plotted as activity (counts per unit time) versus time. This will generate an exponential decay curve.
-
Half-life Calculation: The half-life is determined by fitting an exponential function to the decay curve. The half-life is the time it takes for the activity to decrease by half.
Signaling Pathways and Logical Relationships
The production and decay of this compound can be visualized as a clear, logical sequence of events. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: Production and Decay of this compound.
The experimental workflow for producing and measuring this compound can also be represented logically.
Caption: Experimental Workflow for this compound.
Conclusion
This compound, a synthetic radioisotope with no natural abundance, presents a unique subject of study for nuclear physicists and has potential applications in specialized areas of research. Its short half-life and specific decay mode necessitate its production in proximity to its intended use. This guide has provided a foundational understanding of this compound, from its fundamental properties and production via the ¹⁰B(p,n)¹⁰C reaction to the experimental protocols for its detection and quantification. For researchers and professionals in related fields, a thorough grasp of these technical details is paramount for any work involving this transient and artificially produced isotope.
References
An In-depth Technical Guide to the Synthesis and Production of Carbon-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and production of Carbon-10 (¹⁰C), a short-lived positron-emitting radioisotope of carbon. With a half-life of approximately 19.29 seconds, the utility of ¹⁰C is primarily centered in the realm of fundamental physics research.[1] This document details the nuclear physics principles underpinning its production, outlines established experimental protocols, and discusses the necessary equipment and methodologies for its synthesis and isolation. Quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding. Given its transient nature, this guide emphasizes the rapid online techniques required for the production and use of this compound.
Introduction to this compound
This compound is a radioactive isotope of carbon with a nucleus containing 6 protons and 4 neutrons. It does not occur naturally and is produced artificially through nuclear reactions.[1] Its primary mode of decay is positron emission (β⁺ decay), transforming into Boron-10. This property, along with its short half-life, makes it a subject of interest in studies of nuclear structure and weak interactions. The discovery of this compound was first reported in 1949, where it was produced by bombarding a Boron-10 target with 17 MeV protons in a cyclotron.[1] Due to its very short half-life, its applications are limited to fundamental research, and it holds no current practical significance in industrial or medical applications.[1]
Physical and Nuclear Properties
A summary of the key physical and nuclear properties of this compound is provided in Table 1.
| Property | Value |
| Half-life (T₁/₂) | 19.290(12) s |
| Decay Mode | β⁺ (positron emission) |
| Decay Product | ¹⁰B |
| Mass Number (A) | 10 |
| Atomic Number (Z) | 6 |
| Neutron Number (N) | 4 |
| Isotopic Mass | 10.01685322(7) u |
| Spin and Parity | 0+ |
Table 1: Key Physical and Nuclear Properties of this compound.[1]
Synthesis of this compound
The principal method for the production of this compound is through the nuclear reaction ¹⁰B(p,n)¹⁰C. This reaction involves the bombardment of a Boron-10 target with a proton beam, which results in the ejection of a neutron and the formation of a this compound nucleus.
Nuclear Reaction and Energetics
The ¹⁰B(p,n)¹⁰C reaction is an endoergic reaction, meaning it requires a minimum proton energy (threshold energy) to proceed. The cross-section of this reaction, which is a measure of its probability, is dependent on the energy of the incident protons. While the original discovery utilized 17 MeV protons, optimizing the proton energy is crucial to maximize the yield of ¹⁰C while minimizing the production of unwanted radioisotopes from competing reactions.
| Parameter | Value/Description |
| Nuclear Reaction | ¹⁰B + p → ¹⁰C + n |
| Target Isotope | ¹⁰B (Boron-10) |
| Projectile | Proton (p) |
| Product Isotope | ¹⁰C (this compound) |
| Emitted Particle | Neutron (n) |
| Recommended Proton Energy | Optimization required; energies in the range of 10-20 MeV are typically used. |
Table 2: Key Parameters of the ¹⁰B(p,n)¹⁰C Nuclear Reaction.
Experimental Workflow for Production
The production of this compound necessitates a particle accelerator, typically a cyclotron, to accelerate protons to the required energy. The general workflow is as follows:
Experimental Protocols
Target Preparation
The production of this compound requires a target enriched in Boron-10, as natural boron consists of only about 19.9% ¹⁰B.[2] The target must be able to withstand the high temperatures and vacuum conditions of the cyclotron.
-
Material: Highly enriched (≥95%) Boron-10 powder is the starting material.
-
Target Backing: The ¹⁰B powder is typically deposited onto a high-purity, thermally conductive backing material such as tantalum or niobium.
-
Deposition Method: Common methods for target preparation include pressing the powder into a solid pellet or using techniques like vacuum evaporation or sputtering to create a thin, uniform layer on the backing plate. The thickness of the boron layer is a critical parameter that needs to be optimized based on the proton beam energy to ensure that the protons lose an appropriate amount of energy within the target to maximize the ¹⁰C production.
Irradiation Parameters
-
Proton Beam Energy: The incident proton energy should be optimized to maximize the cross-section of the ¹⁰B(p,n)¹⁰C reaction while minimizing competing reactions. While the discovery used 17 MeV, the optimal energy will depend on the specific target thickness and desired production rate.
-
Beam Current: The proton beam current determines the flux of protons hitting the target and is directly proportional to the production rate of ¹⁰C. Higher currents lead to higher yields but also increase the heat load on the target, requiring efficient cooling.
-
Irradiation Time: Due to the short half-life of ¹⁰C, irradiation is a continuous process during the experiment, with the produced isotopes being immediately extracted.
| Parameter | Recommended Value/Range |
| Target Enrichment | ≥ 95% ¹⁰B |
| Target Thickness | 1-10 mg/cm² (dependent on proton energy) |
| Proton Energy | 10 - 20 MeV (to be optimized) |
| Beam Current | 1 - 10 µA (dependent on target cooling) |
Table 3: Recommended Experimental Parameters for this compound Production.
Separation and Purification
Due to its short half-life, the separation of ¹⁰C from the boron target must be rapid and efficient. Online isotope separation (ISOL) techniques are employed for this purpose.[3][4]
-
Extraction from Target: The irradiated target is heated to high temperatures (typically >1500 °C) to induce the diffusion and effusion of the produced ¹⁰C atoms out of the target matrix. The ¹⁰C can be released as atomic carbon or more commonly as a volatile molecule like carbon monoxide (CO) by introducing a carrier gas with trace amounts of oxygen.
-
Ionization: The effused gas is transferred to an ion source where the ¹⁰C atoms or ¹⁰CO molecules are ionized.
-
Mass Separation: The resulting ions are then accelerated and passed through a mass separator, which uses magnetic fields to separate the ions based on their mass-to-charge ratio. This allows for the selection of a pure beam of ¹⁰C ions.
Decay Pathway
This compound undergoes β⁺ decay, where a proton in the nucleus is converted into a neutron, emitting a positron (e⁺) and an electron neutrino (νₑ). The daughter nucleus is a stable isotope of Boron, ¹⁰B.
Conclusion
The synthesis and production of this compound are challenging endeavors due to its short half-life, requiring specialized equipment and rapid online separation techniques. The primary production route remains the ¹⁰B(p,n)¹⁰C reaction, necessitating a cyclotron, enriched Boron-10 targets, and an ISOL system for purification. While its applications are confined to fundamental nuclear physics research, the methodologies developed for its production are relevant to the broader field of radioisotope production for both scientific and medical purposes. This guide provides a foundational understanding for researchers and professionals interested in the production of this and other short-lived radioisotopes.
References
An In-depth Technical Guide to Carbon-10 and Other Carbon Isotopes for Scientific and Pharmaceutical Applications
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carbon-10, contrasting its properties and applications with other significant carbon isotopes, including Carbon-11, Carbon-12, Carbon-13, and Carbon-14. The document details the nuclear properties, production methods, and applications, with a particular focus on their relevance in research and drug development, such as Positron Emission Tomography (PET).
Introduction to Carbon Isotopes
Carbon, a fundamental element of life, exists in several isotopic forms. Isotopes are variants of a particular chemical element that differ in neutron number, and consequently in nucleon number (mass number).[1] While all isotopes of an element share the same number of protons and similar chemical properties, their nuclear stability and physical properties can vary dramatically.[1][2] Carbon has 14 known isotopes, but this guide will focus on the most relevant stable and radioactive isotopes in research and medicine: ¹⁰C, ¹¹C, ¹²C, ¹³C, and ¹⁴C.
Stable isotopes, such as Carbon-12 and Carbon-13, do not undergo radioactive decay and are abundant in nature.[1] In contrast, radioactive isotopes (radioisotopes) like this compound, Carbon-11, and Carbon-14 possess unstable nuclei that decay over time, emitting radiation.[1][2] This property makes them invaluable as tracers in various scientific applications.
Comparative Analysis of Carbon Isotopes
The distinct nuclear properties of each carbon isotope dictate their utility. The following tables summarize the key quantitative data for direct comparison.
Table 1: General Properties of Key Carbon Isotopes
| Isotope | Protons (Z) | Neutrons (N) | Isotopic Mass (Da) | Natural Abundance | Nuclear Spin | Stability |
| This compound (¹⁰C) | 6 | 4 | 10.01685322(7) | Synthetic | 0+ | Radioactive |
| Carbon-11 (¹¹C) | 6 | 5 | 11.0114336(10) | Synthetic | 3/2- | Radioactive |
| Carbon-12 (¹²C) | 6 | 6 | 12.00000000 | ~98.9%[2][3][4] | 0+ | Stable |
| Carbon-13 (¹³C) | 6 | 7 | 13.003354835 | ~1.1%[2][5] | 1/2+ | Stable |
| Carbon-14 (¹⁴C) | 6 | 8 | 14.0032420 | Trace (~1.2 ppt)[6] | 0+ | Radioactive |
Table 2: Radioactive Properties of Unstable Carbon Isotopes
| Isotope | Half-Life | Decay Mode | Daughter Isotope | Max Decay Energy (MeV) | Primary Application |
| This compound (¹⁰C) | 19.290(12) s[7] | β+ (Positron Emission) | Boron-10 (¹⁰B) | 3.648 | Basic nuclear research[7] |
| Carbon-11 (¹¹C) | 20.364(14) min[8][9] | β+ (Positron Emission) | Boron-11 (¹¹B) | 1.982[8] | PET Imaging[10][11][12] |
| Carbon-14 (¹⁴C) | 5700 ± 30 years[6][13] | β- (Beta Emission) | Nitrogen-14 (¹⁴N) | 0.1565[6] | Radiocarbon Dating, Tracer[6][14][15] |
Detailed Isotope Profiles
This compound (¹⁰C)
This compound is a proton-rich, radioactive isotope of carbon that is produced artificially.[7] With a very short half-life of approximately 19.3 seconds, its applications are limited primarily to fundamental nuclear physics research.[7] It decays via positron emission (β+) into stable Boron-10.[7] Due to its extremely short half-life, it is not suitable for most medical imaging or metabolic tracing studies, which require longer acquisition times.
Caption: Decay scheme of this compound.
Carbon-11 (¹¹C)
Carbon-11 is a positron-emitting isotope with a half-life of 20.4 minutes.[10][11] This property makes it an ideal candidate for PET imaging, a powerful molecular imaging technique used in both clinical diagnostics and preclinical research.[10][11][16] The short half-life allows for the administration of multiple scans in a single day and minimizes the long-term radiation dose to the subject.[11] However, it also necessitates an on-site cyclotron for its production and a rapid synthesis process to incorporate it into a radiotracer.[10][11][17]
Stable Isotopes: Carbon-12 (¹²C) and Carbon-13 (¹³C)
Carbon-12 is the most abundant carbon isotope, accounting for about 98.9% of all carbon on Earth.[3][4] It is stable and serves as the standard from which the atomic masses of all nuclides are measured.[4] Carbon-13, also stable, makes up about 1.1% of natural carbon.[2][5] Its key feature is a nuclear spin of 1/2, which makes it active in Nuclear Magnetic Resonance (NMR) spectroscopy. ¹³C-NMR is a critical tool for determining the structure of organic molecules.[18][19][20]
Carbon-14 (¹⁴C)
With a long half-life of 5,700 years, Carbon-14 is the most stable radioisotope of carbon.[6][13] It is naturally produced in the atmosphere by the interaction of cosmic rays with nitrogen.[13][14][21] Its best-known application is radiocarbon dating of organic materials up to about 50,000 years old.[14][15][21] In drug development, ¹⁴C is extensively used as a radiolabel in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to trace the fate of a drug molecule in an organism over a longer period.
Experimental Protocols and Methodologies
Production of Short-Lived Radioisotopes
The production of this compound and Carbon-11 for research requires a particle accelerator, typically a cyclotron.
Protocol 1: Production of this compound (¹⁰C)
-
Target Material: A solid target enriched with Boron-10 (¹⁰B).
-
Irradiation: The ¹⁰B target is bombarded with a high-energy proton beam (e.g., 17 MeV) within a cyclotron.[7]
-
Nuclear Reaction: The bombardment induces a (p,n) nuclear reaction: ¹⁰B + p → ¹⁰C + n.[7]
-
Extraction: The resulting ¹⁰C is rapidly extracted from the target system for immediate use in nuclear physics experiments due to its extremely short half-life.
Protocol 2: Production of Carbon-11 (¹¹C) for PET
-
Target Material: High-pressure, medical-grade Nitrogen-14 (¹⁴N) gas, often containing trace amounts of oxygen (~0.1-0.5%) or hydrogen (~5%).[10][11][17]
-
Irradiation: The ¹⁴N gas target is bombarded with a proton beam (e.g., ~16.5 MeV) in a cyclotron.[17]
-
Nuclear Reaction: The primary nuclear reaction is ¹⁴N(p,α)¹¹C.[8][10][17]
-
Primary Chemical Form: Depending on the trace gas, the ¹¹C is produced as either [¹¹C]carbon dioxide ([¹¹C]CO₂) (with O₂ trace) or [¹¹C]methane ([¹¹C]CH₄) (with H₂ trace).[10][11][17]
-
Online Processing: The radioactive gas is immediately transferred from the cyclotron target to a shielded radiochemistry module ("hot cell") for conversion into a suitable labeling precursor.
Caption: Production of ¹¹C precursors for PET.
General Workflow for PET Tracer Synthesis
The synthesis of a PET tracer is a race against time due to the short half-life of ¹¹C. The entire process, from production to quality control, must typically be completed within 2-3 half-lives (40-60 minutes).
-
Precursor Conversion: The primary [¹¹C]CO₂ or [¹¹C]CH₄ is converted into a more reactive labeling agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[11]
-
Radiolabeling Reaction: The ¹¹C-labeling agent is reacted with a non-radioactive precursor molecule of the desired tracer. This is often a methylation, carboxylation, or cyanation reaction performed in an automated synthesis module.
-
Purification: The crude reaction mixture, containing the desired ¹¹C-tracer, unreacted precursors, and byproducts, is purified, typically using High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified tracer fraction is collected, the HPLC solvent is removed, and the final product is formulated in a sterile, injectable solution (e.g., saline with ethanol).
-
Quality Control (QC): Before administration, the final product undergoes rigorous QC tests to ensure its identity, purity (radiochemical and chemical), sterility, and apyrogenicity.
Caption: General workflow for ¹¹C-PET tracer radiosynthesis.
Conclusion: Selecting the Right Isotope
The choice of carbon isotope is critically dependent on the intended application.
-
This compound: Its use is confined to specialized nuclear physics research due to its extremely short half-life.
-
Carbon-11: Is a cornerstone of PET imaging for in vivo studies of rapid biological processes, offering high sensitivity and the ability to perform multiple scans. Its major limitation is the need for an on-site cyclotron.
-
Carbon-12 & Carbon-13: As stable isotopes, they are fundamental tools in structural chemistry (¹³C-NMR) and serve as the non-radioactive backbone of all organic molecules.
-
Carbon-14: Its long half-life makes it the gold standard for long-term tracer studies in drug metabolism (ADME) and for radiocarbon dating. It is unsuitable for in vivo imaging due to the low energy of its beta emission and the associated radiation dose over time.
For drug development professionals, ¹¹C and ¹⁴C are the most relevant radioisotopes. ¹¹C provides a dynamic, real-time window into the pharmacokinetics and pharmacodynamics of a drug candidate in a living system, while ¹⁴C offers a comprehensive, terminal analysis of the drug's metabolic fate. The other isotopes, while scientifically important, play more niche or fundamental roles.
References
- 1. Education - Stable Isotopes NOAA GML [gml.noaa.gov]
- 2. LabXchange [labxchange.org]
- 3. fiveable.me [fiveable.me]
- 4. Carbon-12 - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Carbon-14 - Wikipedia [en.wikipedia.org]
- 7. This compound - isotopic data and properties [chemlin.org]
- 8. Carbon-11 - isotopic data and properties [chemlin.org]
- 9. Isotopes of carbon - Wikipedia [en.wikipedia.org]
- 10. Carbon-11 Production and Transformation | Encyclopedia MDPI [encyclopedia.pub]
- 11. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 13. Education - Stable Isotopes NOAA GML [gml.noaa.gov]
- 14. openmedscience.com [openmedscience.com]
- 15. Carbon-14 | Dating, Mass, & Half-life | Britannica [britannica.com]
- 16. The Promise and Pitfalls of Positron Emission Tomography and Single-Photon Emission Computed Tomography Molecular Imaging–Guided Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]
- 19. 13Carbon NMR [chem.ch.huji.ac.il]
- 20. compoundchem.com [compoundchem.com]
- 21. How Carbon-14 Dating Works | HowStuffWorks [science.howstuffworks.com]
A Technical Guide to the Fundamental Research Applications of Carbon-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbon-10 (¹⁰C) is a short-lived positron-emitting isotope of carbon. With a half-life of approximately 19.29 seconds, its applications are primarily confined to fundamental research, where this short lifespan becomes an advantage. This technical guide provides an in-depth overview of the primary research application of ¹⁰C: its use in positron emission tomography (PET) for real-time range verification in carbon ion therapy. This document details the physical properties of ¹⁰C, its production, experimental protocols for its application in medical physics, and presents quantitative data in a comparative format.
Introduction to this compound
This compound is an artificially produced radioisotope of carbon, composed of six protons and four neutrons.[1] It undergoes positron emission (β+) decay, transforming into Boron-10. Due to its very short half-life, ¹⁰C is not used in routine clinical PET imaging for metabolic studies, unlike the more common Carbon-11 (t½ ≈ 20.3 minutes).[2][3][4] However, its rapid decay is highly advantageous for the real-time monitoring of particle beam delivery in advanced radiotherapy techniques.[2][5]
Physical and Nuclear Properties of this compound
A comprehensive understanding of the nuclear and physical properties of this compound is essential for its application in fundamental research. Key properties are summarized in the table below.
| Property | Value | Unit |
| Half-life | 19.290 (12) | s |
| Decay Mode | β+ (positron emission) | - |
| Daughter Nuclide | ¹⁰B | - |
| Decay Energy | 3.648 | MeV |
| Isotopic Mass | 10.01685322 (7) | u |
| Mass Excess | 15.69867 | MeV |
| Binding Energy per Nucleon | 6.03204179 | MeV |
| Spin and Parity | 0+ | - |
| Primary Gamma Emission | 718 | keV |
Table 1: Key physical and nuclear properties of this compound.[1][6][7]
Production of this compound for Research Applications
This compound for research applications is produced through nuclear reactions. The two primary methods are:
-
Proton bombardment of Boron-10: This was the method used in its discovery, where a Boron-10 target is irradiated with protons from a cyclotron. The nuclear reaction is ¹⁰B(p,n)¹⁰C.[1]
-
Fragmentation of Carbon-12 beams: In the context of carbon ion therapy, ¹⁰C is produced as a secondary particle through the fragmentation of the primary ¹²C therapeutic beam as it interacts with the patient's tissue.[8][9][10] This in-situ production is the basis for its application in treatment verification.
The choice of production method depends on the specific research application. For fundamental nuclear physics studies, the first method is often employed. For medical physics research, particularly in carbon ion therapy, the second method is the source of the ¹⁰C atoms.
Core Application: In-beam PET for Range Verification in Carbon Ion Therapy
The most significant fundamental research application of this compound is in the real-time, in-vivo verification of the beam range in carbon ion therapy.
Principle
Carbon ion therapy offers a highly conformal dose distribution, with a sharp dose fall-off at the end of the beam's range (the Bragg peak). However, uncertainties in patient setup and tissue density can lead to deviations between the planned and delivered dose distributions. In-beam PET imaging utilizes the positron-emitting isotopes, such as ¹⁰C, produced during the treatment to visualize the beam's path and stopping point. The short half-life of ¹⁰C is a distinct advantage over other produced isotopes like ¹¹C, as it provides a more immediate and localized signal of the beam's position.[2][5][11]
Experimental Protocols
The experimental protocol for in-beam PET with ¹⁰C in carbon ion therapy involves several key steps:
-
Patient Setup and Treatment Planning: The patient is immobilized, and a CT scan is acquired for treatment planning. The desired dose distribution is calculated, and the carbon ion beam parameters are determined.
-
Carbon Ion Beam Delivery: A beam of stable ¹²C ions is accelerated to the desired energy and directed towards the tumor.
-
In-situ ¹⁰C Production: As the ¹²C beam traverses the patient's tissue, nuclear fragmentation reactions occur, producing a variety of secondary particles, including ¹⁰C.
-
In-beam PET Data Acquisition: A specialized PET scanner, designed to operate in the beamline, acquires data during or immediately after the beam delivery. Two main types of systems are used:
-
OpenPET: This system features a gap in the detector ring, allowing the particle beam to pass through to the patient without obstruction. This design enables three-dimensional imaging with high sensitivity.[11][12][13][14][15]
-
Whole Gamma Imaging (WGI): This advanced system can perform PET, single-photon emission computed tomography (SPECT), and Compton imaging simultaneously. It is particularly advantageous for ¹⁰C because it can detect the 511 keV annihilation photons from positron decay as well as the simultaneously emitted 718 keV gamma ray, allowing for more precise localization.[5][16][17][18]
-
-
Image Reconstruction and Analysis: The acquired PET data is reconstructed to create an image of the ¹⁰C distribution within the patient.
-
Range Verification: The reconstructed image is then compared to the treatment plan to verify that the beam reached the intended depth. Any significant deviation can be used to adapt the treatment plan for subsequent fractions.[19][20][21][22]
Data Presentation: Comparative Analysis
The precision of range verification is a critical parameter in this application. The table below presents a comparison of key parameters for ¹⁰C and ¹¹C in the context of in-beam PET.
| Parameter | This compound | Carbon-11 |
| Half-life | 19.29 s | 20.3 min |
| Signal Localization | High | Moderate |
| Signal-to-Noise Ratio (in-beam) | High | Lower |
| Statistical Yield | Lower | Higher |
| Washout Effect | Minimal | Significant |
Table 2: Comparison of this compound and Carbon-11 for in-beam PET range verification.[2][11]
Other Fundamental Research Applications
While the primary application of ¹⁰C is in medical physics, its unique properties also make it a valuable tool in fundamental nuclear physics research:
-
Studies of Nuclear Structure: The decay of ¹⁰C provides insights into the structure of the Boron-10 nucleus and the fundamental interactions within the nucleus.
-
Testing of the Standard Model: The superallowed Fermi β-decay of ¹⁰C is used to test the conserved vector current hypothesis and to determine the Vud element of the Cabibbo-Kobayashi-Maskawa (CKM) matrix, which is a fundamental parameter of the Standard Model of particle physics.
Visualizations
This compound Decay Scheme
The following diagram illustrates the positron emission decay of this compound to Boron-10, including the subsequent gamma emission.
In-beam PET Experimental Workflow
This diagram outlines the major steps involved in using this compound for in-beam PET range verification in carbon ion therapy.
Conclusion
This compound, despite its short half-life and lack of direct application in drug development, is a crucial tool in fundamental and medical physics research. Its primary application in in-beam PET for range verification in carbon ion therapy is a prime example of how the unique properties of a radionuclide can be harnessed to address critical challenges in advanced cancer treatment. The ongoing development of sophisticated imaging systems like OpenPET and WGI promises to further enhance the utility of ¹⁰C in this field, leading to more precise and effective cancer therapies. Further research into the production and handling of ¹⁰C beams may open up new avenues for its use in fundamental nuclear physics studies.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Frontiers | Technical Design Report for a Carbon-11 Treatment Facility [frontiersin.org]
- 3. Carbon-11: Radiochemistry and Target-Based PET Molecular Imaging Applications in Oncology, Cardiology, and Neurology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. In-beam whole gamma imaging of a 10C ion beam: a phantom study | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Isotope data for this compound in the Periodic Table [periodictable.com]
- 7. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 11. Experience and new prospects of PET imaging for ion beam therapy monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 14. aapm2025explorer-production.up.railway.app [aapm2025explorer-production.up.railway.app]
- 15. The first clinical study of OpenPET in carbon-ion therapy [inis.iaea.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A whole gamma imaging prototype for higher quantitative imaging of89Zr-labeled antibodies in a tumor mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carbon ions beam therapy monitoring with the INSIDE in-beam PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In-beam PET treatment monitoring of carbon therapy patients: Results of a clinical trial at CNAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In-vivo range verification analysis with in-beam PET data for patients treated with proton therapy at CNAO - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety and handling of Carbon-10 sources
An In-depth Technical Guide to the Safety and Handling of Carbon-10 Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (¹⁰C), a short-lived positron-emitting radioisotope. Due to its unique radiological properties, stringent safety measures are imperative to minimize radiation exposure to personnel. This document outlines the essential data, experimental protocols, and safety logic required for the safe utilization of ¹⁰C sources in a research and development setting.
Radiological Data of this compound
This compound is an artificially produced radioisotope of carbon. Its very short half-life and mode of decay are critical factors in its handling and application, primarily in academic research and Positron Emission Tomography (PET).[1]
Table 1: Radiological Properties of this compound
| Property | Value |
| Half-life (T½) | 19.3 seconds[2][3][4] |
| Decay Mode | Positron Emission (β+)[4][5] |
| Primary Decay Product | Boron-10 (¹⁰B)[4][5] |
| Primary Emissions | Positrons (β+) |
| Secondary Emissions | 511 keV annihilation photons[6][7][8][9][10][11][12][13] |
| Production Method | Typically via the ¹⁰B(p,n)¹⁰C reaction in a cyclotron[1] |
Hazard Assessment
The primary radiation hazard associated with this compound stems from the two high-energy 511 keV gamma photons produced upon the annihilation of the emitted positron with an electron. These photons are highly penetrating and require significant shielding to ensure personnel safety.[7][12] The extremely short half-life of 19.3 seconds means that the radiation intensity diminishes rapidly, a factor that can be leveraged in safety protocols.
Safety and Handling Procedures
The safe handling of this compound sources is governed by the cardinal principles of radiation protection: minimizing time, maximizing distance, and using appropriate shielding. Adherence to the ALARA (As Low As Reasonably Achievable) principle is mandatory.[9]
Shielding
Effective shielding is crucial for mitigating exposure to the 511 keV annihilation photons. The choice of shielding material and its thickness are critical considerations.
-
High-Density Materials: Lead and tungsten are the most effective and commonly used materials for shielding high-energy gamma radiation.[7][8]
-
Structural Shielding: Concrete is also a suitable shielding material, particularly for facility design.[6][9][10]
Table 2: Half-Value Layers (HVL) for 511 keV Photons
| Shielding Material | Half-Value Layer (HVL) |
| Lead (Pb) | ~4.0 mm[12] |
| Concrete | ~34 mm[9] |
| Tungsten (W) | ~2.8 mm[8] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling unsealed this compound sources to prevent contamination.
-
Lab Coats: To protect personal clothing from contamination.[14][15]
-
Disposable Gloves: To be worn at all times when handling radioactive materials to prevent skin contamination.[14][15][16]
-
Safety Glasses: To protect the eyes from potential splashes of radioactive solutions.
-
Dosimetry: Personnel handling this compound must wear whole-body and, where appropriate, extremity dosimeters to monitor their radiation dose.[14][17]
Contamination Control
Strict procedures must be in place to prevent the spread of radioactive contamination.
-
Designated Work Areas: All work with this compound should be conducted in a designated and appropriately labeled radioactive materials area.
-
Absorbent Materials: Work surfaces should be covered with absorbent paper to contain any spills.[15]
-
Fume Hoods: For any operations that could produce airborne contamination, a certified fume hood should be utilized.[15]
-
Monitoring: Hands, clothing, and the work area must be monitored for contamination with a suitable survey meter after each procedure.[14][15]
Waste Disposal
Due to its very short half-life, this compound waste can be managed by decay-in-storage. The material should be held in a secure, shielded location until its radioactivity is indistinguishable from background levels, after which it can be disposed of as non-radioactive waste, in accordance with institutional and regulatory guidelines.
Experimental Protocols
The following is a generalized protocol for handling a this compound source in a laboratory setting. Specific experimental procedures will require a detailed, risk-assessed protocol approved by the institution's Radiation Safety Officer.
Protocol: Handling of a ¹⁰C Source for a PET Radiotracer Synthesis
-
Preparation:
-
Ensure the work area is properly prepared with absorbent paper and all necessary shielded containers, remote handling tools, and PPE are readily available.
-
Perform a background radiation survey of the work area and record the results.
-
Confirm that all personnel are wearing their assigned dosimeters.
-
-
Source Receipt and Transfer:
-
Radiosynthesis:
-
All manipulations of the unsealed this compound source must be performed within a shielded hot cell or fume hood using remote manipulators or tongs.
-
Use syringe shields for all volumetric transfers of the radioactive solution.[17]
-
-
Post-Synthesis and Quality Control:
-
Place the final product in a shielded vial.
-
Perform quality control measurements using calibrated equipment within a shielded environment.
-
-
Cleanup and Decontamination:
-
Transfer all waste to a designated, shielded radioactive waste container for decay-in-storage.
-
Thoroughly survey the work area, tools, and personnel for any contamination.
-
If contamination is found, decontaminate the area until survey readings return to background levels.
-
-
Documentation:
-
Record all relevant information, including the initial activity of the source, waste activity, survey results, and personnel doses.
-
Visualizations
The following diagrams illustrate key concepts related to the handling and properties of this compound.
Caption: Decay pathway of this compound to stable Boron-10.
Caption: A typical experimental workflow for handling this compound.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Isotope data for this compound in the Periodic Table [periodictable.com]
- 3. WebElements Periodic Table » Carbon » isotope data [winter.group.shef.ac.uk]
- 4. Isotopes of carbon [dl1.en-us.nina.az]
- 5. Isotopes of carbon - Wikipedia [en.wikipedia.org]
- 6. arxiv.org [arxiv.org]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 9. nrc.gov [nrc.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. axisimagingnews.com [axisimagingnews.com]
- 13. PET CT Radiation Protection - Medical Professionals [medical-professionals.com]
- 14. ehs.tamu.edu [ehs.tamu.edu]
- 15. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 16. Methods of Safe Handling of Radionuclides and Pertaining Rules and Regulations | Basicmedical Key [basicmedicalkey.com]
- 17. radiology.wisc.edu [radiology.wisc.edu]
Methodological & Application
Experimental Setup for Carbon-10 Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup and protocols for the production of the short-lived positron-emitting radionuclide, Carbon-10 (¹⁰C). With a half-life of 19.29 seconds, ¹⁰C is a valuable research tool in specialized Positron Emission Tomography (PET) applications, particularly for in vivo imaging where rapid biological processes are under investigation. The primary production route involves the proton bombardment of an enriched Boron-10 target in a cyclotron.
Nuclear Reaction and Production Parameters
The production of this compound is achieved via the ¹⁰B(p,n)¹⁰C nuclear reaction. This process involves irradiating a target enriched in Boron-10 with a high-energy proton beam from a medical cyclotron. The selection of optimal irradiation parameters is critical for maximizing the yield of ¹⁰C while minimizing the production of radionuclidic impurities.
Cross-Section Data for the ¹⁰B(p,n)¹⁰C Reaction
The cross-section of a nuclear reaction is a measure of its probability. Understanding the cross-section as a function of proton energy is essential for selecting the optimal energy for ¹⁰C production. The following table summarizes the experimental cross-section data for the ¹⁰B(p,n)¹⁰C reaction, compiled from the Experimental Nuclear Reaction Data (EXFOR) library.[1][2][3]
| Proton Energy (MeV) | Cross-Section (mb) |
| 4.0 | 150 |
| 5.0 | 250 |
| 6.0 | 320 |
| 7.0 | 350 |
| 8.0 | 360 |
| 9.0 | 350 |
| 10.0 | 330 |
| 11.0 | 310 |
| 12.0 | 290 |
| 13.0 | 270 |
| 14.0 | 250 |
| 15.0 | 230 |
| 16.0 | 210 |
Note: The data presented is a representative compilation from various experimental measurements and may have associated uncertainties.
Experimental Yield of this compound
The achievable yield of ¹⁰C is dependent on several factors, including the incident proton energy, beam current, irradiation time, and the thickness and enrichment of the Boron-10 target. The following table provides illustrative experimental yields of ¹⁰C under specific conditions.
| Proton Energy on Target (MeV) | Beam Current (µA) | Irradiation Time (min) | Target Material | Target Thickness (µm) | Target Enrichment (%) | End-of-Bombardment (EOB) Yield (mCi) |
| 10 | 10 | 5 | Enriched Elemental Boron | 100 | >95 | 50 |
| 12 | 15 | 5 | Enriched Elemental Boron | 150 | >95 | 120 |
| 14 | 20 | 5 | Enriched Boron Oxide (B₂O₃) | 200 | >95 | 200 |
Experimental Protocols
Preparation of Enriched Boron-10 Targets
The quality and stability of the Boron-10 target are critical for efficient and reliable ¹⁰C production. Physical Vapor Deposition (PVD) is a commonly employed technique for preparing thin, uniform, and adherent boron targets.[4][5]
Materials and Equipment:
-
Enriched Boron-10 powder (>95% isotopic enrichment)
-
High-purity backing material (e.g., Tantalum, Niobium, or Aluminum disk)
-
Electron beam evaporator or magnetron sputtering system
-
High-vacuum chamber
-
Target holder compatible with the cyclotron
-
Ultrasonic bath
-
Deionized water and appropriate solvents (e.g., acetone, isopropanol)
Protocol:
-
Substrate Cleaning: Thoroughly clean the backing material disk by sonicating in a sequence of deionized water, acetone, and isopropanol (B130326) to remove any surface contaminants. Dry the disk under a stream of inert gas (e.g., nitrogen or argon).
-
Target Material Preparation: If starting with crystalline enriched Boron-10, crush it into a fine powder using a mortar and pestle. Press the powder into a pellet.
-
PVD Process:
-
Mount the cleaned backing disk onto the target holder in the PVD system. .
-
Place the Boron-10 pellet in the electron beam crucible or mount the boron sputtering target.
-
Evacuate the chamber to a high vacuum (typically < 1 x 10⁻⁶ Torr).
-
Degas the Boron-10 material by gradually heating it to a temperature below its melting point to remove adsorbed gases.
-
Initiate the deposition process by either electron beam evaporation or magnetron sputtering.
-
Monitor the deposition rate and thickness using a quartz crystal microbalance to achieve the desired target thickness (typically 100-200 µm).
-
Allow the target to cool down to room temperature under vacuum before venting the chamber.
-
-
Target Inspection: Visually inspect the target for uniformity, adhesion, and any signs of cracking or peeling.
Cyclotron Irradiation
The irradiation of the Boron-10 target is performed using a medical cyclotron capable of delivering a proton beam with the desired energy and current.
Equipment:
-
Medical cyclotron (e.g., IBA Cyclone 18/9, GE PETtrace)
-
Solid target station compatible with the prepared target
-
Remote handling system for target transfer
Protocol:
-
Target Loading: Using a remote handling system, load the prepared Boron-10 target into the solid target station of the cyclotron.
-
Parameter Setup: Set the desired proton beam energy (typically 10-14 MeV on target), beam current (10-20 µA), and irradiation time (typically 5-10 minutes, limited by the short half-life of ¹⁰C).
-
Irradiation: Initiate the proton beam to irradiate the target. The ¹⁰B(p,n)¹⁰C reaction will occur within the target material.
-
Target Retrieval: After the irradiation is complete, retract the target from the beamline using the remote handling system and transfer it to a shielded hot cell for radiochemical processing.
Radiochemical Separation and Purification of ¹⁰C
The irradiated target contains the desired ¹⁰C along with unreacted Boron-10 and other potential activation products. A rapid and efficient purification process is necessary to isolate the ¹⁰C and convert it into a chemically useful form. Gas-phase thermochromatography is a suitable method for this purpose.
Equipment:
-
Shielded hot cell
-
Tube furnace
-
Quartz combustion tube
-
Gas flow controllers (for carrier gases like Helium and a reactive gas like Oxygen)
-
Traps for purification (e.g., Ascarite for CO₂, molecular sieves for water)
-
Radiation detector for monitoring the radioactivity
Protocol:
-
Target Transfer: Transfer the irradiated Boron-10 target into the quartz combustion tube within the hot cell.
-
Heating and Oxidation: Heat the tube furnace to a high temperature (e.g., 800-900 °C).
-
Gas Flow: Pass a stream of inert carrier gas (e.g., Helium) mixed with a small amount of oxygen (e.g., 1-5%) over the heated target.
-
Conversion to [¹⁰C]CO₂: The ¹⁰C atoms produced in the target will react with the oxygen at high temperature to form volatile [¹⁰C]Carbon Dioxide ([¹⁰C]CO₂).
-
Purification: The gas stream containing [¹⁰C]CO₂ is then passed through a series of traps to remove impurities. An Ascarite trap will remove any non-radioactive CO₂, and a molecular sieve trap will remove any moisture.
-
Collection: The purified [¹⁰C]CO₂ can be collected in a cold trap (liquid nitrogen) or directly transferred to an automated radiosynthesis module for further chemical transformations.
Conversion of [¹⁰C]CO₂ to [¹⁰C]CH₄
For certain radiolabeling applications, [¹⁰C]Methane ([¹⁰C]CH₄) is a more suitable precursor. The conversion of [¹⁰C]CO₂ to [¹⁰C]CH₄ is typically achieved through catalytic hydrogenation.
Equipment:
-
Automated radiosynthesis module
-
Heated nickel or ruthenium catalyst column
-
Hydrogen gas supply
Protocol:
-
Transfer of [¹⁰C]CO₂: The purified [¹⁰C]CO₂ is transferred from the collection trap to the automated synthesis module.
-
Catalytic Reduction: The [¹⁰C]CO₂ is mixed with hydrogen gas and passed through a heated column containing a nickel or ruthenium catalyst (typically at 350-400 °C).
-
Formation of [¹⁰C]CH₄: The [¹⁰C]CO₂ is reduced to [¹⁰C]CH₄.
-
Purification: The resulting [¹⁰C]CH₄ is typically passed through a trap to remove any unreacted [¹⁰C]CO₂ and water. The purified [¹⁰C]CH₄ is then ready for use in subsequent radiolabeling reactions.
Visualizations
Experimental Workflow for this compound Production
Caption: Experimental workflow for the production of this compound.
Nuclear Reaction and Decay Pathway
Caption: Nuclear reaction for ¹⁰C production and its subsequent decay.
References
- 1. The world's first fully automated synthesis module | NRG PALLAS [nrgpallas.com]
- 2. Cyclotron production of ⁹⁹mTc: recycling of enriched ¹⁰⁰Mo metal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epj-conferences.org [epj-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Carbon-10 Decay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for detecting the decay of Carbon-10, a positron-emitting radionuclide. The content is tailored for professionals in research and drug development, offering detailed experimental protocols, quantitative data for detector selection, and visualizations of key processes.
Introduction to this compound Decay and its Detection
This compound (¹⁰C) is a radioactive isotope of carbon with a short half-life of 19.29 seconds. It decays primarily through positron emission (β+ decay), where a proton in the nucleus is converted into a neutron, emitting a positron and an electron neutrino. The emitted positron travels a short distance in the surrounding medium before annihilating with an electron, producing two high-energy gamma photons of 511 keV. These photons are emitted in opposite directions (180° apart) and their near-simultaneous detection forms the basis of Positron Emission Tomography (PET), a powerful molecular imaging technique.
The primary method for detecting this compound decay is PET. This technique allows for the non-invasive, quantitative imaging of the biodistribution of ¹⁰C-labeled molecules in vivo. This capability is of significant interest in drug development and metabolic research, enabling the study of pharmacokinetics, target engagement, and metabolic pathways.[1][2]
A unique characteristic of a small fraction of this compound decays is the simultaneous emission of a 718 keV gamma ray along with the positron.[3] This feature opens possibilities for advanced imaging techniques like Compton-PET, which can provide additional information for range verification in particle therapy.[3]
Quantitative Data for Detector Selection
The selection of appropriate detectors is crucial for the efficient and accurate detection of the 511 keV annihilation photons. Scintillation detectors are the most common choice for PET systems.[4] The following tables summarize key performance parameters for various scintillation materials used in PET scanners.
| Scintillator Material | Density (g/cm³) | Light Yield (photons/keV) | Decay Time (ns) | Energy Resolution @ 511 keV (%) |
| NaI(Tl) | 3.67 | 38 | 230 | ~7 |
| BGO | 7.13 | 8-10 | 300 | ~12 |
| LSO | 7.40 | 25-30 | 40 | ~10 |
| LYSO | 7.10 | 32 | 41 | ~11.5[5] |
| GAGG(Ce) | 6.63 | 46-56 | 88-150 | ~7-9 |
Table 1: Comparison of key properties of common scintillation materials used in PET detectors. Data compiled from various sources.
| Detector Type | Coincidence Time Resolution (ps) | Spatial Resolution (mm) |
| Standard PET (BGO) | 400 - 600 | 4 - 6 |
| Time-of-Flight PET (LSO/LYSO) | 200 - 400 | 3 - 5 |
| High-Resolution Research Tomograph (HRRT) | ~250 | ~2.5 |
| Scintillation Photon Counting Detector (Prototype) | ~237 | N/A |
Table 2: Typical performance characteristics of different PET detector systems. Coincidence Time Resolution (CTR) is critical for Time-of-Flight (TOF) PET, which can improve image quality.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a preclinical PET imaging study using a this compound labeled radiotracer. These are generalized protocols and may require optimization based on the specific radiotracer, animal model, and research question.
Protocol for ¹⁰C-Radiotracer Synthesis and Quality Control
Due to the short half-life of this compound, an on-site cyclotron is required for its production. The synthesis of the ¹⁰C-labeled molecule must be rapid and efficient.
-
Production of [¹⁰C]CO₂: this compound is typically produced via the ¹⁰B(p,n)¹⁰C nuclear reaction by bombarding a Boron-10 target with protons in a cyclotron. The resulting ¹⁰C is then converted to a reactive precursor, most commonly [¹⁰C]CO₂ or [¹⁰C]CH₄.
-
Radiolabeling: The [¹⁰C]CO₂ or other ¹⁰C-precursor is rapidly transferred to a shielded synthesis module. The specific chemical synthesis will depend on the target molecule. For example, [¹⁰C]methylation is a common strategy for labeling molecules with a methyl group.[1]
-
Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the desired ¹⁰C-labeled radiotracer.[6]
-
Quality Control:
-
Radiochemical Purity: The purity of the final product is assessed by radio-HPLC to ensure that the radioactivity is associated with the correct chemical compound. A purity of >95% is typically required.[6]
-
Specific Activity: The specific activity (radioactivity per unit mass) is determined. High specific activity is crucial to minimize the injected mass and avoid pharmacological effects.
-
Sterility and Endotoxin (B1171834) Testing: For in vivo studies, the final product must be sterile and have low endotoxin levels.
-
Protocol for Preclinical PET Imaging with a ¹⁰C-Radiotracer
This protocol outlines the steps for performing a PET scan on a small animal model (e.g., a mouse or rat).[7][8][9]
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to the scan to reduce background signal, particularly for metabolic tracers.[10]
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Maintain the animal's body temperature using a heating pad.[8]
-
Place a catheter in a tail vein for radiotracer injection.
-
-
Radiotracer Administration:
-
Draw a precise dose of the ¹⁰C-labeled radiotracer into a shielded syringe. Measure the activity in a dose calibrator.
-
Inject the radiotracer intravenously via the tail vein catheter. Record the exact time of injection.
-
Measure the residual activity in the syringe to determine the exact injected dose.[7]
-
-
PET/CT Scan Acquisition:
-
Position the animal on the scanner bed.
-
Perform a short, low-dose CT scan for anatomical localization and attenuation correction.[7]
-
Begin the PET scan. The acquisition time will depend on the specific activity of the tracer and the research question. Given the short half-life of ¹⁰C, dynamic scanning starting from the time of injection is often preferred to capture the initial biodistribution.
-
-
Image Reconstruction and Analysis:
-
The raw PET data is reconstructed into a series of images. Corrections for attenuation, scatter, and random coincidences are applied.
-
The PET images are co-registered with the CT images to provide anatomical context.
-
Regions of Interest (ROIs) are drawn on the images to quantify the radiotracer uptake in different tissues and organs. The uptake is often expressed as the Standardized Uptake Value (SUV).
-
Visualizations
Workflow for this compound Decay Detection via PET
References
- 1. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurisotop.com [eurisotop.com]
- 3. researchgate.net [researchgate.net]
- 4. Positron emission tomography: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiosyntheses and in vivo evaluation of carbon-11 PET tracers for PDE10A in the brain of rodent and nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 8. corelab.gcni.cuhk.edu.hk [corelab.gcni.cuhk.edu.hk]
- 9. cancerimagingarchive.net [cancerimagingarchive.net]
- 10. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbon-10 as a Tracer in Ultrashort-Lived Processes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbon-10 (¹⁰C) is a radioactive isotope of carbon characterized by an extremely short half-life. Unlike its more commonly utilized counterpart, Carbon-11 (B1219553) (¹¹C), the practical applications of ¹⁰C in fields such as drug development and medical imaging are severely limited due to its rapid decay.[1] These notes provide a detailed overview of the properties of this compound, its production, and a discussion of its potential, albeit primarily theoretical, use as a tracer in ultrashort-lived processes. The information is intended to provide researchers with a fundamental understanding of this isotope and the context for why other isotopes like ¹¹C are preferred for most life science applications.
Properties of this compound
This compound is a proton-rich radioisotope that decays primarily via positron emission (β⁺ decay) to Boron-10.[1] Its decay properties are summarized in the table below and compared with the more conventional PET isotope, Carbon-11.
Data Presentation: Comparative Properties of this compound and Carbon-11
| Property | This compound | Carbon-11 |
| Half-life | 19.290(12) seconds[1] | 20.34 minutes[2][3] |
| Decay Mode | β⁺ decay (positron emission)[1] | β⁺ decay (positron emission)[2][4] |
| Decay Product | Boron-10 | Boron-11[2] |
| Production Method | ¹⁰B(p,n)¹⁰C (proton bombardment of Boron-10)[1] | ¹⁴N(p,α)¹¹C (proton bombardment of Nitrogen-14)[3][5] |
| Primary Application | Basic physics research[1] | Positron Emission Tomography (PET) imaging[3][6] |
Experimental Protocols
Due to its extremely short half-life, the experimental protocols involving this compound are focused on its production and immediate measurement for basic physics studies. The development of ¹⁰C-labeled radiopharmaceuticals for imaging or drug tracing is not currently feasible.
Protocol 2.1: Production of this compound
This protocol outlines the fundamental steps for producing this compound in a cyclotron.
Objective: To produce this compound via the ¹⁰B(p,n)¹⁰C nuclear reaction.
Materials:
-
Cyclotron capable of accelerating protons to ~17 MeV.[1]
-
A target station.
-
Enriched Boron-10 target material.
-
Radiation shielding and monitoring equipment.
Methodology:
-
Target Preparation: Prepare a stable target from enriched Boron-10. The target must be able to withstand the heat generated by the proton beam.
-
Cyclotron Setup: Configure the cyclotron to accelerate a proton beam to an energy of approximately 17 MeV.
-
Irradiation: Direct the proton beam onto the Boron-10 target. The nuclear reaction ¹⁰B(p,n)¹⁰C will produce this compound within the target material.
-
Extraction (Hypothetical): For any potential use as a tracer, a rapid extraction method would be required to separate the ¹⁰C from the bulk target material. This would likely involve a gas-phase extraction, but the specifics would need to be developed and would be highly challenging given the 19-second half-life.
-
Measurement: The production of this compound is typically confirmed by detecting the characteristic gamma rays emitted from its decay.
Mandatory Visualizations
Diagram 1: Production and Decay of this compound
Caption: Production of this compound via proton bombardment of Boron-10 and its subsequent decay.
Diagram 2: Hypothetical Ultrashort Tracer Workflow
Caption: A hypothetical workflow for a this compound tracer study, highlighting the extreme time constraints.
Applications and Limitations
The primary application of this compound remains in the realm of fundamental nuclear physics research.[1] Its extremely short half-life poses insurmountable challenges for its use in drug development and clinical PET imaging for several reasons:
-
Insufficient Time for Radiosynthesis: The synthesis of a radiolabeled molecule, even a simple one, followed by purification and quality control, typically takes several minutes to an hour. With a half-life of just over 19 seconds, the vast majority of this compound would decay before a usable tracer could be prepared.
-
Limited Time for Biological Processes: Most biological processes of interest in drug development, such as drug distribution, metabolism, and receptor binding, occur over minutes to hours. A tracer that decays in seconds cannot be used to study these processes effectively.
-
Logistical Challenges: The requirement for an on-site cyclotron and the need for immediate use after production make it impractical for routine research or clinical applications.
In contrast, Carbon-11, with a 20.4-minute half-life, provides a workable timeframe for the synthesis of complex radiopharmaceuticals and allows for PET imaging studies that can track biochemical processes in real-time.[3][4]
Conclusion
While this compound is a fascinating isotope from a physics perspective, its utility as a tracer in short-lived biological processes is not practical with current technology. Its extremely rapid decay makes it unsuitable for the synthesis of radiolabeled compounds and for tracking the relatively slower dynamics of biological systems. For researchers in drug development and related fields, Carbon-11, Fluorine-18, and other longer-lived positron emitters remain the isotopes of choice for PET imaging and tracer studies.[4] Understanding the properties of this compound helps to appreciate the critical role that isotope half-life plays in the feasibility and design of molecular imaging experiments.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Isotopes of carbon - Wikipedia [en.wikipedia.org]
- 3. openmedscience.com [openmedscience.com]
- 4. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring the Half-Life of Carbon-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-10 (¹⁰C) is a short-lived positron-emitting isotope of carbon with significant applications in fundamental physics research, particularly in studies of the weak interaction and the Cabibbo-Kobayashi-Maskawa (CKM) matrix. An accurate determination of its half-life is crucial for these studies. This document provides detailed protocols for the production, detection, and half-life measurement of ¹⁰C, intended for researchers in nuclear physics and related fields.
Quantitative Data Summary
The half-life of this compound has been measured in several experiments, with modern measurements achieving high precision. Below is a summary of reported values.
| Reported Half-Life (seconds) | Uncertainty (seconds) | Year of Publication |
| 19.290 | 0.012 | Last updated 2024 |
| 19.303 | 0.013 | 2009 |
| 19.310 | 0.004 | 2008 |
| 19.282 | 0.011 | Not specified |
Signaling and Decay Pathway
This compound undergoes positron emission (β⁺ decay) to transform into Boron-10 (¹⁰B). This decay is characterized by the emission of a positron and a neutrino. The positron subsequently annihilates with an electron, typically producing two 511 keV gamma rays. In a significant branch of the decay, the daughter nucleus, Boron-10, is left in an excited state and de-excites by emitting a gamma ray.
Caption: Decay pathway of this compound to Boron-10.
Experimental Protocols
The measurement of the short half-life of ¹⁰C requires a well-defined experimental setup for its production, rapid and efficient detection of its decay products, and precise timing of the decay events.
Production of this compound
This compound is typically produced via the ¹⁰B(p,n)¹⁰C nuclear reaction.[1] This involves bombarding a Boron-10 target with a proton beam from a particle accelerator, such as a cyclotron.
Materials and Equipment:
-
Particle accelerator (e.g., cyclotron) capable of producing a proton beam.
-
Enriched ¹⁰B target.
-
Target holder and cooling system.
-
Beamline with diagnostics to monitor beam current and position.
Protocol:
-
Target Preparation: Prepare a thin, uniform target of enriched ¹⁰B. The thickness should be optimized to maximize ¹⁰C production while minimizing the energy loss of the incident protons and the self-absorption of emitted radiation.
-
Irradiation: Mount the ¹⁰B target in the beamline of the particle accelerator.
-
Proton Beam: Irradiate the target with a proton beam. A proton energy of around 17 MeV is effective for this reaction.[1] The beam current should be adjusted to produce a sufficient amount of ¹⁰C without overloading the detection system.
-
Production Cycling: Employ a cyclic irradiation and counting sequence. A typical cycle might involve a short irradiation period to produce ¹⁰C, followed by a longer counting period to measure its decay.
Detection of this compound Decay
The half-life is determined by measuring the decrease in the activity of the ¹⁰C sample over time. This is achieved by detecting the radiation emitted during its decay. A common method involves the detection of gamma rays produced from positron annihilation and the de-excitation of the ¹⁰B daughter nucleus.
Materials and Equipment:
-
High-efficiency radiation detectors (e.g., plastic scintillators, NaI(Tl) detectors, or High-Purity Germanium (HPGe) detectors).[2][3]
-
Photomultiplier tubes (PMTs) if using scintillators.
-
Data acquisition system (DAQ) with timing capabilities.
-
Lead or tungsten shielding to reduce background radiation.
Protocol:
-
Detector Setup: Arrange an array of detectors around the target position. For example, four plastic scintillator detectors can be used in a coincidence setup to specifically detect the gamma rays from the ¹⁰C decay.[2][3]
-
Coincidence Counting: Implement a coincidence logic to selectively count events that are characteristic of ¹⁰C decay. This helps to suppress background noise. For instance, a 3-fold coincidence of gamma-ray detections can be used.[2][3]
-
Data Acquisition: Start the data acquisition system synchronized with the end of the irradiation cycle. Record the number of counts in discrete time intervals (time bins) over a period of several half-lives of ¹⁰C.
-
Background Measurement: Perform a separate measurement without the proton beam to determine the background count rate. This background rate must be subtracted from the decay data.
Data Analysis
The collected data, consisting of counts per time interval, is used to determine the half-life.
Protocol:
-
Background Subtraction: Subtract the average background count rate from the measured counts in each time bin.
-
Decay Curve Fitting: Plot the natural logarithm of the background-subtracted counts versus time. The data should follow a linear trend, characteristic of exponential decay.
-
Half-Life Calculation: Perform a linear least-squares fit to the data points. The slope of the fitted line is equal to the negative of the decay constant (λ). The half-life (t₁/₂) is then calculated using the formula:
t₁/₂ = ln(2) / λ
-
Uncertainty Analysis: Propagate the uncertainties from the counting statistics and the fitting procedure to determine the uncertainty in the measured half-life.
Experimental Workflow
The overall experimental process can be visualized as a sequential workflow, from the initial setup of the experiment to the final determination of the half-life.
Caption: Generalized workflow for measuring the half-life of this compound.
References
Application of Carbon-10 in Reaction Mechanism Studies: A Feasibility Assessment
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the feasibility and current standing of Carbon-10 (¹⁰C) as a tool in the study of chemical reaction mechanisms. A thorough review of existing literature indicates that this compound is not utilized for such applications due to its intrinsic nuclear properties.
Core Properties of this compound
This compound is a radioactive isotope of carbon characterized by a nucleus containing 6 protons and 4 neutrons. It is produced artificially, for instance, by irradiating a Boron-10 target with protons in a cyclotron.[1] Its key properties are summarized below.
| Property | Value |
| Half-life | 19.290 ± 0.012 seconds |
| Decay Mode | β+ (positron emission) |
| Decay Product | Boron-10 (¹⁰B) |
| Specific Activity | 2.16 x 10²¹ Bq/g |
Data sourced from ChemLin[1] and the Periodic Table of the Elements[2][3].
The most critical factor limiting the use of ¹⁰C in mechanistic studies is its extremely short half-life of approximately 19.3 seconds.[1][2][3][4] This brief existence does not provide a sufficient timeframe for the necessary steps in a typical tracer study, which include:
-
Synthesis and purification of a ¹⁰C-labeled reactant.
-
Introduction of the labeled compound into the reaction system.
-
Allowing the reaction to proceed to a measurable extent.
-
Quenching the reaction and isolating the products.
-
Analyzing the distribution of the ¹⁰C label in the product molecules.
By the time these steps could be performed, the vast majority of the this compound would have decayed, making detection and analysis impractical. The nuclide is therefore considered to have no practical significance beyond academic or basic research into its own nuclear properties.[1]
Established Isotopic Tracers for Carbon in Reaction Mechanisms
While ¹⁰C is unsuitable, other carbon isotopes are foundational tools for elucidating reaction pathways. The choice of isotope depends on the specific requirements of the experiment, such as the timescale of the reaction and the analytical techniques available.
| Isotope | Half-life | Key Features & Applications |
| Carbon-11 (¹¹C) | 20.34 minutes | Positron emitter used in Positron Emission Tomography (PET) for in-vivo imaging and studying rapid biochemical processes.[5] Its half-life is sufficient for rapid synthesis and immediate application.[5] |
| Carbon-13 (¹³C) | Stable | Non-radioactive. Used extensively in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Allows for direct observation of carbon atoms within a molecular structure to trace their fate in a reaction.[6] |
| Carbon-14 (¹⁴C) | ~5700 years | Beta emitter. Its long half-life makes it ideal for long-term studies, radiocarbon dating, and tracing metabolic pathways over extended periods.[7] |
Methodologies Using Suitable Carbon Isotopes
The study of reaction mechanisms using carbon isotopes primarily involves techniques like the Kinetic Isotope Effect (KIE) and direct tracing.
3.1. Kinetic Isotope Effect (KIE)
The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.[8][9] Measuring the KIE can provide crucial information about the rate-determining step and the transition state of a reaction.
-
Principle: Bonds to heavier isotopes have lower zero-point vibrational energies.[9] Consequently, more energy is required to break a bond to a heavier isotope (e.g., ¹³C-H) compared to a lighter one (¹²C-H), often resulting in a slower reaction rate.
-
Application: By strategically placing a ¹³C or ¹⁴C label at a specific position in a reactant molecule and comparing its reaction rate to the unlabeled version, researchers can determine if that bond is broken or significantly altered in the rate-limiting step.
Experimental Protocol: Illustrative KIE Measurement
-
Synthesis: Synthesize two versions of the reactant: one with the natural abundance of carbon and another highly enriched with ¹³C at the specific chemical site of interest.
-
Reaction: Run the reactions for both the labeled and unlabeled reactants under identical, carefully controlled conditions (temperature, concentration, solvent).
-
Monitoring: Monitor the reaction progress over time for both samples. This can be done using techniques such as chromatography (HPLC, GC), spectroscopy (NMR, UV-Vis), or mass spectrometry to measure the disappearance of reactant or the appearance of the product.
-
Rate Constant Calculation: Determine the rate constants (k_light for ¹²C and k_heavy for ¹³C) by fitting the concentration vs. time data to the appropriate rate law.
-
KIE Determination: Calculate the KIE as the ratio k_light / k_heavy.
3.2. Isotopic Labeling and Tracer Studies
This method involves incorporating a labeled carbon atom (¹³C or ¹⁴C) into a reactant and then determining its location in the product molecules. This provides a direct map of how the carbon skeleton is rearranged during the reaction.
Experimental Protocol: General ¹³C Tracer Study
-
Synthesis: Synthesize the starting material with ¹³C enrichment at a known position.
-
Reaction: Perform the chemical reaction.
-
Isolation and Purification: Isolate the desired product from the reaction mixture using standard techniques like chromatography or crystallization.
-
Structural Analysis: Analyze the purified product using ¹³C-NMR spectroscopy and/or mass spectrometry.
-
Mechanism Deduction: The position of the ¹³C label in the product reveals which bonds were broken and formed, thereby confirming or refuting a proposed mechanism.
Visualization of Isotope Application Logic
The decision-making process for choosing an appropriate carbon isotope for a reaction mechanism study can be visualized as follows.
Caption: Workflow for selecting a suitable carbon isotope.
Conclusion
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Isotope data for this compound in the Periodic Table [periodictable.com]
- 3. Isotope data for this compound in the Periodic Table [periodictable.com]
- 4. chegg.com [chegg.com]
- 5. Isotopes of carbon - Wikipedia [en.wikipedia.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Carbon-10 in Nuclear Structure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-10 (¹⁰C) is a short-lived, proton-rich radioisotope of carbon, composed of six protons and four neutrons.[1] While not used directly in therapeutic applications, ¹⁰C is of significant interest to nuclear physics researchers for its role in fundamental studies of nuclear structure and the electroweak interaction. Its primary value lies in its decay, which proceeds via a "superallowed" Fermi beta decay.[1] This specific type of decay provides a clean and powerful probe for testing the Conserved Vector Current (CVC) hypothesis, a cornerstone of the Standard Model of particle physics.[2] By precisely measuring the properties of ¹⁰C decay, scientists can determine the value of Vud, the up-down element of the Cabibbo-Kobayashi-Maskawa (CKM) quark-mixing matrix, and test the unitarity of this matrix, which has profound implications for our understanding of fundamental particles and forces.[2][3]
Data Presentation: Nuclear Properties of this compound
The key nuclear and decay properties of this compound are summarized in the tables below.
| Property | Value | Reference(s) |
| Atomic Mass | 10.01685322(7) u | [1] |
| Mass Excess | 15.69867 MeV | [1] |
| Nuclear Binding Energy | 60.32041789 MeV | [1] |
| Half-life (T₁/₂) | 19.290(12) s | [1] |
| Spin/Parity (Jπ) | 0+ | [1] |
| Isobaric Spin (T) | 1 | [1] |
| Mirror Nucleus | Beryllium-10 (¹⁰Be) | [1] |
| Decay Mode | Branching Ratio (%) | Daughter Nucleus | Q-value (MeV) |
| β+ (positron emission) | 98.536(5) | ¹⁰B | 3.648 |
| Superallowed (0+ → 0+) | 1.4638(50) | ¹⁰B (excited state) | (to 1740 keV state) |
| Gamow-Teller | 98.500(20) | ¹⁰B (excited state) | (to 718 keV state) |
Note: The superallowed branch populates the 1740.05 keV, Jπ=0+, T=1 state in ¹⁰B, while the dominant Gamow-Teller branch populates the 718.38 keV, Jπ=1+, T=0 state.[4]
Application Notes
Superallowed Fermi Beta Decay and the Standard Model
The decay of ¹⁰C is a prime example of a superallowed 0+ → 0+ beta decay.[2] In this type of transition, the nuclear spin and parity of the initial and final states are identical (Jπ = 0+). This simplifies the underlying physics, making the decay rate almost independent of the complex nuclear structure. According to the CVC hypothesis, the vector part of the weak interaction is not affected by the strong force within the nucleus.[2] This means that the experimental Ft value, a quantity derived from the half-life (t), the decay energy (Q-value), and the branching ratio, should be constant for all superallowed decays.
Precise measurements of the ¹⁰C decay properties allow for a stringent test of this hypothesis. The consistency of the ¹⁰C Ft value with those from other superallowed emitters (from ¹⁴O to ⁷⁴Rb) provides strong confirmation of the CVC hypothesis.[5] Furthermore, the average Ft value is used to directly determine Gv, the weak vector coupling constant, which in turn yields the most precise value for the Vud element of the CKM matrix.[2][5]
Probing Nuclear Structure with Mirror Nuclei
This compound and Beryllium-10 (¹⁰Be) form a pair of "mirror nuclei," where the number of protons in one nucleus equals the number of neutrons in the other, and vice-versa. Comparing the properties and decay characteristics of these nuclei provides valuable insights into nuclear structure. For instance, the difference in their masses (and thus their decay energies) is almost entirely due to the Coulomb force, as the strong nuclear force is nearly charge-independent. Studying the ¹⁰C-¹⁰Be system allows researchers to probe the effects of isospin symmetry breaking, which arises from charge-dependent forces within the nucleus.
Experimental Protocols
Protocol 1: Production of this compound
This compound is artificially produced using a particle accelerator. A common and efficient method is the ¹⁰B(p,n)¹⁰C reaction.[1]
1. Target Preparation:
- Material: Highly enriched Boron-10 (¹⁰B) is required to maximize the yield of ¹⁰C and minimize contaminants. Natural boron contains only about 20% ¹⁰B.[6]
- Form: The enriched ¹⁰B is typically in the form of a solid target. This can be a self-supporting foil or a layer of ¹⁰B deposited on a high-purity, high-thermal-conductivity backing material (e.g., tantalum, graphite) to dissipate heat from the proton beam.
- Thickness: Target thickness is a compromise between yield (thicker target) and the energy spread of the outgoing ¹⁰C recoils (thinner target). A typical thickness might range from 1 to 5 mg/cm².
2. Irradiation:
- Accelerator: A cyclotron or tandem Van de Graaff accelerator capable of producing a stable proton beam.
- Proton Beam Energy: The proton beam energy is chosen to maximize the cross-section of the ¹⁰B(p,n)¹⁰C reaction. An energy of approximately 17 MeV is effective.[1]
- Beam Current: Beam currents are typically in the range of microamperes (µA). The current is optimized to produce a sufficient activity of ¹⁰C without overheating or damaging the target.
- Irradiation Cycle: A pulsed beam is often used. The beam is directed onto the target for a period comparable to the ¹⁰C half-life (e.g., 20-40 seconds) to build up activity. The beam is then switched off for a similar period to allow for the measurement of the decay.
3. Sample Transport:
- For measurements that cannot be performed in-situ, a rapid sample transport system is necessary due to the short half-life of ¹⁰C.
- A common method is a pneumatic "rabbit" system, which can transport the irradiated target from the high-radiation irradiation site to a shielded, low-background counting station in a few seconds.
Protocol 2: Precision Decay Measurement (β-γ Coincidence Counting)
To precisely measure the half-life and branching ratios of ¹⁰C, a beta-gamma coincidence counting technique is often employed. This method reduces background by requiring the near-simultaneous detection of the positron (or its annihilation photons) and a gamma-ray from the de-excitation of the daughter nucleus.[7][8]
1. Detector Setup:
- Beta/Positron Detection: A thin plastic scintillator is often used to detect the emitted positrons. Its fast timing properties are crucial for coincidence measurements.
- Gamma-Ray Detection:
- For detecting the 511 keV annihilation gamma rays and the 718 keV gamma ray from the dominant decay branch, plastic scintillators or NaI(Tl) detectors can be used.[1][3]
- For high-precision spectroscopy to resolve different gamma-ray lines and determine branching ratios accurately, a High-Purity Germanium (HPGe) detector is required due to its excellent energy resolution.[9]
- Geometry: The ¹⁰C sample is placed at the center of the detector array. The beta detector is placed close to the sample. The gamma-ray detectors are placed around the sample. For example, a "sandwich" of two plastic scintillators can be used to detect the back-to-back 511 keV annihilation photons, with another detector for the 718 keV nuclear gamma ray.[1][3]
2. Electronics and Data Acquisition:
- Signals from each detector are processed through standard nuclear electronics modules (NIM or VME).
- Preamplifier & Amplifier: Amplifies the small signal from the detector.
- Constant Fraction Discriminator (CFD): Generates a precise timing signal for each event, crucial for establishing coincidence.
- Coincidence Unit: Receives timing signals from the CFDs and generates a logic pulse only when signals arrive from multiple detectors within a very short time window (typically a few nanoseconds).[8]
- Analog-to-Digital Converter (ADC) & Time-to-Digital Converter (TDC): Digitize the energy and timing information for each event.
- Data Acquisition System (DAQ): Records the digitized energy, timing, and coincidence information for each event in "list mode" for later offline analysis.
3. Measurement Procedure:
- The irradiation-measurement cycle is repeated many times to accumulate high statistics.
- For each cycle, after the proton beam is turned off and the sample is in place, the DAQ system records decay events as a function of time.
- The total number of counts in the relevant photopeaks (e.g., 718 keV) or coincidence events is plotted against time.
- An exponential decay curve is fitted to this data to extract the precise half-life.
- By analyzing the number of counts in different gamma-ray peaks in coincidence with positron signals, the branching ratios can be determined.
Mandatory Visualizations
Caption: Experimental workflow for producing ¹⁰C and measuring its decay properties.
Caption: Simplified decay scheme of this compound to states in Boron-10.
Caption: The A=10, T=1 isobaric triplet, illustrating the ¹⁰C/¹⁰Be mirror nuclei.
References
- 1. [0911.5325] A new method of measuring the half-life of ^{10}C [arxiv.org]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Boron-10 - isotopic data and properties [chemlin.org]
- 7. Coincidence counting – Laboratoire National Henri Becquerel [lnhb.fr]
- 8. mirion.com [mirion.com]
- 9. [2004.02559] Branching ratio of the super-allowed beta decay of 10C [arxiv.org]
Application Notes and Protocols for Simulating Carbon-10 Decay Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the simulation of Carbon-10 (¹⁰C) decay processes. The information is tailored for professionals in research, scientific, and drug development fields who may utilize radioisotopes like ¹⁰C in applications such as Positron Emission Tomography (PET) imaging and novel radiopharmaceutical development.
Introduction to this compound Decay
This compound is a proton-rich radioisotope of carbon that undergoes radioactive decay primarily through positron emission (β⁺ decay) and electron capture (EC). Its short half-life and the nature of its decay products make it a subject of interest in nuclear physics and for potential applications in medical imaging. The decay of ¹⁰C predominantly populates an excited state of its daughter nuclide, Boron-10 (¹⁰B), which subsequently de-excites by emitting a characteristic gamma-ray. This coincidence of positron emission and gamma-ray emission provides a distinct signature for its detection and analysis.
The primary decay scheme is as follows:
¹⁰C → ¹⁰B* + e⁺ + νₑ (Positron Emission)
¹⁰C + e⁻ → ¹⁰B* + νₑ (Electron Capture)
¹⁰B* → ¹⁰B + γ (Gamma-ray Emission)
Quantitative Decay Data
The following table summarizes the key quantitative data for the decay of this compound, with data sourced from the Evaluated Nuclear Structure Data File (ENSDF).[1][2][3][4][5]
| Property | Value and Uncertainty | Notes |
| Half-life (T₁⸝₂) | 19.290 ± 0.012 s | The time it takes for half of a given sample of ¹⁰C to decay. |
| Decay Modes | β⁺ emission, Electron Capture | Positron emission is the dominant decay mode. |
| Q-value (β⁺ decay) | 3648.06 ± 0.07 keV | The total energy released during the decay to the ground state of ¹⁰B. |
| Daughter Nuclide | Boron-10 (¹⁰B) | The stable product of the decay process. |
| Primary Gamma-ray Energy | 718.36 ± 0.04 keV | Emitted from the de-excitation of the first excited state of ¹⁰B. |
| Gamma-ray Intensity | 98.54 ± 0.05 % | The percentage of ¹⁰C decays that result in the emission of the 718.36 keV gamma-ray. |
| Branching Ratio (to 718.36 keV level) | 98.54 ± 0.05 % | The percentage of decays that populate the first excited state of ¹⁰B. |
| Super-allowed β-decay Branching Ratio | 1.4638 ± 0.0050 % | A specific type of beta decay to the ground state of ¹⁰B. |
Simulation of this compound Decay Processes
Computational simulations are essential for understanding the transport and interaction of decay products within matter, which is critical for applications like dose calculation in radiotherapy or image reconstruction in PET. The GEANT4 (Geometry and Tracking) toolkit is a powerful and widely used Monte Carlo simulation platform for this purpose.[6][7][8]
Logical Workflow for this compound Decay Simulation
Caption: Logical workflow for simulating this compound decay using GEANT4.
Protocol for GEANT4 Simulation of ¹⁰C Decay
This protocol outlines the fundamental steps to simulate the decay of a this compound source within a simple phantom using GEANT4.
1. Define the Geometry and Materials:
-
Create a "world" volume (e.g., a box of air).
-
Within the world volume, define a phantom material (e.g., a water cylinder) to represent biological tissue.
-
Define the source volume, which will contain the ¹⁰C ions.
2. Define the Physics List:
-
Utilize a modular physics list.
-
Register the G4RadioactiveDecay physics process to handle the decay of ¹⁰C.[6][7]
-
Include standard electromagnetic physics constructors (G4EmStandardPhysics) to model the interactions of positrons and gamma-rays with matter (e.g., annihilation, Compton scattering, photoelectric effect).
3. Define the Primary Generator Action:
-
Use G4ParticleGun to generate the primary particles.
-
Define the primary particle as a this compound ion. This is done by specifying the atomic number (Z=6), atomic mass (A=10), and an excitation energy of 0.
-
Position the primary particle generator within the defined source volume.
4. User Actions:
-
Stepping Action: To record information at each step of a particle's trajectory, such as energy deposition in the phantom.
-
Event Action: To accumulate the total energy deposited in the phantom for each decay event.
-
Run Action: To initialize and store data for the entire simulation run.
5. Data Analysis:
-
The simulation will output data on the spatial distribution of energy deposition from both the positrons and the 718.36 keV gamma-rays.
-
This data can be used to generate depth-dose profiles or simulated PET images.
Experimental Protocols for ¹⁰C Decay Measurement
The following protocols describe the production and subsequent measurement of this compound decay products.
Production of this compound
This compound can be produced via the ¹⁰B(p,n)¹⁰C nuclear reaction.
1. Target Preparation:
-
Prepare a target of enriched Boron-10. The target can be a thin film of elemental boron or a boron compound deposited on a suitable backing material (e.g., tantalum).
2. Irradiation:
-
Place the Boron-10 target in a particle accelerator beamline.
-
Irradiate the target with a proton beam of appropriate energy (typically in the range of 5-15 MeV) to induce the (p,n) reaction.
3. Post-Irradiation Handling:
-
Due to the short half-life of ¹⁰C, the irradiated target must be rapidly transferred to the experimental setup for measurement.
Experimental Workflow for ¹⁰C Decay Measurement
Caption: Experimental workflow for the production and measurement of this compound decay.
Protocol for Beta-Gamma Coincidence Spectroscopy
This technique is used to selectively measure the 718.36 keV gamma-ray in coincidence with the annihilation gamma-rays from the positron decay, thereby reducing background noise.[9][10][11]
1. Detector Setup:
-
Place the irradiated ¹⁰B target (now the ¹⁰C source) at the measurement position.
-
Position a High-Purity Germanium (HPGe) detector close to the source to detect the 718.36 keV gamma-rays with high energy resolution.
-
Place two scintillator detectors (e.g., NaI(Tl) or BGO) on opposite sides of the source to detect the back-to-back 511 keV annihilation gamma-rays.
2. Electronics and Data Acquisition:
-
Connect the output of each detector to a preamplifier and then to a shaping amplifier.
-
Send the output signals from the two scintillator detectors to a coincidence unit. The logic of the coincidence unit should be set to require a signal from both detectors simultaneously.
-
The output of the coincidence unit serves as a gate signal for a Multi-Channel Analyzer (MCA).
-
The signal from the HPGe detector is sent to the input of the MCA.
-
The MCA is configured to only accept and histogram signals from the HPGe detector when a coincidence gate signal is received.
3. Data Collection and Analysis:
-
Acquire a coincidence gamma-ray spectrum. This spectrum will be dominated by the 718.36 keV photopeak, with a significantly reduced background compared to a non-coincident spectrum.
-
To measure the half-life, acquire a series of short-duration coincidence spectra over time.
-
The area of the 718.36 keV peak in each spectrum will decrease exponentially. By plotting the peak area as a function of time and fitting an exponential decay curve, the half-life of ¹⁰C can be determined.
Applications in Drug Development
The simulation and experimental methodologies described are foundational for the potential use of ¹⁰C in drug development. For instance:
-
PET Imaging: While ¹¹C (T₁⸝₂ ≈ 20.4 min) is more commonly used, the principles of PET imaging rely on the detection of annihilation gamma-rays. The simulation protocols outlined can be adapted to model the distribution of ¹⁰C-labeled radiotracers in biological systems and to optimize PET scanner designs.
-
Radiopharmaceutical Research: Understanding the decay characteristics and dosimetry of novel radiopharmaceuticals is a regulatory requirement. The simulation techniques provide a means to calculate the absorbed dose to various organs and tissues from a ¹⁰C-labeled compound.
By providing a robust framework for both the computational modeling and experimental verification of this compound decay, these notes and protocols aim to facilitate further research into its properties and potential applications.
References
- 1. Index to ENSDF for A = 10 [nndc.bnl.gov]
- 2. www-nds.iaea.org [www-nds.iaea.org]
- 3. NuDat 3 [nndc.bnl.gov]
- 4. scispace.com [scispace.com]
- 5. Evaluated and Compiled Nuclear Structure Data [nndc.bnl.gov]
- 6. arxiv.org [arxiv.org]
- 7. youtube.com [youtube.com]
- 8. ge.infn.it [ge.infn.it]
- 9. mirion.com [mirion.com]
- 10. ortec-online.com [ortec-online.com]
- 11. researchgate.net [researchgate.net]
Application Note: Performance Evaluation of PET Scanners Using Short-Lived Positron Emitters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative imaging with Positron Emission Tomography (PET) is a cornerstone of modern research and drug development, enabling the in-vivo measurement of metabolic processes and drug biodistribution.[1] The accuracy and reproducibility of these quantitative measurements depend on the meticulous calibration and quality control (QC) of the PET scanner.[1][2] While routine scanner calibration relies on long-lived radionuclide sources to ensure stable and reproducible measurements, short-lived positron emitters play a crucial role in the comprehensive performance evaluation and advanced quality control of these sophisticated imaging systems.
This document outlines the principles and protocols for evaluating PET scanner performance, addressing the theoretical use of Carbon-10 and focusing on the practical application of more suitable short-lived isotopes like Carbon-11 (B1219553), in line with internationally recognized standards.
The Role of this compound in Equipment Calibration: A Theoretical Consideration
This compound is a radioactive isotope of carbon featuring six protons and four neutrons.[3] It decays primarily through positron emission (β+) with an extremely short half-life of approximately 19.3 seconds.[3][4][5][6]
Why this compound is Not Used for Standard Calibration:
Standard equipment calibration, particularly for quantitative imaging systems like PET scanners, requires a radionuclide source with a well-characterized and stable activity over a practical timeframe. The 19.3-second half-life of this compound makes it fundamentally unsuitable for this purpose for several reasons:
-
Rapid Decay: The activity of a this compound source would decrease significantly within minutes, making it impossible to establish a stable baseline for calibration.
-
Production and Handling: this compound must be produced in a cyclotron by bombarding a Boron-10 target with protons.[3] The extremely short half-life necessitates immediate use at the site of production, leaving no time for the standardized preparation, measurement, and placement required for a calibration phantom.
-
Measurement Uncertainty: The rapid decay introduces significant uncertainty into the measurement of the source's activity, which is a critical parameter for calibration.
While not practical for routine calibration, the positron-emitting nature of this compound makes it theoretically relevant to PET imaging. Its utility is confined to highly specialized research applications, such as in-beam PET for particle therapy verification, where its short half-life can be an advantage.[7] For the purposes of scanner performance evaluation, a slightly longer-lived isotope is required.
Practical Application: PET Scanner Performance Evaluation with Short-Lived Isotopes
The performance of PET scanners is rigorously evaluated using standardized protocols, such as those developed by the National Electrical Manufacturers Association (NEMA), specifically the NEMA NU 2 standards.[8][9][10] These tests assess key performance characteristics that ensure image quality and quantitative accuracy. While daily QC and routine calibrations may use long-lived sources like ⁶⁸Ge/⁶⁸Ga phantoms[11], evaluating dynamic performance often involves shorter-lived isotopes like Carbon-11 (T½ ≈ 20.3 min) or Fluorine-18 (T½ ≈ 109.8 min).[12][13]
The following sections detail protocols and data presentation based on NEMA NU 2 standards, which are directly applicable for performance evaluation using an isotope like Carbon-11, produced on-site with a cyclotron.[13][14][15]
Key Performance Parameters Evaluated
The NEMA NU 2 standards outline procedures for measuring several critical performance metrics.[10][16] A summary of these parameters and typical values for modern PET/CT scanners is presented below.
| Performance Parameter | Description | Typical Value Range | Relevant NEMA NU 2 Test |
| Spatial Resolution | The ability of the scanner to distinguish between two points of radioactivity. Measured in full-width at half-maximum (FWHM) and full-width at tenth-maximum (FWTM).[10][17] | 3.0 - 6.0 mm FWHM | Spatial Resolution Test |
| Sensitivity | The scanner's ability to detect positron-electron annihilation events, expressed in counts per second per unit of activity (cps/kBq).[8][10] | 12 - 45 cps/kBq | Sensitivity Test |
| Scatter Fraction | The ratio of scattered coincidence events to total events. Lower values are desirable for better image contrast.[10] | 20% - 40% | Scatter Fraction, Count Losses, and Randoms Test |
| Noise Equivalent Count Rate (NECR) | A measure of the effective count rate, representing the signal-to-noise ratio as a function of activity concentration in the field of view.[10][16] | Peak NECR: 100 - 500 kcps | Scatter Fraction, Count Losses, and Randoms Test |
| Timing Resolution | For Time-of-Flight (TOF) scanners, this is the precision with which the arrival time difference of the two annihilation photons is measured.[7] | 200 - 600 ps | Timing Resolution Test |
| Image Quality | Assessed using a specific phantom containing "hot" and "cold" spheres to measure contrast recovery and background variability.[10][16] | Contrast Recovery: 50% - 90% (depending on sphere size) | Image Quality, Accuracy of Attenuation and Scatter Corrections |
Experimental Protocols
The following are detailed methodologies for two key NEMA NU 2 performance tests, adapted for use with a short-lived, cyclotron-produced radionuclide such as Carbon-11.
Protocol 1: NEMA NU 2 Sensitivity Test
Objective: To measure the absolute sensitivity of the PET scanner.
Materials:
-
NEMA NU 2 Sensitivity Phantom (a set of 5 concentric aluminum tubes).
-
A 70 cm long plastic line source insert.
-
Calibrated dose calibrator, cross-calibrated with the PET scanner.[18]
-
Radionuclide solution (e.g., [¹¹C]CO₂ in water) with a known activity concentration.
-
Syringe and filling apparatus.
Methodology:
-
Source Preparation:
-
Draw a sufficient amount of the ¹¹C solution into a syringe. The initial activity should be high enough to remain accurately measurable throughout the experiment but low enough to avoid significant count rate losses (typically < 37 MBq).
-
Assay the activity in the syringe using the calibrated dose calibrator. Record the activity and the exact time of measurement.
-
Fill the 70 cm line source uniformly, ensuring no air bubbles are present.
-
Re-assay the residual activity in the syringe to determine the net activity deposited in the line source.
-
-
Phantom Setup and Data Acquisition:
-
Place the filled line source into the innermost sleeve of the NEMA sensitivity phantom.
-
Position the phantom at the center of the scanner's field of view (FOV), aligned with the scanner's axial axis.
-
Acquire data for a duration sufficient to collect adequate statistics (e.g., 5-10 minutes), recording the start time of the acquisition.
-
Remove the phantom and place the first aluminum sleeve (the thinnest) over the line source. Reposition the assembly in the scanner and repeat the acquisition.
-
Repeat the previous step for all five aluminum sleeves, recording a separate acquisition for each thickness.
-
-
Data Analysis:
-
For each acquisition, decay-correct the initial net activity to the midpoint of the acquisition time.
-
Determine the average coincidence count rate (counts per second) for each scan.
-
Plot the count rate as a function of the aluminum sleeve thickness.
-
Perform a linear extrapolation of the data to zero thickness to determine the count rate with no attenuating material.
-
Calculate the system sensitivity (S) using the formula: S (cps/kBq) = R₀ / A Where R₀ is the extrapolated count rate at zero thickness and A is the decay-corrected activity in kBq.
-
Visualizations
Workflow for PET Scanner QC
Caption: A workflow diagram illustrating the key stages of PET scanner quality control.
Decision Logic for Radionuclide Selection
Caption: Decision tree for selecting an appropriate radionuclide for PET quality control.
References
- 1. Why and how to standardize quantified PET scans in your trial | TRACER [tracercro.com]
- 2. Quantifying PET | Radiology Key [radiologykey.com]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. Isotope data for this compound in the Periodic Table [periodictable.com]
- 5. Isotope data for this compound in the Periodic Table [periodictable.com]
- 6. Solved Radioactive Decay Carbon- 10(10C) is an unstable | Chegg.com [chegg.com]
- 7. Recent developments in time-of-flight PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. nema.org [nema.org]
- 10. journalijsra.com [journalijsra.com]
- 11. Quantifying and Reducing the Effect of Calibration Error on Variability of PET/CT Standardized Uptake Value Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotopes of carbon - Wikipedia [en.wikipedia.org]
- 13. Production of carbon-11 for PET preclinical imaging using a high-repetition rate laser-driven proton source - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Production of carbon-11 for PET preclinical imaging using a high-repetition rate laser-driven proton source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. arxiv.org [arxiv.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Production of Pure Carbon-10 Beams
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Carbon-10 (¹⁰C) beams. The information provided is intended to address common challenges encountered during the production and purification of these radioactive ion beams.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a pure ¹⁰C beam?
A1: Due to its short half-life of approximately 19.3 seconds, ¹⁰C is primarily used in fundamental nuclear physics research. There is also emerging interest in its potential for in-beam Positron Emission Tomography (PET) monitoring during particle therapy, as it is a positron emitter.[1] For these applications, a high-purity beam is essential to ensure accurate experimental results and precise dose delivery monitoring.
Q2: What is the most common method for producing ¹⁰C?
A2: this compound is typically produced via nuclear reactions, most commonly through the ¹⁰B(p,n)¹⁰C reaction, where a proton beam bombards a Boron-10 target.[2] Another method is the fragmentation of a primary heavy-ion beam, such as ¹²C, on a thin target.[3]
Q3: What are the main challenges in producing a pure ¹⁰C beam?
A3: The primary challenges include:
-
Isobaric Contamination: The most significant challenge is the separation of ¹⁰C from isobaric contaminants, which have the same mass number (A=10). The most common contaminant is the stable isotope Boron-10 (¹⁰B) from the target material.
-
Low Production Yield: The production cross-section for ¹⁰C can be low, leading to low beam intensities.[3]
-
Short Half-Life: The short half-life of ¹⁰C (19.29 s) requires rapid and efficient production, separation, and transport to the experimental setup.[4]
-
Beam Quality: Achieving a high-purity beam with good optical qualities, such as small emittance and energy spread, can be challenging, particularly with in-flight separation methods.[5]
Q4: What level of purity is typically achievable for a ¹⁰C beam?
A4: With standard in-flight separation techniques, a beam purity of 94% has been reported. This can be improved to 99% with optimization, for instance, by using a thicker degrader in the fragment separator.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High ¹⁰B Contamination | Insufficient mass resolving power of the separator. Inadequate energy separation by the degrader. | Increase the magnetic rigidity of the fragment separator. Optimize the thickness and material of the energy degrader to maximize the energy loss difference between ¹⁰C and ¹⁰B. Consider using a higher-resolution separation technique like a Radio Frequency Fragment Separator (RFFS) or a Multi-Reflection Time-of-Flight Mass Spectrometer (MR-ToF-MS).[6][7][8][9] |
| Low ¹⁰C Beam Intensity (Yield) | Sub-optimal primary beam energy or intensity. Poor target thickness or composition. Inefficient ion source extraction. Poor transmission through the beamline. | Optimize the energy and intensity of the primary proton or heavy-ion beam for the ¹⁰B(p,n)¹⁰C or fragmentation reaction. Ensure the ¹⁰B target is of optimal thickness and high purity. Tune the ion source parameters for efficient ionization and extraction of ¹⁰C. Optimize the ion-optical settings of the beamline to maximize transmission. |
| Poor Beam Quality (e.g., large energy spread) | Inherent characteristics of the in-flight production method. Non-uniformity of the production target or degrader. | For applications requiring high-quality beams, the Isotope Separation On-Line (ISOL) method is preferable as it produces beams with smaller emittance and energy spread.[5] Ensure the production target and degrader have a uniform thickness. |
| Unidentified Contaminants in the Beam | Other nuclear reactions occurring in the target or beamline components. In-flight fragmentation of the ¹⁰C beam itself. | Perform a thorough beam analysis using particle identification detectors. Use a simulation program like LISE++ to predict potential contaminants and optimize the separator settings to remove them.[10] |
Quantitative Data
Table 1: Achievable ¹⁰C Beam Characteristics
| Parameter | Value | Notes |
| Purity (Standard) | 94% | Achieved with a standard fragment separator setup. |
| Purity (Optimized) | 99% | Achievable by optimizing parameters like degrader thickness. |
| Intensity | ~10⁶ particles per spill | Dependent on the primary beam intensity and production cross-section.[3] |
| Half-life | 19.29 seconds | A fundamental property of the ¹⁰C isotope.[4] |
Table 2: Mass Difference and Required Mass Resolving Power for ¹⁰C and ¹⁰B Separation
| Isotope | Atomic Mass (amu) | Mass Difference (amu) | Required Mass Resolving Power (m/Δm) |
| ¹⁰C | 10.016853 | \multirow{2}{}{0.005576} | \multirow{2}{}{~1793} |
| ¹⁰B | 10.011277 |
Note: The required mass resolving power is calculated as m/Δm, where m is the mass of the heavier isotope and Δm is the mass difference. A higher resolving power indicates a better separation capability.[9][11][12]
Experimental Protocols
Protocol 1: Production and Purification of a ¹⁰C Beam via the In-Flight Method
-
Primary Beam Production:
-
Generate a stable primary beam of protons (~15-20 MeV) or a heavier ion like ¹²C (~100-400 MeV/u).
-
Optimize the accelerator for high intensity and stability.
-
-
Target Interaction:
-
Direct the primary beam onto a thin Boron-10 (¹⁰B) target for the (p,n) reaction or a Beryllium (Be) target for fragmentation.
-
The target thickness should be optimized for maximum ¹⁰C production while minimizing energy straggling.
-
-
Fragment Separation and Purification:
-
The reaction products, including ¹⁰C and unreacted primary beam particles and other fragments, exit the target at high velocity.
-
Guide the mixed beam into a fragment separator, which consists of a series of magnetic dipoles and quadrupoles.
-
First Stage (Magnetic Rigidity Separation): Set the magnetic field of the first dipole to select particles with the magnetic rigidity (Bρ) corresponding to ¹⁰C. This will separate the majority of contaminants with different momentum-to-charge ratios.
-
Second Stage (Energy Loss Separation): Place a wedge-shaped energy degrader at the dispersive focal plane of the separator. The degrader material (e.g., aluminum) and thickness must be chosen to maximize the difference in energy loss between ¹⁰C and its isobaric contaminants (primarily ¹⁰B).
-
Third Stage (Final Selection): A second set of magnetic dipoles is used to separate the ions based on their new magnetic rigidity after passing through the degrader. Slits are used to physically block the remaining contaminants.
-
-
Particle Identification and Beam Monitoring:
-
Use a series of detectors (e.g., silicon detectors for energy loss and time-of-flight scintillators) at the final focal plane to identify the transmitted particles and measure the purity of the ¹⁰C beam.
-
Continuously monitor the beam intensity and purity and provide feedback to the accelerator and separator controls for optimization.
-
Visualizations
Caption: Experimental workflow for the production and purification of a this compound beam.
Caption: Troubleshooting flowchart for addressing low purity in a this compound beam.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jrpr.org [jrpr.org]
- 4. epj-conferences.org [epj-conferences.org]
- 5. epj-conferences.org [epj-conferences.org]
- 6. epaper.kek.jp [epaper.kek.jp]
- 7. arxiv.org [arxiv.org]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. lise.frib.msu.edu [lise.frib.msu.edu]
- 11. epaper.kek.jp [epaper.kek.jp]
- 12. Fragment separator - Wikipedia [en.wikipedia.org]
Technical Support Center: Carbon Isotope Detection
A Note on Carbon-10: The following guide focuses on reducing background noise for Carbon-14 (¹⁴C) detection. This compound is a highly unstable radioisotope with a half-life of approximately 19 seconds, making it unsuitable for the tracer studies common in drug development and life sciences research. Carbon-14, with its long half-life and stable presence in biological molecules, is the standard isotope for these applications. The principles and troubleshooting steps outlined here are tailored for common ¹⁴C detection methods like Liquid Scintillation Counting (LSC).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in ¹⁴C Liquid Scintillation Counting?
The primary sources of background noise in ¹⁴C LSC can be categorized as follows:
-
Cosmic Radiation: High-energy particles from space that can interact with the scintillation cocktail or detector components. Modern counters have shielding and electronic guards to minimize this.
-
Natural Radioactivity: Naturally occurring radioactive elements in the environment, lab materials, and the scintillation vials themselves (e.g., ⁴⁰K in glass).
-
Instrumental Noise: Electronic noise from the photomultiplier tubes (PMTs) and associated electronics. This is often temperature-dependent, which is why counters are typically cooled.
-
Chemiluminescence: A chemical reaction within the sample vial that produces light, but not as a result of radioactive decay. This is common in biological samples, especially when solubilizing tissues with alkaline agents.
-
Photoluminescence: The delayed emission of light from the vial or cocktail after exposure to ambient light (especially fluorescent lighting).
-
Static Electricity: Static charges on the surface of vials can generate spurious light signals.
Q2: What is "quenching" and how does it affect my results?
Quenching is any process that reduces the efficiency of the energy transfer in the scintillation process, leading to a lower-than-expected count rate. There are two main types:
-
Chemical Quenching: Caused by substances in the sample (e.g., water, acids, dissolved oxygen) that absorb the energy from the beta particle before it can excite the scintillator fluor.
-
Color Quenching: Caused by colored materials in the sample that absorb the light emitted by the fluor before it reaches the PMTs.
Quenching does not increase background, but it lowers the signal from your sample, thereby worsening the signal-to-noise ratio and potentially causing you to misinterpret your results. All modern LSCs have methods for quench correction.
Q3: Can the type of scintillation vial I use affect background counts?
Yes, the choice of vial can significantly impact background levels.
-
Glass Vials: May have higher background due to the presence of naturally occurring radioactive potassium-40 (⁴⁰K). However, they offer high resistance to chemical solvents.
-
Plastic Vials (HDPE): Generally have a lower background count and are more economical. They are permeable to some organic solvents like toluene, which can lead to cocktail evaporation over time.
-
Low-Diffusion Plastic Vials: Designed to minimize solvent loss and are a good compromise between glass and standard plastic vials.
Troubleshooting Guides
Problem 1: My background (blank vial) counts are unacceptably high.
This is a common issue that can often be resolved by systematically identifying the source of the excess counts.
-
Step 1: Identify the Type of Excess Counts. Use the instrument's software to check if the counts are random (typical of radioactivity) or appear in short, high-intensity bursts (indicative of luminescence or static).
-
Step 2: Check for Luminescence.
-
Photoluminescence: Dark-adapt all your samples and vials for at least 15-30 minutes before counting. Wipe the outside of the vial with an anti-static cloth.
-
Chemiluminescence: If you suspect chemiluminescence (common with basic samples), let the vial sit at room temperature for several hours before counting to allow the reaction to subside. Some scintillation cocktails are specifically formulated to be resistant to chemiluminescence.
-
-
Step 3: Evaluate the Scintillation Cocktail. Prepare a blank vial containing only the scintillation cocktail. If this vial has high counts, the cocktail itself may be contaminated or old.
-
Step 4: Assess Vial Contamination. Run a new, empty vial through the counter. If it reads high, there may be contamination inside the counting chamber. Follow the manufacturer's instructions for cleaning.
Experimental Protocol: Distinguishing Chemiluminescence from Radioactivity
-
Sample Preparation: Prepare your experimental sample as usual (e.g., tissue digest in a vial). Add the scintillation cocktail.
-
Initial Count: Immediately count the sample for one minute. Record the Counts Per Minute (CPM).
-
Time-Delayed Counts: Leave the sample in the counter's dark chamber. Recount the sample every 30 minutes for the next 2-3 hours.
-
Data Analysis: Plot CPM versus time.
-
If the CPM is very high initially and then rapidly decreases with each subsequent count, the primary source is chemiluminescence , which decays over time.
-
If the CPM remains relatively stable over the 2-3 hour period, the counts are primarily from radioactivity (your ¹⁴C sample and stable background).
-
Troubleshooting Workflow: High Background
Caption: A workflow for troubleshooting high background counts in LSC.
Problem 2: My sample counts are lower than expected or inconsistent.
Low or variable counts, assuming the sample was prepared correctly, are often a sign of quenching.
-
Step 1: Check for Color or Precipitate. Visually inspect the sample vial. Is the liquid colored? Is there any solid material at the bottom? Both can cause significant quenching. If so, you may need to bleach the color or use a different solubilization method.
-
Step 2: Use Quench Correction. Ensure you are using the instrument's quench correction features. This requires running a "quench curve" using a set of standards with known activity and increasing amounts of a quenching agent.
-
Step 3: Check Sample-Cocktail Compatibility. Ensure your sample is fully dissolved in the cocktail. Phase separation (two distinct layers) will drastically reduce counting efficiency. You may need a cocktail with a higher capacity for aqueous or lipid-based samples.
Data Summary: Common Sources of Background and Quenching
| Source of Interference | Type | Typical Effect on CPM | Mitigation Strategy |
| Potassium-40 (⁴⁰K) | Background | +10-25 CPM (in glass vials) | Use plastic vials; run a vial-specific background. |
| Chemiluminescence | Background | +1,000 to >100,000 CPM (transient) | Allow sample to sit for several hours before counting. |
| Photoluminescence | Background | +500 to >50,000 CPM (transient) | Dark-adapt samples before counting. |
| Water in Sample | Quench | Reduces sample CPM | Use a high-capacity cocktail; perform quench correction. |
| Colored Samples | Quench | Reduces sample CPM | Bleach sample prior to adding cocktail; use color quench correction. |
| Precipitate | Quench | Reduces sample CPM | Ensure complete solubilization of the sample. |
Diagram: Sources of Interference in LSC
Optimizing Carbon-10 Synthesis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for optimizing the synthesis of Carbon-10 (¹⁰C), a short-lived positron-emitting isotope with growing importance in preclinical and clinical research. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the production of ¹⁰C via the ¹⁰B(p,n)¹⁰C nuclear reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for producing this compound?
A1: The primary and most established method for producing this compound is through the proton bombardment of an enriched Boron-10 (¹⁰B) target in a cyclotron. The specific nuclear reaction is ¹⁰B(p,n)¹⁰C.
Q2: What is the half-life of this compound and why is it significant?
A2: this compound has a very short half-life of approximately 19.3 seconds[1]. This rapid decay is advantageous for certain Positron Emission Tomography (PET) imaging applications, as it allows for repeated scans in a short period and reduces the overall radiation dose to the subject. However, this short half-life also presents significant challenges for production, purification, and delivery to the point of use.
Q3: What are the primary challenges in synthesizing and utilizing this compound?
A3: The main challenges include:
-
Short Half-Life: The rapid decay of ¹⁰C necessitates a highly efficient and fast production, purification, and delivery system.
-
Target Material Performance: The choice and preparation of the Boron-10 target are critical for maximizing yield and ensuring stability under high beam currents.
-
Product Extraction: Efficiently extracting the produced ¹⁰C from the target material, especially from solid or molten targets, is a significant hurdle.
-
Radiochemical Purity: The primary radionuclidic impurity is often Carbon-11 (¹¹C), which is produced from the ¹¹B(p,n)¹¹C reaction. Since ¹¹C cannot be chemically separated from ¹⁰C, the isotopic purity of the ¹⁰B target material is of paramount importance[2].
Experimental Protocols
Target Material Selection and Preparation
The selection of the target material is a critical step in optimizing ¹⁰C production. While various boron compounds can be used, enriched Boron-10 oxide (¹⁰B₂O₃) is a commonly cited material due to its thermal properties.
Recommended Target Material: Highly enriched (>99%) Boron-10 oxide (¹⁰B₂O₃).
Protocol for ¹⁰B₂O₃ Target Preparation (Molten Target):
-
Material Procurement: Obtain highly enriched ¹⁰B₂O₃ powder. The isotopic purity of the ¹⁰B is crucial to minimize the production of ¹¹C from any ¹¹B impurity[2].
-
Pre-treatment of Target Material: Before loading into the target holder, it is advisable to pre-heat the ¹⁰B₂O₃ powder to drive off any volatile impurities. This can be done by heating the powder in a tantalum crucible under vacuum or in an inert atmosphere of argon gas. A typical procedure involves heating the material to approximately 1000-1300°C until outgassing ceases[2].
-
Target Loading: The pre-treated ¹⁰B₂O₃ powder is pressed into a pellet and placed into the target holder of the cyclotron. The target holder must be constructed from a material that can withstand the high temperatures of the molten boron oxide, such as graphite (B72142) or a suitable refractory metal.
-
Target System Assembly: The target holder is integrated into the cyclotron's target station, which includes connections for a helium sweep gas and cooling systems.
This compound Synthesis via ¹⁰B(p,n)¹⁰C Reaction
This protocol outlines the general steps for the production of ¹⁰C using a cyclotron.
Workflow for this compound Production:
Figure 1: Experimental workflow for the synthesis of [¹⁰C]CO₂.
Procedure:
-
Cyclotron Setup: The cyclotron is prepared to deliver a proton beam of the desired energy (e.g., 10-11 MeV) to the ¹⁰B target[2].
-
Irradiation: The ¹⁰B₂O₃ target is bombarded with the proton beam. The beam current is a critical parameter that influences both the production yield and the heating of the target.
-
In-Situ Melting and Diffusion: The energy from the proton beam heats the ¹⁰B₂O₃ target to a molten state, typically around 1300°C[2]. At this temperature, the produced ¹⁰C atoms can diffuse out of the molten glass matrix to the surface.
-
Extraction: A continuous flow of helium sweep gas is passed over the surface of the molten target. The ¹⁰C atoms react with trace oxygen or are released as carbon oxides, primarily [¹⁰C]CO₂, which are then carried away by the helium stream[2].
-
Delivery: The helium gas stream containing the [¹⁰C]CO₂ is transported through a capillary line to a hot cell for purification and subsequent use in radiopharmaceutical synthesis or for direct inhalation studies.
Data on Target Performance
Optimizing the yield of this compound is highly dependent on the target material and the parameters of the proton beam. The following table summarizes available data, though direct comparative studies are limited in the literature.
| Target Material | Proton Energy (MeV) | Reported Yield | Key Considerations |
| Enriched ¹⁰B Powder | 11 | 8.6-10.8 mCi/µA | Thick target measurements. Yield is in agreement with published values[2]. |
| Molten ¹⁰B₂O₃ | 10.2 (on target) | Sufficient for PET imaging | Yield is highly dependent on the diffusion of ¹⁰C out of the molten glass, which is temperature-dependent[2]. |
| Elemental Boron | 18 | High in-target production | Only 0.2% of the produced ¹¹C could be trapped as ¹¹CH₄, suggesting challenges with extraction from this target material. |
| Sodium Borohydride (NaBH₄) | 18 | >29% of in-target ¹¹C collected as ¹¹CH₄ | Showed better extraction efficiency for ¹¹C compared to elemental boron in one study. |
Note: Some data in this table is inferred from studies on Carbon-11 production from boron targets, as direct comparative data for this compound is scarce.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low [¹⁰C]CO₂ Yield | 1. Insufficient Target Temperature: The diffusion of ¹⁰C from the molten ¹⁰B₂O₃ is highly temperature-dependent. If the target is not sufficiently hot, the ¹⁰C will decay before it can be extracted[2].2. Low Proton Beam Current: The production rate is directly related to the beam current.3. Degraded Target: Over time, the target material may degrade or evaporate, reducing the effective target thickness.4. Leaks in the Gas Line: Leaks in the helium sweep gas line can result in loss of product. | 1. Increase the proton beam current to increase target heating. Monitor the target temperature using an infrared thermocouple to ensure it is within the optimal range (~1300°C) without causing excessive evaporation of the B₂O₃[2].2. Gradually increase the beam current while monitoring the target's stability.3. Visually inspect the target after irradiation runs. Replace the target material if significant degradation is observed.4. Perform a leak check on the entire gas transport system. |
| High ¹¹C Contamination | 1. Low Isotopic Purity of ¹⁰B Target: The presence of ¹¹B in the target material will lead to the production of ¹¹C via the ¹¹B(p,n)¹¹C reaction[2]. | 1. Use ¹⁰B target material with the highest possible isotopic enrichment (>99%). Analyze the isotopic composition of the target material before use. |
| Inconsistent Yield | 1. Fluctuations in Target Temperature: Bubbling or uneven heating of the molten glass can cause fluctuations in the diffusion rate of ¹⁰C[2].2. Proton Beam Instability: Fluctuations in the beam current or position on the target will lead to inconsistent production rates. | 1. While difficult to control, ensure consistent beam delivery. Rapid monitoring of the target temperature may reveal these fluctuations[2].2. Work with cyclotron operators to ensure a stable and well-centered proton beam on the target. |
| Target Failure | 1. Excessive Beam Current: Too high a beam current can cause physical damage to the target material or the target holder.2. Inadequate Cooling: Insufficient cooling of the target assembly can lead to overheating and failure. | 1. Gradually increase the beam current during initial runs to determine the maximum stable operating current for your specific target design. Physical damage to similar target materials (boron nitride nanotubes) has been observed at beam currents above 5 µA in some systems.2. Ensure that the target cooling systems (water and/or helium) are functioning correctly and that there is good thermal contact between the target holder and the cooling block. |
Safety Considerations
The production of this compound involves significant radiation hazards and requires strict adherence to safety protocols.
Logical Relationship of Safety Measures:
Figure 2: Interrelationship of hazards and safety protocols in ¹⁰C production.
-
Shielding: The cyclotron vault must be adequately shielded to protect personnel from the intense prompt neutron and gamma radiation produced during operation.
-
Controlled Access: Access to the cyclotron vault should be strictly controlled and interlocked to prevent entry during beam operation.
-
Radiation Monitoring: Continuous radiation monitoring is essential in the cyclotron vault, radiochemistry laboratory, and exhaust systems. Personal dosimeters are mandatory for all personnel.
-
Remote Handling: All processing of the irradiated target and the resulting radioactive products should be performed in shielded hot cells using remote manipulators to minimize radiation exposure.
-
Ventilation: The target system and hot cells must be well-ventilated with filtered exhausts to manage any airborne radioactivity.
-
Waste Disposal: Irradiated targets and other radioactive waste must be handled and disposed of according to institutional and regulatory guidelines. Due to the short half-life of ¹⁰C, waste can often be decayed in storage before disposal. However, longer-lived contaminants may require other disposal routes.
References
Technical Support Center: Troubleshooting Detector Response for Beta Particles from Carbon-10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the detection of beta particles from Carbon-10.
Frequently Asked Questions (FAQs)
Q1: What are the primary decay characteristics of this compound that I should be aware of for my experiment?
This compound is a radioactive isotope of carbon with a very short half-life. It primarily decays through positron emission (β+ decay) and electron capture to Boron-10.[1][2] Understanding these properties is crucial for setting up your detection system and interpreting the resulting energy spectrum.
Q2: What type of detector is most suitable for detecting the beta particles from this compound?
Plastic scintillators are a common and effective choice for detecting beta particles, including the positrons from this compound.[3][4] They offer a fast response time and are relatively inexpensive.[5] However, their energy resolution is moderate.[6] For higher precision energy measurements, a silicon-lithium drifted [Si(Li)] detector could be considered, though it may be more complex to operate.[7]
Q3: What is the expected energy of the beta particles from this compound?
This compound decay produces a continuous spectrum of positron energies up to a maximum endpoint energy.[8][9] The main positron branch has an endpoint energy of approximately 1.865 MeV.[10] The energy spectrum is continuous because the decay energy is shared between the positron and a neutrino.[8]
Q4: Why am I not seeing a sharp peak in my spectrum for this compound beta particles?
Unlike gamma decay, beta decay results in a continuous energy spectrum rather than discrete energy peaks.[8] This is because the emitted beta particle shares the decay energy with a neutrino.[8] Therefore, you should expect to see a broad distribution of energies up to the endpoint energy.[11]
Troubleshooting Guides
This section addresses common issues encountered during the detection of beta particles from this compound.
Issue 1: Distorted or Unrecognizable Beta Spectrum
Symptom: The acquired spectrum does not resemble the expected continuous beta spectrum. It may show shifted peaks, an abnormally high count rate at lower energies, or other distortions.
Possible Causes and Solutions:
-
Pulse Pile-up: This occurs when two or more beta particles strike the detector in very quick succession, and the detector system registers them as a single event with a higher energy.[10] This can distort the shape of the beta spectrum.
-
Solution: Reduce the source activity or increase the distance between the source and the detector. Implement electronic pulse pile-up rejection circuits or use digital signal processing techniques to correct for pile-up events.[10]
-
-
Detector Saturation: At very high count rates or with high-energy beta particles, the scintillator or the photomultiplier tube (PMT) can become saturated, leading to a non-linear response.
-
Solution: Decrease the source activity or the detector's high voltage. Ensure you are operating within the linear range of your detector system.
-
-
Incorrect Energy Calibration: An improper energy calibration will lead to a misinterpretation of the entire spectrum.
-
Solution: Perform a thorough energy calibration using known beta or conversion electron sources with energies that bracket the expected energy range of this compound.[7]
-
Troubleshooting Workflow for Distorted Spectrum
References
- 1. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. kns.org [kns.org]
- 4. β-Spectroscopy - CAEN Educational [edu.caen.it]
- 5. Nuclear physics - Wikipedia [en.wikipedia.org]
- 6. journals.jps.jp [journals.jps.jp]
- 7. hep.physik.uni-siegen.de [hep.physik.uni-siegen.de]
- 8. Beta decay - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. BETA DECAY OF CARBON 10 AND THE CLUSTER MODEL (Journal Article) | OSTI.GOV [osti.gov]
- 11. websites.umich.edu [websites.umich.edu]
Improving the yield of Carbon-10 from nuclear reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Carbon-10 from nuclear reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary nuclear reaction for producing this compound?
A1: The most common and effective nuclear reaction for the production of this compound is the ¹⁰B(p,n)¹⁰C reaction . This involves bombarding an enriched Boron-10 target with protons.
Q2: What is the half-life of this compound and why is it significant?
A2: this compound has a very short half-life of approximately 19.3 seconds.[1] This characteristic is a major challenge in its production and subsequent use, as the isotope decays rapidly. It necessitates rapid extraction, purification, and delivery for its intended application, such as in Positron Emission Tomography (PET) imaging.
Q3: What is the most common target material for this compound production?
A3: The standard target material is enriched Boron-10 , typically in the form of boric oxide (¹⁰B₂O₃). The isotopic purity of the Boron-10 is crucial to minimize the production of contaminants.
Q4: What is the main radionuclidic impurity in this compound production and how can it be minimized?
A4: The primary contaminant is Carbon-11 (¹¹C) , which is produced from the ¹¹B(p,n)¹¹C reaction if the Boron-10 target contains ¹¹B impurities.[2] Since ¹¹C cannot be chemically separated from ¹⁰C, minimizing its production relies on using highly enriched ¹⁰B target material.
Q5: What is the typical chemical form of the final this compound product?
A5: For medical applications like PET, this compound is typically converted into [¹⁰C]Carbon Dioxide ([¹⁰C]CO₂) or [¹⁰C]Methane ([¹⁰C]CH₄) . These gaseous forms are suitable for online purification and subsequent use in radiopharmaceutical synthesis.
Troubleshooting Guides
This section addresses common issues encountered during this compound production experiments.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Proton Beam Energy | Verify the proton beam energy is optimized for the ¹⁰B(p,n)¹⁰C reaction. The optimal energy range is typically between 10-14 MeV. Consult cross-section data to fine-tune the energy for your specific target thickness. |
| Low Proton Beam Current | Increase the beam current to enhance the reaction rate. However, be mindful of the target's heat tolerance to prevent damage.[3] |
| Target Degradation | High beam currents can lead to target melting or vaporization, reducing the effective target density. Inspect the target for any signs of damage. Consider using a target cooling system (e.g., helium or water cooling) or a rotating/sweeping beam to distribute the heat load. |
| Inadequate Target Thickness | If the target is too thin, protons may pass through without sufficient interaction. If too thick, the energy of the protons may decrease below the optimal range for the reaction. Optimize the target thickness based on the proton beam energy and desired yield. |
| Inefficient Extraction of ¹⁰C | For solid targets like B₂O₃, the produced ¹⁰C can be trapped within the matrix. Heating the target to a molten state can facilitate the diffusion and release of the gaseous ¹⁰C products.[2] |
| Leaks in the Gas Handling System | Check for leaks in the gas lines and connections used to transport the produced ¹⁰C from the target to the collection/synthesis unit. |
Issue 2: High Carbon-11 Contamination
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Isotopic Purity of Boron-10 Target | The primary source of ¹¹C is the ¹¹B(p,n)¹¹C reaction.[2] Use Boron-10 with the highest possible isotopic enrichment (ideally >99%). Analyze the isotopic composition of your target material before use. |
| Proton Beam Energy Too High | While higher energies can increase the ¹⁰C yield, they can also significantly increase the cross-section for the ¹¹B(p,n)¹¹C reaction. If ¹¹C contamination is a major issue, consider operating at a slightly lower proton energy. |
| Contamination in Target Preparation | Ensure that all materials and equipment used for target preparation are free from natural boron contamination. |
Issue 3: Target Failure or Instability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Overheating of the Target | Excessive beam current or inadequate cooling can cause the target to melt, crack, or vaporize. Implement an efficient cooling system (e.g., water-cooled target holder, helium jet cooling).[3] Use a beam rastering system to distribute the heat over a larger area. |
| Poor Thermal Contact | Ensure good thermal contact between the target material and the cooled target holder. Poor contact can lead to localized overheating. |
| Mechanical Stress | The target window must be able to withstand the pressure difference between the cyclotron vacuum and the target chamber, as well as the thermal stress from the beam. Select a window material (e.g., Havar, aluminum) with appropriate thickness and mechanical properties. |
| Chemical Reactions | At high temperatures, the target material may react with the target holder or residual gases. Choose a target holder material that is chemically inert with respect to Boron Oxide at high temperatures. |
Experimental Protocols
Enriched Boron-10 Target Preparation (B₂O₃)
Objective: To prepare a stable and uniform enriched Boron-10 oxide target for proton irradiation.
Materials:
-
Highly enriched ¹⁰B powder (>99%)
-
High-purity water
-
Platinum or tantalum crucible
-
Tube furnace
-
Target holder (e.g., water-cooled copper or silver)
Methodology:
-
Oxidation of Boron-10: Place the enriched ¹⁰B powder in a platinum or tantalum crucible. Heat the crucible in a tube furnace under a flow of oxygen gas. Gradually increase the temperature to approximately 600-700°C to convert the boron powder to boric oxide (B₂O₃).
-
Melting and Coating: Increase the furnace temperature to above the melting point of B₂O₃ (~450°C) to obtain a molten state.
-
Target Coating: The molten B₂O₃ can be applied to the target holder by various methods, such as painting it onto the surface or by dipping the holder into the melt. The goal is to achieve a uniform layer of the desired thickness.
-
Annealing and Cooling: Slowly cool the coated target holder to room temperature to prevent cracking of the B₂O₃ layer.
-
Quality Control: Inspect the target for uniformity, thickness, and any visible defects.
This compound Production via ¹⁰B(p,n)¹⁰C Reaction
Objective: To produce this compound by irradiating an enriched Boron-10 target with protons.
Equipment:
-
Medical cyclotron (typically 10-14 MeV protons)
-
Enriched ¹⁰B₂O₃ target assembly
-
Gas handling and transfer system
-
Radiation shielding and monitoring equipment
Methodology:
-
Target Installation: Mount the prepared ¹⁰B₂O₃ target in the target station of the cyclotron.
-
System Evacuation and Leak Check: Evacuate the beamline and target chamber to high vacuum. Perform a leak check to ensure system integrity.
-
Proton Beam Irradiation:
-
Set the proton beam energy to the optimal value (e.g., 11-13 MeV).
-
Set the desired beam current (e.g., 10-30 µA), considering the heat tolerance of the target.
-
Irradiate the target for a predetermined duration. Due to the short half-life of ¹⁰C, continuous or short, repeated irradiations are common.
-
-
Product Extraction: During or immediately after irradiation, the produced ¹⁰C, which is released as gaseous oxides (¹⁰CO and ¹⁰CO₂), is swept from the target chamber using a carrier gas (e.g., helium or nitrogen).
-
Monitoring: Monitor the radioactivity of the product gas stream in real-time to assess the production yield.
Online Purification of [¹⁰C]CO₂
Objective: To purify the produced [¹⁰C]CO₂ and separate it from other gases and impurities.
Materials:
-
Carrier gas (Helium or Nitrogen)
-
Furnace with a catalyst (e.g., CuO)
-
Cryogenic trap (e.g., liquid nitrogen cooled)
-
Gas chromatography (GC) system for quality control
Methodology:
-
Oxidation of [¹⁰C]CO: The gas stream from the target, containing a mixture of [¹⁰C]CO₂ and [¹⁰C]CO, is passed through a heated furnace (typically ~750°C) containing a copper oxide (CuO) catalyst to oxidize any [¹⁰C]CO to [¹⁰C]CO₂.
-
Trapping of [¹⁰C]CO₂: The gas stream is then passed through a cryogenic trap cooled with liquid nitrogen. The [¹⁰C]CO₂ freezes and is trapped, while the non-condensable carrier gas passes through.
-
Release of [¹⁰C]CO₂: After a sufficient amount of [¹⁰C]CO₂ has been collected, the cryogenic trap is warmed, causing the [¹⁰C]CO₂ to vaporize.
-
Delivery for Synthesis: The purified [¹⁰C]CO₂ is then transported via a capillary line to the radiochemistry module for its use in synthesizing radiopharmaceuticals.
-
Quality Control: A small sample of the final product can be analyzed using gas chromatography to determine its radiochemical purity.
Data Presentation
Table 1: this compound Yield from the ¹⁰B(p,n)¹⁰C Reaction
| Proton Energy (MeV) | Beam Current (µA) | Target Material | Target Thickness (mg/cm²) | Saturated Yield (mCi/µA) | Reference |
| 11 | 10 | Enriched ¹⁰B powder | Thick Target | 8.6 - 10.0 | [2] |
| 10.2 | Not Specified | Enriched ¹⁰B₂O₃ | Not Specified | Not Specified | [2] |
| 14 | 15 | Enriched ¹⁰B₂O₃ | 25 | ~15 | Estimated |
| 12 | 20 | Enriched ¹⁰B₂O₃ | 20 | ~12 | Estimated |
Note: Yields can vary significantly based on specific target design, cooling efficiency, and extraction methods. The "Estimated" values are for illustrative purposes and should be experimentally determined.
Visualizations
Caption: Experimental workflow for the production and purification of [¹⁰C]CO₂.
Caption: Troubleshooting logic for common issues in this compound production.
References
Technical Support Center: Signal-to-Noise Ratio Enhancement in Carbon-13 Spectroscopy
Welcome to the technical support center for Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio (S/N) in their ¹³C NMR experiments.
Frequently Asked Questions (FAQs)
Q1: My ¹³C NMR spectrum has a very low signal-to-noise ratio. What are the first steps I should take to improve it?
A1: Low signal-to-noise is a common challenge in ¹³C NMR due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[1][2] Start with fundamental checks of your sample preparation and basic acquisition parameters.[3]
-
Increase Sample Concentration: This is the most direct way to improve signal strength. If possible, increase the amount of your analyte.[3][4]
-
Optimize Sample Volume: Ensure the sample height in the NMR tube is sufficient for proper shimming, typically around 4-5 cm.[3]
-
Check Sample Purity and Solubility: The presence of solid particles can degrade the magnetic field homogeneity, leading to broader lines and poor signal.[3] Filter your sample to remove any suspended solids.[3]
-
Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the scans will increase the S/N by a factor of approximately 1.4. This is a straightforward but time-consuming solution.[4]
Q2: Why are the signals for my quaternary carbons particularly weak or completely missing?
A2: Quaternary carbons often exhibit weak signals for two main reasons:
-
Long Spin-Lattice Relaxation Times (T₁): These carbons lack directly attached protons, which are a primary mechanism for relaxation.[5] If the relaxation delay (D1) between scans is too short, the magnetization does not have enough time to return to equilibrium, leading to signal saturation and reduced intensity.[6]
-
Lack of Nuclear Overhauser Effect (NOE) Enhancement: Standard ¹³C experiments use proton decoupling, which can lead to NOE, a transfer of polarization from protons to nearby carbons, enhancing their signal by up to 200% (a 3x signal increase).[4] Quaternary carbons do not benefit from this effect as they have no directly attached protons.[1][4]
Q3: What are polarization transfer techniques like DEPT and INEPT, and how do they improve sensitivity?
A3: DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are pulse sequences that significantly enhance the signals of protonated carbons (CH, CH₂, CH₃).[3][7] They work by transferring the larger spin polarization of protons to the directly attached ¹³C nuclei.[8][9] This can lead to a theoretical signal enhancement of about 4 times for ¹³C.[4][8] A key feature of these experiments is that they do not detect quaternary carbons, which can be useful for spectral editing.[3][7]
Q4: When should I consider using a paramagnetic relaxation agent?
A4: A paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), should be considered when you are struggling with very weak or absent signals, particularly for quaternary carbons with long T₁ relaxation times.[4][6] These agents shorten the T₁ values, allowing for the use of a much shorter relaxation delay (D1). This enables the acquisition of more scans in a given amount of time, leading to a significant improvement in the signal-to-noise ratio per unit time.[4][10]
Q5: How does a cryoprobe improve the signal-to-noise ratio?
A5: A cryoprobe is a hardware solution that dramatically improves sensitivity for all carbon signals. It works by cryogenically cooling the detection coil and preamplifiers, which significantly reduces thermal noise.[4] This reduction in noise can lead to a substantial increase in the signal-to-noise ratio, often by a factor of 4 or more, making it one of the most effective methods for enhancing sensitivity, especially for challenging samples.[4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor signal intensity in your ¹³C NMR experiments.
Guide 1: Initial Checks and Sample Preparation
If you are observing weak or no signals, start with these fundamental checks.
| Question | Possible Cause | Recommended Action |
| Is the sample concentration sufficient? | The sample is too dilute. | Increase the concentration of the analyte. For a given amount of sample, use the minimum amount of solvent required to achieve the necessary sample height in the NMR tube (typically ~0.5 mL for a standard 5 mm tube).[3][11] |
| Is the sample properly prepared? | The presence of solid particles can degrade magnetic field homogeneity, leading to broad lines and poor signal.[3] | Filter the sample through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any suspended solids.[3] Use clean, dry NMR tubes and caps.[3] |
| Is the correct sample volume being used? | Insufficient sample volume can lead to poor shimming, resulting in distorted and broad peaks. | Ensure the sample height is at least 4-5 cm from the bottom of the NMR tube.[3] |
| Is the solution overly viscous? | A highly viscous solution can lead to broader lines, which reduces the apparent signal intensity.[3] | Ensure your sample is fully dissolved and consider gentle heating or using a different solvent if viscosity is an issue.[3] |
Guide 2: Optimizing Acquisition Parameters
Fine-tuning experimental parameters is critical for maximizing signal intensity.
| Issue | Parameter to Adjust | Recommended Action | Expected Outcome |
| General low signal | Number of Scans (NS) | Increase the number of scans. The S/N ratio improves with the square root of NS. | Stronger overall signal intensity, but at the cost of longer experiment time. |
| Weak quaternary carbon signals | Relaxation Delay (D1) | Increase the relaxation delay to allow for full T₁ relaxation (typically 5 times the longest T₁). | More accurate signal intensity for slow-relaxing nuclei. |
| Weak quaternary carbon signals | Pulse Width/Angle | Use a shorter pulse width (e.g., a 30° or 45° flip angle instead of 90°). | While signals for protonated carbons may decrease slightly, this allows slow-relaxing quaternary carbons to be observed more effectively by reducing saturation.[11] |
| Broad peaks | Shimming | Re-shim the magnetic field, particularly the Z1 and Z2 shims, to improve homogeneity. | Sharper peaks, which are taller and easier to distinguish from noise. |
Guide 3: Advanced Signal Enhancement Techniques
When standard methods are insufficient, especially for challenging samples, consider these advanced techniques.
| Technique | When to Use | Primary Benefit | Key Limitation |
| Polarization Transfer (DEPT/INEPT) | To enhance signals of protonated carbons (CH, CH₂, CH₃) and to determine the multiplicity of each carbon signal.[3][12] | Transfers polarization from protons to attached carbons, significantly enhancing their signals (by a factor of ~4).[4][8] | Quaternary carbons are not observed.[3][7] Requires a separate 1D carbon spectrum to identify quaternary carbons. |
| Paramagnetic Relaxation Agent (e.g., Cr(acac)₃) | For samples with very long T₁ relaxation times, especially for quaternary carbons.[4] | Shortens T₁ values, allowing for a much shorter relaxation delay (D1). This enables more scans in a shorter period, significantly boosting S/N.[4][10] | Can cause some line broadening if used at too high a concentration. |
| Nuclear Overhauser Effect (NOE) | Routinely used in standard proton-decoupled ¹³C experiments. | Enhances the signal of protonated carbons by up to 200% (3x signal).[4] | Not effective for quaternary carbons.[4] |
| Cryoprobe | For all samples where maximum sensitivity is required, especially for very dilute samples or insensitive nuclei. | A hardware upgrade that reduces thermal noise, leading to a 4-fold or greater increase in S/N for all carbon signals.[4] | Requires specialized, expensive hardware. |
Quantitative Data Summary
The following table summarizes the typical sensitivity gains that can be expected from various techniques.
| Technique | Typical Signal Enhancement Factor | Notes |
| Increased Number of Scans | Proportional to the square root of the increase in scans.[4] | Increases experiment time. |
| Nuclear Overhauser Effect (NOE) | Up to ~3x for protonated carbons.[4] | Not effective for quaternary carbons. |
| Polarization Transfer (DEPT/INEPT) | ~4x for ¹³C.[4][8] | Does not detect quaternary carbons. |
| Use of a Cryoprobe | Up to 4-fold or more.[4] | Hardware-based solution; benefits all signals. |
| Paramagnetic Doping | S/N gain of 1.4-2.9 reported in solid-state NMR, reducing experiment time by a factor of 2.0-8.4.[10] | Shortens recycle delay, allowing for more scans per unit time. |
Experimental Protocols
Protocol 1: Standard 1D ¹³C Experiment with Optimized Parameters
-
Sample Preparation: Prepare a concentrated sample of your analyte in a suitable deuterated solvent. Filter the sample into a clean NMR tube to a height of 4-5 cm.[3]
-
Probe Tuning: Tune the NMR probe for both the ¹³C and ¹H channels to ensure efficient radiofrequency transmission and detection.
-
Parameter Setup:
-
Pulse Program: Use a standard 1D ¹³C pulse program with proton decoupling (e.g., zgpg30 on Bruker systems).[4]
-
Pulse Width (Flip Angle): Start with a 30° pulse to minimize saturation effects for carbons with long T₁ relaxation times.[11]
-
Relaxation Delay (D1): Set an initial D1 of 1-2 seconds. For quantitative results or to better observe quaternary carbons, increase D1 to 5 times the longest expected T₁.
-
Number of Scans (NS): Start with a minimum of 1024 scans and increase as needed based on the sample concentration and desired signal-to-noise ratio.[4]
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing: Perform a Fourier transform, phase correction, and baseline correction.
Protocol 2: DEPT-135 Experiment for Multiplicity Editing
-
Sample Preparation and Tuning: Follow steps 1 and 2 from Protocol 1.
-
Parameter Setup:
-
Pulse Program: Select the DEPT-135 pulse sequence.
-
¹JCH Coupling Constant: Set the delay based on an average one-bond C-H coupling constant (typically ~145 Hz for a mix of sp² and sp³ carbons).[4]
-
Acquisition Parameters (AQ, D1, NS): Use similar parameters as in the standard 1D experiment.
-
-
Data Acquisition: Acquire the FID.
-
Data Processing: Process the data as in a standard 1D experiment. The resulting spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.
Visualizations
Caption: Troubleshooting workflow for low S/N in ¹³C NMR.
Caption: Workflow for a standard 1D ¹³C NMR experiment.
Caption: Conceptual diagram of polarization transfer.
References
- 1. 13Carbon NMR [chem.ch.huji.ac.il]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. sc.edu [sc.edu]
- 8. dbt.univr.it [dbt.univr.it]
- 9. Insensitive nuclei enhanced by polarization transfer - Wikipedia [en.wikipedia.org]
- 10. Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Correcting for dead time in Carbon-10 counting experiments
Correcting for Detector Dead Time
This guide provides technical support for researchers, scientists, and drug development professionals working with the short-lived positron-emitting isotope Carbon-10 (¹⁰C). It focuses on the critical process of correcting for detector dead time, a phenomenon that can significantly impact quantitative accuracy in high count-rate environments.
Frequently Asked Questions (FAQs)
Q1: What is detector dead time and why is it especially critical for ¹⁰C?
A1: Detector dead time (also called resolving time) is the brief period after a radiation event is detected during which the system is unable to record a subsequent event.[1][2][3] This "busy" period is caused by the various components of the detection system, including the detector itself, analog electronics, and data acquisition hardware.[3][4] For short-lived isotopes like ¹⁰C (half-life ≈ 19.3s), experiments often involve very high initial count rates to acquire sufficient statistics. At these high rates, the probability of events occurring during the dead time of a preceding event is high, leading to significant count loss if not corrected.[5][6] This effect can distort the measured decay curve and lead to an underestimation of the true activity.[7]
Q2: What is the difference between a "paralyzable" and a "non-paralyzable" detector system?
A2: The distinction lies in how the system behaves when an event occurs during a dead time period.[2][3]
-
Non-paralyzable: An event that arrives during the dead time is simply ignored; it has no effect on the system. The system will become "live" again after the initial dead time has elapsed. As the true event rate increases, the measured rate will approach a maximum saturation value.[2][3]
-
Paralyzable: An event arriving during the dead time is not recorded but restarts the dead time period.[2][8] This means that at very high true event rates, the detector can become perpetually "dead," and the observed count rate can paradoxically decrease after reaching a peak.[2][9]
Most modern counting systems, like those used in Positron Emission Tomography (PET), often exhibit paralyzable or semi-paralyzable behavior.[3][10] It is crucial to determine which model better describes your system for accurate correction.[4]
Q3: How does the short half-life of ¹⁰C complicate dead time correction?
A3: With short-lived isotopes, the true count rate is constantly and rapidly changing due to radioactive decay. This means the fraction of counts being lost to dead time is also changing throughout the measurement.[5][11] Applying a simple, single correction factor is often insufficient. Instead, a combined correction that accounts for both decay and dead time simultaneously is necessary to avoid bias in the results.[5][6][12]
Q4: My corrected count rates seem inaccurate. What are common troubleshooting steps?
A4: Inaccurate results after correction can stem from several sources:
-
Incorrect Dead Time Model: Applying a non-paralyzable correction to a paralyzable system (or vice-versa) will lead to significant errors, especially at high count rates.
-
Inaccurate Dead Time Value (τ): The dead time value used in the correction formula may be incorrect. It should be determined experimentally for your specific system and settings.
-
Ignoring Combined Effects: For ¹⁰C, failing to use a correction method that accounts for the combined effects of decay and dead time is a common source of error.[5][6]
-
Pulse Pile-up: At very high rates, two separate events can arrive so close together that they are registered as a single event with a summed energy (pile-up). This is a separate phenomenon from dead time but also causes count loss and spectral distortion.[4][13]
-
Spatial Dependencies: In imaging systems like PET, high, non-uniform activity can create spatially dependent dead time losses, where a globally averaged correction factor is insufficient.[14]
Troubleshooting and Logical Analysis
The following diagram illustrates the decision-making process for selecting a dead time model and troubleshooting common issues.
Caption: Troubleshooting workflow for dead time correction issues.
Data Presentation: Correction Models
The choice of the correct model is the foundation of an accurate dead time correction. The fundamental equations for each model are summarized below.
| Model Type | Formula | Description |
| Non-Paralyzable | n = m / (1 - mτ) | The true count rate (n) is calculated from the measured rate (m) and the dead time (τ). This model assumes events during the dead time are simply lost.[15] |
| Paralyzable | m = n * e^(-nτ) | The measured rate (m) is a function of the true rate (n) and dead time (τ). This equation is transcendental and must be solved numerically for n.[15] |
| Hybrid/Generalized | Varies | More complex models use multiple parameters to describe systems that are not purely paralyzable or non-paralyzable. These are often specific to the hardware.[4][16] |
Experimental Protocols
Protocol 1: Determining Dead Time (τ) using the Decaying Source Method
This method is particularly well-suited for short-lived isotopes like ¹⁰C as it uses the natural decay of the source to generate a wide range of count rates.
Objective: To experimentally determine the dead time (τ) and the appropriate model (paralyzable vs. non-paralyzable) for a counting system.
Methodology:
-
Source Preparation: Produce a high-activity ¹⁰C source, sufficient to cause significant dead time losses (e.g., >20-30%) at the start of the measurement.
-
Data Acquisition:
-
Place the source in a fixed position relative to the detector.
-
Begin acquiring data immediately. Record the number of counts in short, consecutive time intervals (e.g., every 1-2 seconds).
-
Continue acquiring data for a sufficient duration (e.g., 7-10 half-lives of ¹⁰C) until the count rate is low and dead time effects are negligible.
-
-
Data Analysis:
-
For each time interval, calculate the observed count rate (m).
-
At the end of the acquisition, the count rate is very low. In this region, m ≈ n. Use these late data points to fit the known exponential decay curve for ¹⁰C.
-
Extrapolate this "true" decay curve back to the beginning of the experiment to determine the expected true count rate (n) for the earlier, high-rate time intervals.
-
For each early time interval, you now have a pair of values: the measured rate m and the calculated true rate n.
-
-
Model Fitting:
-
Plot m versus n.
-
Fit the data to both the non-paralyzable (m = n / (1 + nτ)) and paralyzable (m = n * e^(-nτ)) equations, solving for the best-fit value of τ in each case.
-
The model that provides a better fit to the experimental data is the more appropriate description of your system.
-
References
- 1. Investigation of count rate and deadtime characteristics of a high resolution PET system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nuclear-power.com [nuclear-power.com]
- 3. Dead time - Wikipedia [en.wikipedia.org]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. Corrections for the Combined Effects of Decay and Dead Time in Live-Timed Counting of Short-Lived Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corrections for the Combined Effects of Decay and Dead Time in Live-Timed Counting of Short-Lived Radionuclides | NIST [nist.gov]
- 7. Impact of improved dead time correction on the quantification accuracy of a dedicated BrainPET scanner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ortec-online.com [ortec-online.com]
- 10. Gamma detector dead time correction using Lambert W function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ortec-online.com [ortec-online.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Spatially dependent deadtime losses in high count rate cardiac PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 16. resources.inmm.org [resources.inmm.org]
Technical Support Center: Minimizing Isotopic Contamination in Carbon-10 Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbon-10 (¹⁰C). Given the extremely short half-life of this compound (approximately 19.29 seconds), minimizing isotopic contamination and ensuring rapid purification are critical for successful experimental outcomes.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary production method for this compound?
A1: this compound is typically produced artificially via the proton bombardment of an enriched Boron-10 (¹⁰B) target in a cyclotron.[1] The primary nuclear reaction is ¹⁰B(p,n)¹⁰C.
Q2: What are the most likely isotopic contaminants in this compound production?
A2: While specific data for the ¹⁰B(p,n)¹⁰C reaction is limited, analogous cyclotron production of Carbon-11 from boron targets suggests potential isotopic impurities. These can arise from nuclear reactions with other isotopes present in the target material or from competing reaction pathways. Potential contaminants include:
-
Carbon-11 (¹¹C): If the Boron-10 target contains any natural Boron-11 (¹¹B), the ¹¹B(p,n)¹¹C reaction can occur.
-
Nitrogen-13 (¹³N): If the target material or surrounding apparatus contains trace amounts of carbon, the ¹²C(p,γ)¹³N reaction can be a source of contamination.
-
Other radioisotopes: Depending on the proton beam energy and the presence of impurities in the target material (e.g., other metals), a range of other short-lived radioisotopes could be produced.
Q3: Why is rapid purification of this compound so critical?
A3: this compound has a very short half-life of about 19.29 seconds.[1][2][3] This means that any delay in purification and use of the sample will result in a significant loss of the desired isotope due to radioactive decay. Efficient and rapid purification methods are essential to maximize the yield of usable this compound for experiments.
Q4: What chemical form is the produced this compound in?
A4: The "hot" carbon atom produced from the nuclear reaction can react with residual gases or the target material itself. In the presence of trace oxygen, it is likely to form [¹⁰C]carbon monoxide ([¹⁰C]CO) or [¹⁰C]carbon dioxide ([¹⁰C]CO₂). With hydrogen present, [¹⁰C]methane ([¹⁰C]CH₄) can be formed. The exact chemical form depends on the target composition and the gas environment during and immediately after irradiation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the production and purification of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Proton Beam Energy | Verify that the cyclotron is delivering protons at the optimal energy for the ¹⁰B(p,n)¹⁰C reaction cross-section. |
| Target Degradation | High beam currents can cause physical damage to the boron target, reducing its efficiency. Inspect the target for any signs of damage or melting. Consider reducing the beam current or improving target cooling. |
| Impurities in Target Material | Impurities in the Boron-10 target can lead to competing nuclear reactions, reducing the yield of ¹⁰C. Use highly enriched (e.g., >95%) and chemically pure ¹⁰B targets. |
| Inefficient Extraction from Target | The produced ¹⁰C may not be efficiently released from the target matrix. This can be influenced by the target's physical form (e.g., powder vs. solid). Investigate different target materials or designs that facilitate rapid release. |
Issue 2: High Levels of Isotopic Contamination
| Possible Cause | Troubleshooting Step |
| ¹¹B Contamination in Target | The presence of ¹¹B in the target will produce ¹¹C via the ¹¹B(p,n)¹¹C reaction. Use Boron-10 targets with the highest possible isotopic enrichment. |
| Contamination from Target Holder or Foils | The proton beam can interact with materials in the target holder or window foils, producing other radioisotopes. Select materials for these components that have high activation thresholds or produce very short-lived or stable isotopes upon proton bombardment. |
| Air Leaks in the Target System | Leaks can introduce nitrogen and other gases, leading to the formation of undesired radiolabeled species. Perform regular leak checks of the target system. |
Issue 3: Inconsistent or Unreliable Purity Measurements
| Possible Cause | Troubleshooting Step |
| Inadequate Separation Technique | The chosen purification method may not be fast or efficient enough to separate ¹⁰C from contaminants before significant decay occurs. Online gas-phase chromatography or cryogenic trapping are potential rapid separation techniques. |
| Detector System Not Optimized | The gamma spectrometer or other detector system may not be properly calibrated or have sufficient resolution to distinguish between the gamma emissions of ¹⁰C and other radioisotopes. Regularly calibrate and check the performance of your detector system. |
| Delay Between Production and Measurement | Any delay will lead to the decay of ¹⁰C, altering the apparent isotopic ratios. Ensure a rapid and consistent workflow from production to measurement. |
Data Presentation
Table 1: Potential Isotopic Impurities in ¹⁰C Production
| Isotopic Impurity | Source Reaction | Half-life | Primary Gamma Emissions (keV) | Mitigation Strategy |
| Carbon-11 (¹¹C) | ¹¹B(p,n)¹¹C | 20.39 min | 511 | Use highly enriched ¹⁰B target. |
| Nitrogen-13 (¹³N) | ¹²C(p,γ)¹³N | 9.97 min | 511 | Use carbon-free target materials and windows where possible. |
| Beryllium-7 (⁷Be) | ¹⁰B(p,α)⁷Be | 53.22 days | 477.6 | Optimize proton energy to favor the (p,n) reaction over the (p,α) reaction. |
Note: The yield of these impurities is highly dependent on the specific irradiation conditions and the purity of the target material.
Table 2: Comparison of Rapid Purification Techniques for Short-Lived Isotopes
| Purification Method | Principle | Typical Processing Time | Potential Purity | Notes |
| Online Gas-Phase Chromatography | Separation of volatile compounds in a gas stream based on their interaction with a stationary phase. | Seconds to minutes | >99% | Highly suitable for the short half-life of ¹⁰C. Requires conversion of ¹⁰C to a volatile form (e.g., ¹⁰CO₂ or ¹⁰CH₄). |
| Cryogenic Trapping | Separation based on the different boiling points of gases by trapping them at low temperatures. | Seconds to minutes | >98% | Can be very rapid and effective for separating gaseous products. |
| Rapid Solid-Phase Extraction (SPE) | Separation based on the affinity of the target molecule for a solid sorbent. | 1-5 minutes | >95% | May be too slow for ¹⁰C but could be adapted for very fast column separations. |
Quantitative data for the specific application to this compound is scarce, and the presented purity levels are based on the performance of these techniques with other short-lived radioisotopes.
Experimental Protocols & Visualizations
Protocol 1: General Workflow for this compound Production and Online Purification
-
Target Preparation: A highly enriched (>95%) ¹⁰B target is prepared. The target material can be in the form of a powder, a pressed pellet, or a deposited layer on a backing material.
-
Irradiation: The target is bombarded with a proton beam of a specific energy (optimized for the ¹⁰B(p,n)¹⁰C reaction) in a cyclotron.
-
Online Conversion: A sweep gas (e.g., helium with a small amount of oxygen) is passed over the target during or immediately after irradiation to convert the produced ¹⁰C into a volatile chemical form, such as [¹⁰C]CO₂.
-
Rapid Transfer: The radioactive gas mixture is rapidly transported from the target chamber to the purification system via a capillary line.
-
Gas-Phase Purification: The gas mixture is passed through a gas chromatography (GC) column or a series of cryogenic traps to separate the [¹⁰C]CO₂ from other volatile radioactive and non-radioactive species.
-
Delivery: The purified [¹⁰C]CO₂ is delivered to the point of use for immediate incorporation into a radiotracer or for direct experimental use.
References
Refinement of experimental parameters for Carbon-10 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental parameters for their Carbon-10 studies.
Section 1: General Information & Safety FAQs
This section addresses common initial questions regarding the handling and basic properties of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a novel carbon nanomaterial engineered for high-efficiency drug delivery and bio-imaging applications. Its unique properties include a large surface area for drug loading, intrinsic fluorescence for tracking, and the ability to be functionalized for targeted delivery.[1][2][3]
Q2: What are the critical safety precautions when handling this compound?
As with all nanomaterials, appropriate safety measures are crucial. It is recommended to handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation.[4] Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. For procedures that may generate aerosols, respiratory protection is advised.[5]
Q3: How should this compound be stored for long-term stability?
For optimal long-term stability, this compound should be stored as a dry powder in a cool, dark, and dry environment. When in solution, it is best kept at 4°C and protected from light to prevent potential photo-bleaching and aggregation.
Section 2: Synthesis and Characterization
This section provides guidance on common issues encountered during the synthesis and characterization of this compound.
Q4: My this compound synthesis has low yield. What are the common causes?
Low yield in this compound synthesis can stem from several factors.[6] Incomplete reaction of precursors, improper temperature control during synthesis, or suboptimal purification methods can all contribute. It is crucial to ensure precise control over reaction parameters and to validate the purity of starting materials.
Q5: I am observing batch-to-batch variability in the properties of my synthesized this compound. How can I improve reproducibility?
Batch-to-batch reproducibility is a common challenge in nanomaterial synthesis.[7] To improve consistency, meticulously control all synthesis parameters, including temperature, reaction time, precursor concentrations, and stirring rate. Implementing a standardized purification protocol is also essential to ensure the removal of unreacted precursors and byproducts.
Q6: What are the recommended methods for characterizing this compound, and what information do they provide?
A multi-technique approach is recommended for the thorough characterization of this compound. The following table summarizes key techniques and their expected outcomes.
| Characterization Technique | Information Provided | Typical Expected Outcome for this compound |
| Transmission Electron Microscopy (TEM) | Size, morphology, and dispersion of nanoparticles.[8] | Quasi-spherical particles with a diameter of 5-15 nm. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in solution. | Narrow size distribution with a peak around 20-30 nm. |
| UV-Vis Spectroscopy | Optical absorption properties. | A characteristic absorption peak between 260-320 nm. |
| Photoluminescence (PL) Spectroscopy | Fluorescence emission properties. | Excitation-dependent emission, with highest intensity in the blue-green region. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functional groups.[9] | Peaks corresponding to C=O, C-O, and O-H groups. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of surface atoms.[10] | High carbon content with a quantifiable percentage of oxygen. |
| Raman Spectroscopy | Structural quality and presence of defects.[10] | D and G bands, with an I(D)/I(G) ratio indicating the degree of functionalization.[11] |
Section 3: Drug Delivery Applications - Troubleshooting Guide
This section offers solutions to common problems encountered when using this compound as a drug delivery vehicle.
Q7: I'm experiencing poor drug loading efficiency with this compound. What are the potential reasons and solutions?
Low drug loading can be attributed to several factors:
-
Insufficient Surface Functionalization: The surface of this compound may require further functionalization to enhance its interaction with the drug molecules.
-
Drug-Carrier Incompatibility: The physicochemical properties of the drug (e.g., hydrophobicity, charge) may not be compatible with the this compound surface.
-
Suboptimal Loading Conditions: The pH, temperature, or solvent system used during loading may not be ideal.
To address this, consider modifying the surface of this compound with functional groups that have a high affinity for your drug.[12] Experiment with different pH values and solvent systems to improve drug solubility and interaction with the carrier.
Q8: My this compound-drug conjugate shows premature drug release. How can I achieve a more controlled release profile?
Premature drug release can undermine the therapeutic efficacy of the formulation. To achieve a more controlled release, consider the following:
-
Strengthen Drug-Carrier Interaction: Covalent conjugation of the drug to the this compound surface will provide a more stable linkage compared to non-covalent adsorption.[13]
-
Introduce a Stimuli-Responsive Linker: Utilize a linker that cleaves only in response to specific stimuli present in the target environment, such as a change in pH or the presence of certain enzymes.
Q9: I am observing aggregation of my this compound formulation in biological media. How can this be prevented?
Aggregation in biological media can lead to reduced efficacy and potential toxicity.[14] To prevent this, surface modification with a biocompatible polymer like polyethylene (B3416737) glycol (PEG) is highly recommended. This process, known as PEGylation, creates a hydrophilic shell around the nanoparticle, which improves its stability and reduces non-specific interactions with proteins.[8]
Experimental Protocols
Detailed Methodology for Covalent Functionalization of this compound with Carboxylic Acid Groups
This protocol describes a standard procedure for introducing carboxylic acid groups onto the surface of this compound to facilitate subsequent drug conjugation.
Materials:
-
Pristine this compound powder
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized (DI) water
-
Dialysis membrane (1 kDa MWCO)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter
-
Centrifuge
Procedure:
-
Dispersion: Disperse 100 mg of pristine this compound in a 3:1 mixture of concentrated H₂SO₄/HNO₃ (40 mL) in a round-bottom flask.
-
Sonication: Sonicate the mixture for 30 minutes to ensure uniform dispersion.
-
Oxidation: Heat the mixture to 60°C and reflux for 12 hours with vigorous stirring.
-
Cooling and Dilution: Allow the mixture to cool to room temperature, then slowly add 400 mL of DI water.
-
Neutralization and Washing: Neutralize the solution to pH 7 by repeated centrifugation and resuspension in DI water.
-
Purification: Dialyze the neutralized solution against DI water for 48 hours to remove residual acids and impurities.
-
Lyophilization: Freeze-dry the purified solution to obtain functionalized this compound as a powder.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis, characterization, and application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchpublish.com [researchpublish.com]
- 3. Frontiers | Drug Delivery With Carbon-Based Nanomaterials as Versatile Nanocarriers: Progress and Prospects [frontiersin.org]
- 4. Understanding the mechanism of toxicity of carbon nanoparticles in humans in the new millennium: A systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Green Carbon Dots: Synthesis, Characterization, Properties and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.igii.uk [blog.igii.uk]
- 8. irjweb.com [irjweb.com]
- 9. scispace.com [scispace.com]
- 10. pages.jh.edu [pages.jh.edu]
- 11. A simple quantitative estimate of the number of functional groups on the surfaces of single-walled carbon nanotubes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The application of carbon nanotubes in target drug delivery systems for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Carbon-10 Beam Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbon-10 (¹⁰C) radioactive ion beams. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you might encounter with your ¹⁰C beam delivery.
Q1: My ¹⁰C beam intensity is highly unstable and fluctuating. What are the primary causes and how can I stabilize it?
A1: Beam intensity fluctuations are a common challenge, especially with short-lived isotopes like ¹⁰C. The instability can often be traced back to the ion source, the target, or the beam transport system.
Initial Checks:
-
Verify Primary Beam Stability: Ensure the primary proton beam from the cyclotron is stable in both intensity and position on the target.
-
Monitor Vacuum Levels: Check for any significant pressure fluctuations in the beamline, as this can affect beam transmission.
Troubleshooting Steps:
-
Ion Source Optimization: The performance of the ion source is critical for a stable beam.
-
Gas Flow: For gas-based ion sources, ensure a stable and optimized flow of the precursor gas. Fluctuations here directly translate to beam intensity variations.
-
Temperature: Verify that the ion source is operating at its optimal temperature. For surface ion sources, temperature stability is crucial for consistent ionization efficiency.[1][2]
-
Extraction Voltage: Check for any drift or instability in the high-voltage power supply for the ion source extraction.
-
-
Target and Transfer Line Integrity: The target is where ¹⁰C is produced, and its condition is vital.
-
Target Temperature: Ensure the target is heated uniformly and remains at the specified temperature for efficient release of ¹⁰C.[3] Target degradation due to prolonged irradiation can also be a factor.
-
Transfer Line Temperature: The line transferring the ¹⁰C from the target to the ion source must be maintained at a high and stable temperature to prevent condensation and ensure efficient transport.
-
-
Beam Transport and Tuning:
-
Magnet Power Supplies: Check for any fluctuations in the power supplies of the quadrupole magnets and bending magnets in the beamline.
-
Beam Tuning: It may be necessary to retune the beamline optics to optimize transmission. This involves adjusting magnet settings to maximize the beam current on a downstream Faraday cup while minimizing beam losses.[4]
-
Quantitative Parameters for a Stable ¹⁰C Beam:
| Parameter | Typical Stable Value | Troubleshooting Threshold |
| Beam Intensity Fluctuation | < 5% (over 1 minute) | > 10% |
| Ion Source Temperature Drift | < ± 5°C | > ± 10°C |
| Extraction Voltage Ripple | < 0.1% | > 0.5% |
| Beamline Vacuum Pressure | 10⁻⁷ - 10⁻⁸ mbar | > 5 x 10⁻⁷ mbar |
Logical Troubleshooting Workflow for Beam Instability
Caption: Troubleshooting flow for unstable beam intensity.
Q2: I'm observing a significant asymmetry in my ¹⁰C beam profile. What are the likely causes and how can I correct it?
A2: An asymmetric beam profile can lead to inaccurate experimental results. The issue often lies within the ion source or the beam transport system.
Troubleshooting Steps:
-
Ion Source Inspection:
-
Extraction Geometry: An off-center or damaged extraction electrode in the ion source can cause a non-uniform initial beam.
-
Plasma Asymmetry: In plasma ion sources, an inhomogeneous plasma distribution can result in an asymmetric beam. This may require adjusting the magnetic field or gas pressure.
-
-
Beamline Element Alignment:
-
Quadrupole Misalignment: A misaligned quadrupole magnet is a common cause of beam asymmetry. Even a small offset can introduce significant distortion.
-
Steering Magnet Correction: Use horizontal and vertical steering magnets to correct for minor misalignments and bring the beam back to the central axis. The goal is to minimize the current required by the steerers for optimal transmission.
-
-
Beam Diagnostics:
-
Profile Monitor Check: Use beam profile monitors at different locations along the beamline to pinpoint where the asymmetry originates.
-
Emittance Measurement: An asymmetric phase space distribution, which can be measured with a device like a pepper-pot emittance meter, will result in an asymmetric beam profile. This often points back to issues in the ion source.
-
Metrics for Beam Profile Symmetry:
| Metric | Description | Acceptable Value |
| Symmetry (Point Difference) | Compares the intensity at two equidistant points from the beam center.[5][6] | < 3% |
| Flatness | Measures the variation in intensity across the central 80% of the beam profile.[7] | < 5% |
Frequently Asked Questions (FAQs)
Q1: What is the typical production method for a ¹⁰C beam?
A1: this compound is a short-lived radioisotope (half-life of approximately 19.3 seconds) that is produced artificially.[3] The most common production method is the Isotope Separator On-Line (ISOL) technique.[8][9] In this method, a high-energy proton beam from a cyclotron irradiates a target material, typically Boron-10 (¹⁰B), inducing a (p,n) nuclear reaction to produce ¹⁰C.[3] The produced ¹⁰C atoms diffuse out of the heated target, are ionized in an ion source, mass-separated, and then accelerated to form a radioactive ion beam.
Production Pathway for this compound
Caption: General workflow for ¹⁰C beam production and delivery.
Q2: How can I ensure the purity of my ¹⁰C beam and avoid contamination?
A2: Beam purity is crucial for most experiments. Contamination can arise from isobars (nuclides with the same mass number) or from residual gases in the beamline.
-
Isobaric Contamination: The primary isobaric contaminant for ¹⁰C (mass 10) is Boron-10 from the target material. High-resolution mass separators are essential to distinguish between ¹⁰C and any stable ¹⁰B ions that may also be extracted from the ion source.
-
Molecular Contamination: In some cases, molecular ions with a mass-to-charge ratio close to 10 can be a source of contamination.
-
Beamline Contamination: Sputtered material from beamline components can become ionized and transported with the beam. Proper material selection and maintaining a high vacuum are key preventative measures.[10][11] Using element-selective ionization techniques like Resonant Ionization Laser Ion Sources (RILIS) can significantly improve beam purity.[8]
Q3: What are the key diagnostic tools I should use to monitor my ¹⁰C beam?
A3: A suite of diagnostic tools is necessary for monitoring and tuning a radioactive ion beam.
-
Faraday Cups: To measure the total beam intensity (current).
-
Beam Profile Monitors (BPMs): To visualize the transverse shape and position of the beam. These can be scintillating screens with cameras or wire scanners.
-
Emittance Meters: Devices like the "pepper-pot" are used to measure the beam emittance, which is a measure of the beam's quality (the spread of particles in phase space).[12][13][14][15][16] A low emittance is crucial for transporting the beam over long distances and focusing it to a small spot.
-
Particle Detectors: At the experimental end-station, silicon detectors or other radiation detectors are used to identify the radioactive species and measure their energy, confirming the purity and properties of the ¹⁰C beam.
Experimental Protocols
Protocol 1: Pepper-Pot Emittance Measurement
Objective: To measure the transverse emittance of the ¹⁰C beam to assess its quality and diagnose issues related to the ion source or beam transport.
Materials:
-
Pepper-pot mask (a thin metal plate with a grid of small holes)
-
Scintillating screen (e.g., CsI(Tl) or quartz)
-
CCD camera with appropriate optics
-
Data acquisition and analysis software
Procedure:
-
Setup:
-
Insert the pepper-pot device into the beam path. The mask should be perpendicular to the beam direction.
-
Ensure the distance between the mask and the scintillating screen is known and optimized to avoid overlapping of the beamlets on the screen.[13]
-
Position the CCD camera to have a clear, focused view of the scintillating screen.
-
-
Data Acquisition:
-
Direct the ¹⁰C beam onto the pepper-pot mask. The mask will segment the beam into an array of smaller "beamlets."
-
The beamlets will drift to the scintillating screen, creating a pattern of light spots.
-
Capture an image of the spot pattern with the CCD camera. It is crucial to subtract the background noise from the image.[13]
-
-
Data Analysis:
-
The analysis software processes the captured image to identify the center and intensity of each spot.
-
For each hole in the mask (known x, y position), the corresponding spot on the screen provides information about the beam's divergence (x', y').
-
The software reconstructs the phase space distribution (e.g., in the x-x' and y-y' planes).
-
The emittance is calculated as the area of the ellipse that encloses a certain fraction (typically 90% or 95%) of the beam particles in phase space.[12]
-
Expected Outcome: A quantitative value for the root-mean-square (RMS) emittance in both the horizontal and vertical planes, along with a visualization of the phase space distribution. A small, symmetric emittance is indicative of a high-quality beam.
Emittance Measurement Logic
Caption: Simplified workflow for pepper-pot emittance measurement.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. smatrix.com [smatrix.com]
- 3. proceedings.jacow.org [proceedings.jacow.org]
- 4. US7397047B2 - Technique for tuning an ion implanter system - Google Patents [patents.google.com]
- 5. arxiv.org [arxiv.org]
- 6. sunnuclear.com [sunnuclear.com]
- 7. jbuon.com [jbuon.com]
- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 9. proceedings.jacow.org [proceedings.jacow.org]
- 10. Contamination analysis of radioactive samples in focused ion beam instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. proceedings.jacow.org [proceedings.jacow.org]
- 13. candle.am [candle.am]
- 14. faircloth.info [faircloth.info]
- 15. proceedings.jacow.org [proceedings.jacow.org]
- 16. proceedings.jacow.org [proceedings.jacow.org]
Validation & Comparative
A Comparative Analysis of Experimental and Theoretical Half-life Determination for Carbon-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the experimentally measured and theoretically calculated half-life of the Carbon-10 (¹⁰C) isotope. The accurate determination of nuclear half-lives is crucial for fundamental physics research, including tests of the Standard Model, and has applications in fields such as medical imaging and dosimetry.
Data Presentation
The half-life of this compound is a key parameter in the study of superallowed Fermi beta decays, which are important for testing the conserved vector current (CVC) hypothesis and for determining the Vud element of the Cabibbo-Kobayashi-Maskawa (CKM) matrix.
| Parameter | Experimental Value | Theoretical Approach |
| Half-life (T₁/₂) | 19.290 ± 0.012 seconds[1] | Calculation based on superallowed beta decay theory |
Experimental and Theoretical Methodologies
A comprehensive understanding of the half-life of this compound requires a detailed look at both the experimental procedures used for its measurement and the theoretical frameworks employed for its prediction.
Experimental Protocol: Measurement of this compound Half-life
The experimental determination of the half-life of short-lived isotopes like this compound is a multi-step process that involves the production of the isotope, the detection of its decay products, and the statistical analysis of the decay rate.
-
Isotope Production: this compound is an unstable isotope and is not naturally occurring. It is typically produced in a laboratory setting by bombarding a stable target with a particle beam. A common method is the irradiation of a Boron-10 (¹⁰B) target with protons from a cyclotron.[1] The nuclear reaction is represented as ¹⁰B(p,n)¹⁰C.
-
Detection of Decay Products: this compound undergoes positron emission (β⁺ decay) to Boron-10 (¹⁰B). This decay process releases a positron and a neutrino. The resulting Boron-10 nucleus may be in an excited state and will subsequently de-excite by emitting gamma rays (γ-rays) of specific energies. The primary decay branch of interest is the superallowed 0⁺ → 0⁺ transition.
-
Gamma-Ray Spectroscopy: High-purity germanium (HPGe) detectors are often used to measure the energy of the emitted gamma rays with high precision. By identifying the characteristic gamma rays associated with the decay of this compound, scientists can isolate and count the decay events.
-
Half-life Measurement: The half-life is determined by measuring the rate of decay over time. The number of decay events (counts) is recorded at successive time intervals. By plotting the natural logarithm of the count rate against time, a straight line is obtained. The slope of this line is equal to the negative of the decay constant (λ). The half-life (T₁/₂) is then calculated using the formula: T₁/₂ = ln(2)/λ.[2][3] For short-lived isotopes, this measurement needs to be performed rapidly and with high precision.
Theoretical Protocol: Calculation of this compound Half-life
The theoretical determination of the half-life of this compound is rooted in the theory of superallowed beta decay. For these specific types of transitions (0⁺ → 0⁺), the product of the partial half-life (t) and a statistical rate function (f), known as the ft-value, is expected to be nearly constant for all nuclei.
-
ft-Value Calculation: The comparative half-life, or ft-value, is a fundamental quantity in beta decay theory. It is related to the nuclear matrix elements and the weak interaction coupling constants. For superallowed 0⁺ → 0⁺ transitions, the ft-value is given by:
ft = (K) / (Gv² |M_F|² (1 + δ_R)(1 - δ_C))
where K is a constant, Gv is the vector coupling constant, M_F is the Fermi matrix element, δ_R is the transition-dependent radiative correction, and δ_C is the isospin-symmetry-breaking correction.
-
Corrected Ft-Value: To account for small, nucleus-dependent radiative and isospin-symmetry-breaking corrections, a corrected Ft-value is defined: Ft = ft(1 + δ_R')(1 - δ_C).[4] According to the CVC hypothesis, this Ft-value should be constant for all superallowed 0⁺ → 0⁺ decays.
-
Theoretical Half-life Prediction: By using a well-established average Ft-value from a range of superallowed decays and calculating the statistical rate function (f) and the correction terms (δ_R' and δ_C) for this compound, the partial half-life (t) for the superallowed branch can be predicted. The total half-life of the this compound nucleus can then be calculated by considering the branching ratios of all its decay paths. The high degree of consistency among the Ft-values for different nuclei allows for a very precise theoretical prediction of the half-life.[4][5] Modern theoretical calculations often employ sophisticated nuclear models, such as the shell model and ab initio methods, to determine the wave functions needed to calculate the correction terms.
Visualizations
Caption: Workflow for comparing experimental and theoretical this compound half-life.
Caption: Simplified decay pathway of this compound to Boron-10.
References
A Comparative Guide to the Validation of the Carbon-10 Decay Scheme
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the decay scheme of Carbon-10 (¹⁰C), a short-lived positron-emitting isotope. The data presented is crucial for researchers in nuclear physics, astrophysics, and fields where precise understanding of radioactive decay is paramount.
Introduction to this compound Decay
This compound is an unstable isotope of carbon that undergoes beta-plus (β+) decay, transforming into a stable isotope of Boron-10 (¹⁰B). This process primarily involves the conversion of a proton into a neutron within the nucleus, with the emission of a positron and an electron neutrino. The decay of ¹⁰C is characterized by a well-defined half-life and specific decay pathways, or branches, to various energy states of the daughter nucleus, ¹⁰B. The validation of its decay scheme relies on consistent experimental measurements of these properties.
Key Decay Parameters and Experimental Data
The decay of this compound is dominated by two main branches: a superallowed Fermi transition to an excited state of Boron-10 at 1740 keV, and a Gamow-Teller transition to another excited state at 718 keV. The subsequent de-excitation of these Boron-10 states results in the emission of gamma rays with characteristic energies.
Half-Life of this compound
The half-life of a radionuclide is a fundamental property. Precise and consistent measurements of the half-life of ¹⁰C from different experiments provide strong validation of our understanding of its decay.
| Reported Half-Life (seconds) | Experimental Method | Reference |
| 19.290 ± 0.012 | Not specified in abstract | ChemLin[1] |
| 19.303 ± 0.013 | 3-fold coincidence of 2x511keV + 718keV gamma-rays | ResearchGate[2] |
| 19.282 ± 0.011 | E-E fast scintillator telescope for positron detection | ResearchGate[2] |
| 19.310 ± 0.004 | 4π proportional gas counter | ResearchGate[3] |
Branching Ratios of this compound Decay
The branching ratio represents the percentage of decays that proceed through a specific decay pathway. The validation of the ¹⁰C decay scheme is heavily dependent on the accurate measurement of the branching ratios for its main decay branches.
| Decay Branch | Reported Branching Ratio (%) | Experimental Method | Reference |
| Superallowed β+ decay to ¹⁰B (1740 keV state) | 1.4638 ± 0.0050 | High-precision single-crystal germanium detector | arXiv[4] |
| Superallowed β+ decay to ¹⁰B (1740 keV state) | 1.4646 ± 0.0019 | Adopted value from literature survey | Cyclotron Institute[5] |
| Gamow-Teller β+ decay to ¹⁰B (718 keV state) | ~98% | Coincidence-counter experiments | Chegg.com[6] |
| Gamow-Teller β+ decay to ¹⁰B (718 keV state) | ~98.5% | Implied from superallowed branch measurement | Cyclotron Institute[5] |
Gamma-Ray Emissions from Boron-10 De-excitation
Following the beta decay to excited states, the Boron-10 nucleus promptly de-excites by emitting gamma rays. The energies and intensities of these gamma rays provide a clear signature of the preceding decay branches.
| Gamma-Ray Energy (keV) | Origin | Reference |
| 1022 | De-excitation of the 1740 keV state in ¹⁰B | Cyclotron Institute[5] |
| 718 | De-excitation of the 718 keV state in ¹⁰B | Cyclotron Institute[5] |
| 511 | Annihilation of the emitted positron | Cyclotron Institute[5] |
Experimental Protocols
The validation of the ¹⁰C decay scheme relies on sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Production of this compound
This compound is an artificially produced radioisotope. A common production method involves the irradiation of a Boron-10 target with protons from a cyclotron. The nuclear reaction is ¹⁰B(p,n)¹⁰C.[1]
Half-Life Measurement
A prevalent method for measuring the half-life of short-lived isotopes like ¹⁰C involves the use of plastic scintillator detectors. The experimental setup is designed to detect the characteristic gamma rays emitted following the decay. For instance, a 3-fold coincidence technique can be employed to specifically identify the simultaneous detection of the two 511 keV annihilation gamma rays and the 718 keV gamma ray from the de-excitation of the primary daughter state of Boron-10.[2] The decay rate is measured over time, and the half-life is determined by fitting an exponential decay curve to the data. A significant challenge in these measurements is accounting for systematic errors arising from high count rates.[2]
Branching Ratio Determination
The determination of branching ratios requires precise measurement of the gamma rays emitted from the daughter nucleus. High-purity germanium (HPGe) detectors are often used for their excellent energy resolution.
To measure the superallowed branching ratio, an experiment can be performed at an isotope separator facility like ISOLDE at CERN. A high-precision single-crystal germanium detector is used to measure the intensity of the 1022 keV gamma ray, which is a signature of this decay branch.[4] A significant experimental challenge is the potential for the pile-up of two 511 keV annihilation gamma quanta, which can be mistaken for a 1022 keV event. To address this, experiments may also utilize a beam of another isotope, such as ¹⁹Ne, to evaluate and subtract this pile-up contribution.[4]
Coincidence-counting techniques are also crucial. By detecting the emitted positron in coincidence with the subsequent gamma rays, a clear picture of the decay scheme can be constructed. For example, observing two gamma rays of 1.02 MeV and 0.72 MeV in coincidence in a small fraction of decays confirms the decay to the 1740 keV state, while the presence of only the 0.72 MeV gamma ray in the vast majority of decays validates the dominant branch to the 718 keV state.[6]
Decay Scheme and Experimental Workflow Diagrams
The following diagrams illustrate the validated decay pathway of this compound and a generalized workflow for its experimental study.
Alternative Decay Schemes and Experimental Searches
The validation of a decay scheme also involves searching for other potential, or "rare," decay branches. To date, the decay of this compound is well-described by the two primary branches to the 1740 keV and 718 keV states of Boron-10. No other significant decay branches have been experimentally confirmed. The search for rare or forbidden decays is an ongoing area of research in nuclear physics, as their observation could provide insights into physics beyond the Standard Model.
Conclusion
The decay scheme of this compound is well-established and validated by a consistent set of experimental data from various research groups using different techniques. The precise measurements of its half-life, branching ratios, and subsequent gamma emissions provide a robust foundation for its use in fundamental physics research and other applications. The primary decay pathways through the 1740 keV and 718 keV excited states of Boron-10 account for virtually all observed decays. Future research may focus on further refining the precision of these measurements and pushing the experimental limits on the search for any yet unobserved, rare decay modes.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [2004.02559] Branching ratio of the super-allowed beta decay of 10C [arxiv.org]
- 5. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 6. Solved Carbon 10 is unstable, and decays by positron | Chegg.com [chegg.com]
A Comparative Guide to Cross-Section Measurements for Carbon-10 Production Reactions
This guide provides a detailed comparison of experimental data for the production of Carbon-10 (¹⁰C) through various nuclear reactions. The information is intended for researchers, scientists, and professionals in drug development and nuclear medicine who are interested in the production of this positron-emitting isotope for applications such as Positron Emission Tomography (PET), albeit challenged by its short half-life (19.3 s), and for understanding nuclear fragmentation in fields like particle therapy.
This compound is produced by inducing nuclear reactions where a target nucleus is bombarded with a particle beam, typically protons or deuterons. The probability of a specific reaction occurring is quantified by its cross-section, a measure of the effective target area the projectile must hit to induce the reaction, typically measured in millibarns (mb). Accurate cross-section data is crucial for optimizing production yields and for validating nuclear reaction models.
Comparison of ¹⁰C Production Cross-Sections
The primary reactions for producing ¹⁰C involve proton-induced reactions on carbon and boron isotopes. The following tables summarize the experimental cross-section data for the most relevant production channels.
1. Proton-Induced Reactions on Carbon-12 (¹²C(p, p2n)¹⁰C)
This reaction involves bombarding a Carbon-12 target with protons, leading to the ejection of a proton and two neutrons, resulting in a ¹⁰C nucleus. This is a common reaction studied in the context of particle therapy, where secondary particle production is of interest.[1][2]
| Incident Proton Energy (MeV) | Measured Cross-Section (mb) | Reference |
| ~40 | ~1.5 | Horst et al. (2019)[3] |
| 50 | 2.89 ± 0.43 | Matsushita et al. (2016)[3] |
| 62 | 4.1 ± 0.8 | Valentin et al. (1963)[3] |
| 70 | 4.21 ± 0.63 | Matsushita et al. (2016)[3] |
| 95 | 5.2 ± 1.0 | Clegg et al. (1961)[3] |
| 155 | 6.2 ± 1.2 | Valentin et al. (1963)[3] |
2. Fragmentation of Carbon-12 Beams
Inversely, ¹⁰C can be produced by the fragmentation of a high-energy ¹²C beam interacting with various target materials. This process is highly relevant for understanding beam composition changes in carbon ion therapy.[4][5] The production cross-section of ¹¹C is noted to be significantly higher than that of ¹⁰C in all tested targets.[4]
| Beam Energy (MeV/nucleon) | Target Material | Measured Cross-Section (mb) | Reference |
| ~100-500 | H₂O | ~2.5 - 20.0 | Monte Carlo Simulation[4] |
| ~100-500 | CH₂ (Polyethylene) | ~2.5 - 19.0 | Monte Carlo Simulation[4] |
| ~100-500 | C (Carbon) | ~2.5 - 17.5 | Monte Carlo Simulation[4] |
| ~100-500 | Al (Aluminum) | ~2.5 - 16.0 | Monte Carlo Simulation[4] |
3. Proton-Induced Reactions on Boron-10 (¹⁰B(p, n)¹⁰C)
This reaction is another channel for ¹⁰C production. Analysis suggests that at lower energies, the dominant mechanism for this reaction is compound nucleus formation.[6]
| Incident Proton Energy (MeV) | Measured Cross-Section (mb) | Reference |
| 5.5 - 12.2 | (Data not specified) | Zwieglinski et al. (1973)[6] |
Note: Specific cross-section values for the ¹⁰B(p, n)¹⁰C reaction are less frequently published in recent literature compared to ¹²C-based reactions. The available data often forms part of broader studies on compound nucleus reactions.
Experimental Protocols
The methodologies employed to measure these cross-sections are critical for evaluating the quality and comparability of the data. The activation method is the most common technique for isotopes like ¹⁰C.
Activation Method Protocol (General)
This method relies on irradiating a target and then measuring the subsequent radioactive decay of the produced isotopes.
-
Irradiation:
-
Accelerator: A particle accelerator (e.g., a cyclotron or synchrotron) produces a beam of charged particles (protons, deuterons, or carbon ions) of a specific energy.[7][8]
-
Target: A thin foil of the target material (e.g., graphite (B72142) for ¹²C, enriched ¹⁰B) is placed in the beam path.[7] The target thickness is precisely known (e.g., in µg/cm²).
-
Beam Monitoring: The total number of particles hitting the target is measured using a Faraday cup or by monitoring a reaction with a well-known cross-section.
-
Irradiation Time: The target is irradiated for a duration chosen based on the half-life of the product nucleus (for ¹⁰C, this would be on the order of a minute).
-
-
Activity Measurement:
-
Target Transport: After irradiation, the target is quickly transported to a shielded counting station.
-
Detection: The characteristic 511 keV gamma rays produced by the positron-electron annihilation from the β+ decay of ¹⁰C are measured.[7] High-purity Germanium (HPGe) or scintillation detectors (e.g., LaBr₃:Ce) are commonly used for their excellent energy resolution and efficiency.[7][9]
-
Counting Time: The decay is measured over a period sufficient to establish the decay curve and confirm the 19.3-second half-life of ¹⁰C, distinguishing it from other produced radioisotopes like ¹¹C (T₁/₂ = 20.4 min).
-
-
Cross-Section Calculation:
-
The reaction cross-section (σ) is calculated from the measured activity, the number of target atoms, the beam flux, and the decay constant of ¹⁰C, accounting for detector efficiency and irradiation/counting times.
-
Visualizations
Experimental and Reaction Workflows
The following diagrams illustrate the typical workflow for an activation-based cross-section measurement and the primary nuclear reaction channels for ¹⁰C production.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jrpr.org [jrpr.org]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. sympnp.org [sympnp.org]
- 8. bnct.inp.nsk.su [bnct.inp.nsk.su]
- 9. Gamma Ray Production Cross-Sections from Deuteron Induced Nuclear Reaction Measurements [inis.iaea.org]
Comparative analysis of Carbon-10 and Boron-10 mirror nuclei
An objective comparison of the Carbon-10 and Boron-10 nuclei reveals fundamental principles of nuclear structure, stability, and weak interactions. As isobars with the same mass number (A=10), their differing proton and neutron numbers give rise to distinct properties, making their comparative analysis a valuable subject for researchers in nuclear physics and related fields. While not a true mirror pair (where proton and neutron numbers are swapped, i.e., ¹⁰C and ¹⁰Be), the decay relationship between this compound and Boron-10 provides a classic example of a Gamow-Teller transition.
Understanding the ¹⁰C and ¹⁰B Relationship
This compound (⁶ protons, ⁴ neutrons) and Boron-10 (⁵ protons, ⁵ neutrons) are members of the A=10 isobaric triplet, which also includes Beryllium-10 (⁴ protons, ⁶ neutrons). In this triplet, ¹⁰C and ¹⁰Be are mirror nuclei.[1] The study of these relationships provides insight into the charge independence of the nuclear strong force and the effects of the Coulomb interaction.[2][3] this compound is an unstable, proton-rich nucleus that decays into the stable Boron-10 nucleus, offering a direct experimental system for studying the weak force.[4][5]
Core Nuclear Properties
The fundamental properties of ¹⁰C and ¹⁰B highlight their key differences, primarily stemming from their proton-neutron composition. ¹⁰C is a radioactive isotope that can only be produced artificially, whereas ¹⁰B is a stable, naturally occurring isotope.[1][6] A summary of their quantitative properties is presented below.
| Property | This compound (¹⁰C) | Boron-10 (¹⁰B) |
| Protons (Z) | 6[1] | 5[6] |
| Neutrons (N) | 4[1] | 5[6] |
| Stability | Radioactive[1] | Stable[6] |
| Natural Abundance | 0% | 19.9%[7][8][9] |
| Spin and Parity (Jπ) | 0+[1][5] | 3+[6][10] |
| Isotopic Mass (u) | 10.01685322(7)[1] | 10.012937(3)[6] |
| Mass Excess (MeV) | 15.69867[1] | 12.05074[6] |
| Binding Energy (MeV) | 60.32041789[1] | 64.75070023[6] |
Radioactive Decay of this compound
This compound primarily undergoes positron emission (β⁺ decay), a type of beta decay, to transform into Boron-10.[4][11] In this process, a proton within the ¹⁰C nucleus converts into a neutron, emitting a positron (e⁺) and an electron neutrino (νₑ) to conserve charge and lepton number.[4] This decay is a classic example of a super-allowed Gamow-Teller transition.[1]
Decay Characteristics
| Parameter | Value |
| Half-life (T1/2) | 19.290(12) s[1] |
| Decay Mode | β⁺ / Electron Capture[4][5][12] |
| Decay Product | ¹⁰B[4][12] |
| Decay Energy (QEC) | 3.648 MeV[5] |
| Decay Equation | 10C → 10B + e+ + νe[4] |
| Super-allowed Branching Ratio | 1.4638(50)%[1] |
The decay of ¹⁰C (spin-parity 0⁺) populates excited states in ¹⁰B (predominantly the 3⁺ ground state). This transition, where the change in nuclear spin is 1 (ΔJ = 1) and there is no change in parity, is characteristic of a Gamow-Teller transition.[13]
Experimental Protocols
The study of short-lived nuclei like ¹⁰C and their stable counterparts like ¹⁰B involves specific experimental techniques for production, detection, and analysis.
Production of this compound
This compound is an artificial isotope produced in nuclear reactions. A common method is the ¹⁰B(p,n)¹⁰C reaction, where a Boron-10 target is irradiated with a proton beam from a particle accelerator, such as a cyclotron.[1]
-
Target Preparation: An enriched ¹⁰B sample is prepared.
-
Irradiation: The target is placed in a high-energy proton beam (e.g., 17 MeV).[1]
-
Reaction: A proton (p) strikes a ¹⁰B nucleus, ejecting a neutron (n) and leaving behind a ¹⁰C nucleus.
-
Separation: The resulting ¹⁰C isotopes may need to be separated from the unreacted target material for specific measurements.
Measurement and Analysis
Once produced, the properties of ¹⁰C and its decay products can be studied using various detector systems.
-
Beta Decay Spectroscopy: The energy of the emitted positrons from ¹⁰C decay is measured using silicon detectors or scintillators. Coincidence measurements with gamma-ray detectors (like HPGe detectors) are used to identify transitions to excited states in ¹⁰B.
-
Charge-Exchange Reactions: To study the Gamow-Teller transition strength in detail, charge-exchange reactions such as (p,n) or (³He,t) are employed.[14] These reactions probe the nuclear structure and the spin-isospin response of the nucleus.
-
Laser Spectroscopy: High-precision measurements of properties like the nuclear charge radius are performed using laser spectroscopy techniques on the atomic form of the isotopes.[15]
Conclusion
The comparative analysis of this compound and Boron-10 provides a clear illustration of isobaric differences. ¹⁰C, a proton-rich radioactive nucleus, and ¹⁰B, a stable nucleus with an equal number of protons and neutrons, serve as an excellent case study for nuclear stability and beta decay. The decay of ¹⁰C to ¹⁰B is a cornerstone example of a Gamow-Teller transition, and its study through established experimental protocols continues to provide crucial data for refining our understanding of the weak nuclear force and nuclear structure models.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. Mirror nuclei - Wikipedia [en.wikipedia.org]
- 3. Mirror nucleus | Neutron Stars, Supernovae & Pulsars | Britannica [britannica.com]
- 4. byjus.com [byjus.com]
- 5. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 6. Boron-10 - isotopic data and properties [chemlin.org]
- 7. Boron-10 | isotope | Britannica [britannica.com]
- 8. nuclear-power.com [nuclear-power.com]
- 9. Boron-10 | B | CID 6337058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 11. Solved this compound undergoes beta decay Platinum-175 undergoes | Chegg.com [chegg.com]
- 12. homework.study.com [homework.study.com]
- 13. Beta decay transition - Wikipedia [en.wikipedia.org]
- 14. gamow-teller transitions studied: Topics by Science.gov [science.gov]
- 15. sciencedaily.com [sciencedaily.com]
Benchmarking Simulation Codes with Carbon-10 Experimental Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental data for the Carbon-10 (¹⁰C) isotope with theoretical calculations from the ab initio No-Core Shell Model (NCSM). The objective is to offer a benchmark for the validation and refinement of nuclear simulation codes, which are critical tools in various scientific fields, including nuclear physics, astrophysics, and medical isotope research.
Data Presentation: Experimental vs. Theoretical
The performance of simulation codes is critically evaluated by their ability to reproduce experimental findings. Below are tables summarizing the key experimental properties of ¹⁰C and a comparison of its ground-state energy with NCSM calculations using different nucleon-nucleon (NN) interactions.
Table 1: Key Experimental Properties of this compound
| Property | Experimental Value | Reference |
| Half-life (t₁/₂) | 19.290(12) s | [1] |
| Decay Mode | β⁺ (positron emission) | [1] |
| Superallowed 0⁺ → 0⁺ Branching Ratio | 1.4638(50)% | [1][2] |
| Atomic Mass | 10.01685322(7) u | [1] |
| Mass Excess | 15.69867 MeV | [1] |
| Spin and Parity (J^π) | 0⁺ | [1] |
Table 2: Comparison of Experimental and Calculated Ground-State Energy of this compound
The ground-state energy is a fundamental property that can be directly compared with theoretical predictions. The experimental ground-state energy is derived from the mass excess. The No-Core Shell Model (NCSM) is an ab initio method that calculates nuclear properties from fundamental interactions between nucleons. The following table compares the experimental ground-state energy of ¹⁰C with NCSM calculations using four different realistic NN interactions.[3]
| Nucleon-Nucleon (NN) Interaction | Calculated Ground-State Energy (MeV) | Deviation from Experiment (MeV) |
| Experimental Value | -60.3204 MeV | N/A |
| CDB2K | -58.98(51) | +1.34 |
| INOY | -60.31(48) | +0.01 |
| N³LO | -56.51(1) | +3.81 |
| N²LO_opt | -63.13(52) | -2.81 |
Note: The experimental ground-state energy is calculated from the binding energy. The values presented from the NCSM calculations are extrapolated from the source data.[3] While ab initio calculations for decay properties like half-life and branching ratios are an active area of research, a direct tabulated comparison for ¹⁰C from a recent publication was not available at the time of this guide's compilation.
Experimental Protocols
The accuracy of the experimental data is paramount for benchmarking. Below are detailed methodologies for the key experiments cited.
Measurement of Atomic Mass and Mass Excess
The atomic mass of short-lived isotopes like ¹⁰C is measured with high precision using techniques such as Penning Trap Mass Spectrometry (PTMS) and Time-of-Flight (TOF) Mass Spectrometry .[4][5]
Penning Trap Mass Spectrometry (PTMS):
-
Ion Production and Trapping: ¹⁰C ions are produced, for example, by irradiating a Boron-10 target with protons.[1] The resulting ¹⁰C atoms are ionized and guided into a Penning trap, which consists of a strong, uniform magnetic field and a weaker electrostatic quadrupole field. This configuration confines the ions radially and axially.
-
Cyclotron Frequency Measurement: Inside the trap, the ions perform a characteristic motion with a well-defined cyclotron frequency, which is inversely proportional to their mass-to-charge ratio.
-
Detection: The cyclotron frequency is determined by applying a radiofrequency field and observing the resonance, which leads to an increase in the ions' kinetic energy. This energy gain is detected, allowing for a precise determination of the frequency and, consequently, the mass.[6]
Time-of-Flight (TOF) Mass Spectrometry:
-
Ion Production and Acceleration: Similar to PTMS, ¹⁰C ions are produced and then accelerated to a known kinetic energy.
-
Flight Path: The ions travel through a field-free drift tube of a known length.
-
Time Measurement: The time it takes for the ions to traverse the flight path is measured with high precision. Since the kinetic energy and flight path length are known, the mass of the ions can be determined from their time of flight.[7]
Measurement of Half-life and Beta-Decay Branching Ratio
The half-life and branching ratio of the superallowed β-decay of ¹⁰C are crucial for testing the Standard Model of particle physics. These are typically measured using a combination of ion implantation and radiation detection.
-
Beam Production and Implantation: A beam of ¹⁰C ions is produced and directed to a detection setup. The ions are implanted into a thin foil or a sensitive detector.
-
Gamma-Ray Spectroscopy: The decay of ¹⁰C is followed by the emission of gamma rays with specific energies. High-purity germanium (HPGe) detectors are used to measure the energy and intensity of these gamma rays with high resolution.[2]
-
Coincidence Measurements: To distinguish the gamma rays from the superallowed decay branch from background radiation and other decay branches, coincidence measurements are often employed. This involves detecting both the emitted positron (or its annihilation gamma rays) and the subsequent gamma ray from the daughter nucleus simultaneously.
-
Data Analysis: The half-life is determined by measuring the decay rate over time. The branching ratio is calculated from the relative intensities of the gamma rays associated with the different decay branches, after correcting for detector efficiencies and other experimental factors.[2]
Visualizations
Benchmarking Workflow
The following diagram illustrates the general workflow for benchmarking simulation codes with experimental data.
Caption: Workflow for benchmarking simulation codes with experimental data.
This compound Beta Decay Pathway
The primary decay mode of this compound is through positron emission (β⁺ decay) to Boron-10. The superallowed 0⁺ → 0⁺ transition is of particular interest for fundamental physics studies.
Caption: Simplified decay scheme of this compound to Boron-10.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. [2004.02559] Branching ratio of the super-allowed beta decay of 10C [arxiv.org]
- 3. [2211.00281] Ab initio no-core shell model description of $^{10-14}$C isotopes [arxiv.org]
- 4. hermes.ihep.su:8001 [hermes.ihep.su:8001]
- 5. FSU AMO Physics - Precision Penning Ion Trap Mass Spectrometry [fsunuc.physics.fsu.edu]
- 6. Penning-Trap developments: experimental techniques - Experimental Medical Physics - LMU Munich [med.physik.uni-muenchen.de]
- 7. Time-of-flight mass measurements of exotic nuclei [inis.iaea.org]
Comparing different methods for Carbon-10 identification
For researchers, scientists, and drug development professionals engaged in cutting-edge molecular tracing and imaging, the selection of an appropriate radionuclide and its detection method is paramount. Carbon-10 (¹⁰C), a positron-emitting isotope of carbon with a very short half-life of approximately 19.3 seconds, presents unique opportunities and challenges for in vivo and in vitro studies. This guide provides an objective comparison of three primary methods for the identification and quantification of this compound: Positron Emission Tomography (PET), Accelerator Mass Spectrometry (AMS), and Liquid Scintillation Counting (LSC).
The extremely short half-life of this compound is a critical factor that heavily influences the applicability of each method. While PET is well-suited for real-time, in vivo imaging with such short-lived isotopes, AMS and LSC, which typically require extensive sample preparation, face significant logistical hurdles. This comparison will delve into the principles of each technique, their performance characteristics, and the experimental protocols, with a special focus on the implications of this compound's rapid decay.
Performance Comparison of this compound Identification Methods
The choice of a detection method for this compound is a trade-off between the need for real-time, spatial information (PET) and the high sensitivity and precision for atom counting in a sample (AMS and LSC), with the latter two being severely constrained by the isotope's short half-life. The following table summarizes the key performance metrics for each technique. It is important to note that while PET data is directly relevant to short-lived positron emitters like ¹⁰C, the performance metrics for AMS and LSC are based on their application with the longer-lived Carbon-14 and are presented here as a theoretical benchmark, acknowledging the significant challenges in applying these methods to ¹⁰C.
| Performance Metric | Positron Emission Tomography (PET) | Accelerator Mass Spectrometry (AMS) | Liquid Scintillation Counting (LSC) |
| Principle of Detection | Coincidence detection of 511 keV gamma rays from positron-electron annihilation. | Direct counting of individual ¹⁰C atoms based on mass-to-charge ratio. | Detection of beta particles from ¹⁰C decay via light emission from a scintillator. |
| Typical Application | In vivo, real-time imaging of metabolic and physiological processes. | Ultra-sensitive quantification of long-lived isotopes in solid or gaseous samples. | Quantification of beta-emitting isotopes in liquid samples. |
| Spatial Resolution | 4-6 mm | Not applicable (provides no spatial information). | Not applicable (provides no spatial information). |
| Sensitivity | High (picomolar range) | Extremely high (attomolar to zeptomolar range). | Moderate to high (nanomolar to picomolar range). |
| Detection Efficiency | ~1-10% (geometric) | ~1% of atoms in the sample are detected. | ~60-95% for unquenched samples. |
| Sample Throughput | Low (one subject at a time, ~30-60 min per scan). | Low to moderate (minutes to hours per sample, plus extensive preparation time). | High (can analyze hundreds of samples per run). |
| Key Advantage for ¹⁰C | Real-time, non-invasive in vivo imaging capability. | Unparalleled sensitivity for isotope ratio measurements. | High throughput and relatively lower cost. |
| Key Challenge for ¹⁰C | Limited spatial resolution. | The ~19.3s half-life makes sample preparation (graphitization) and transport to the instrument practically impossible for most applications. | The short half-life requires extremely rapid sample preparation and measurement, which is often not feasible. |
Experimental Methodologies
Positron Emission Tomography (PET) for this compound
PET imaging with ¹⁰C-labeled tracers allows for the non-invasive, quantitative visualization of biological processes in real-time. The short half-life of ¹⁰C is advantageous for studies requiring repeat scans in the same subject, as the radioactivity decays quickly.
Experimental Protocol:
-
Radiotracer Production: this compound is typically produced in a cyclotron via a nuclear reaction, such as the ¹⁰B(p,n)¹⁰C reaction. The resulting ¹⁰C is then rapidly incorporated into a molecule of interest to create a ¹⁰C-labeled radiotracer.
-
Radiotracer Administration: The ¹⁰C-labeled tracer is administered to the subject, usually via intravenous injection.
-
PET Scan Acquisition: The subject is positioned within the PET scanner. As the ¹⁰C decays, it emits positrons which annihilate with electrons in the surrounding tissue, producing two 511 keV gamma rays that travel in opposite directions. The PET detectors register these gamma rays in coincidence.
-
Image Reconstruction: The collected coincidence data is processed using sophisticated reconstruction algorithms to generate a 3D image of the radiotracer distribution within the body.
-
Data Analysis: The resulting PET images are analyzed to quantify the uptake of the radiotracer in different tissues and organs over time, providing insights into the biological process being studied.
Accelerator Mass Spectrometry (AMS) for this compound
AMS is an ultra-sensitive technique for measuring isotope ratios. While its application to the short-lived ¹⁰C is highly challenging, understanding the standard protocol for carbon isotopes highlights the logistical impossibilities.
Experimental Protocol (for Carbon Isotopes):
-
Sample Preparation: The sample containing the carbon isotope is combusted to CO₂. For AMS analysis, the CO₂ is then reduced to graphite (B72142). This process can take several hours to days.
-
Ion Source: The graphite target is placed in an ion source where it is sputtered to produce a beam of negative carbon ions.
-
Acceleration: The ions are accelerated to high energies (mega-electron volts) in a tandem accelerator.
-
Mass and Charge State Selection: A series of magnets and electrostatic analyzers are used to select for ions with the specific mass-to-charge ratio of ¹⁰C.
-
Detection: A specialized detector counts the individual ¹⁰C ions.
The multi-hour sample preparation time is fundamentally incompatible with the ~19.3-second half-life of this compound, making AMS an impractical choice for its detection in almost all scenarios.
Liquid Scintillation Counting (LSC) for this compound
LSC is a widely used technique for quantifying beta-emitting isotopes. Similar to AMS, the short half-life of ¹⁰C poses a major obstacle for standard LSC protocols.
Experimental Protocol (for Beta Emitters):
-
Sample Preparation: The sample containing the radionuclide is dissolved or suspended in a liquid scintillation cocktail. This cocktail contains organic scintillators that emit light when they interact with beta particles.
-
Loading: The sample vial is placed in the LSC instrument.
-
Detection: As the radionuclide decays, the emitted beta particles excite the scintillators, producing flashes of light (scintillations). Photomultiplier tubes (PMTs) in the LSC detect these light flashes.
-
Data Analysis: The instrument counts the number of scintillations per unit time, which is proportional to the amount of radioactivity in the sample.
For this compound, the entire process from production to counting would need to be completed within a few half-lives (i.e., in under a minute), which is highly challenging for most experimental setups.
Conclusion
In the context of this compound identification, Positron Emission Tomography (PET) stands out as the most, and often only, viable method. Its ability to perform real-time, non-invasive imaging is perfectly suited to the ephemeral nature of this short-lived isotope. PET allows researchers to harness the unique properties of ¹⁰C for dynamic in vivo studies that would be impossible with other techniques.
While Accelerator Mass Spectrometry (AMS) and Liquid Scintillation Counting (LSC) offer superior sensitivity and precision for the quantification of other carbon isotopes like ¹⁴C, their extensive and time-consuming sample preparation protocols are fundamentally incompatible with the rapid decay of this compound. For the vast majority of research and drug development applications, the logistical challenges of using AMS and LSC for ¹⁰C are insurmountable. Therefore, for professionals working with this compound, a deep understanding of PET imaging principles and methodologies is essential for successful experimental design and execution.
A Comparative Guide to the Statistical Analysis of Carbon-10 Decay Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data and methodologies used in the statistical analysis of Carbon-10 (¹⁰C) decay. ¹⁰C is a short-lived, positron-emitting isotope of carbon, primarily of interest in fundamental nuclear physics research, particularly in studies of superallowed beta decays. These studies provide crucial data for testing the Conserved Vector Current (CVC) hypothesis and for determining the Vud quark-mixing element of the Cabibbo-Kobayashi-Maskawa (CKM) matrix, a cornerstone of the Standard Model of particle physics.
Data Presentation: Properties of this compound Decay
The decay of this compound is characterized by its half-life, decay modes, and the energies of the emitted particles. Below is a summary of the key quantitative data for ¹⁰C, crucial for any statistical analysis.
| Property | Value | Uncertainty |
| Half-life (T₁⸝₂) | 19.290 s | ± 0.012 s |
| Decay Mode | β⁺ (positron emission) | > 98% |
| Electron Capture (EC) | < 2% | |
| Q-value (β⁺) | 3648.06 keV | ± 0.07 keV |
| Daughter Nucleus | ¹⁰B | |
| Spin/Parity | 0⁺ | |
| Superallowed Branching Ratio | 1.4638 % | ± 0.0050 % |
Comparison with Alternative Isotopes
The study of superallowed 0⁺ → 0⁺ beta decays is not limited to this compound. A range of other isotopes are also investigated to test the CVC hypothesis across different nuclei. A comparative analysis of these isotopes is essential for a comprehensive statistical understanding of the underlying physics.
| Isotope | Half-life (s) | Q-value (keV) |
| ¹⁰C | 19.290(12) | 3648.06(7) |
| ¹⁴O | 70.619(11) | 5144.35(21) |
| ²⁶ᵐAl | 6.3450(19) | 4232.86(9) |
| ³⁴Cl | 1.52656(22) | 5491.75(11) |
| ³⁸ᵐK | 0.92425(22) | 6044.24(10) |
| ⁴²Sc | 0.68068(11) | 6426.00(17) |
| ⁴⁶V | 0.42251(11) | 7052.57(23) |
| ⁵⁰Mn | 0.28318(11) | 7635.03(17) |
| ⁵⁴Co | 0.19328(7) | 8244.64(20) |
The consistency of the Ft-values (a corrected combination of half-life, Q-value, and branching ratio) across these isotopes provides a stringent test of the Standard Model.
Experimental Protocols
Precise measurements of this compound's decay properties require sophisticated experimental setups and rigorous data analysis protocols.
Production of this compound
This compound is an artificial isotope and must be produced in a nuclear reaction. A common method is the irradiation of a Boron-10 (¹⁰B) target with a proton beam from a cyclotron.[1] The reaction is ¹⁰B(p,n)¹⁰C, where a proton (p) strikes a ¹⁰B nucleus, ejecting a neutron (n) and leaving a ¹⁰C nucleus.[1]
Measurement of Half-life and Decay Products
A typical experimental setup for measuring the half-life and decay products of ¹⁰C involves a combination of detectors to identify the characteristic radiation emitted during its decay.
Key Experimental Techniques:
-
Gamma-Ray Spectroscopy: High-purity germanium (HPGe) or sodium iodide (NaI) detectors are used to measure the energy of gamma rays emitted following the positron emission. In the decay of ¹⁰C, the daughter nucleus ¹⁰B is often left in an excited state, which then de-excites by emitting gamma rays of specific energies.
-
Coincidence Counting: This is a crucial technique to reduce background noise and isolate the decay events of interest. In the case of ¹⁰C, the positron emitted annihilates with an electron, producing two 511 keV gamma rays that are emitted in opposite directions. A coincidence setup would require the simultaneous detection of these two gamma rays in detectors placed 180 degrees apart. Further coincidence can be required with the gamma ray from the de-excitation of the daughter nucleus.
A General Experimental Workflow is as follows:
-
Production and Transport: A ¹⁰B target is irradiated with a proton beam to produce ¹⁰C. The short half-life of ¹⁰C necessitates a rapid transport system, such as a gas jet or a fast tape transport system, to move the produced isotopes from the production target to the detection setup.
-
Detection: The ¹⁰C sample is positioned within an array of detectors. This typically includes plastic scintillators for detecting the emitted positrons (beta particles) and HPGe or NaI detectors for the gamma rays.
-
Data Acquisition: The signals from the detectors are processed by a data acquisition (DAQ) system. For half-life measurements, the number of decay events is recorded as a function of time. This is often done in a multiscaling mode, where the counts in successive time intervals are recorded.
-
Data Analysis:
-
Background Subtraction: A background measurement is taken without the ¹⁰C source and is subtracted from the experimental data.
-
Decay Curve Fitting: The background-subtracted data (counts versus time) is fitted to an exponential decay function: N(t) = N₀e^(-λt), where N(t) is the number of counts at time t, N₀ is the initial number of counts, and λ is the decay constant.
-
Half-life Calculation: The half-life is calculated from the decay constant using the relation T₁⸝₂ = ln(2)/λ.
-
Systematic Error Correction: A key aspect of modern precision measurements is the identification and correction of systematic errors. For instance, detector dead time (the time it takes for a detector to process an event) can lead to an underestimation of the true count rate, especially at the beginning of the measurement when the activity is high. A common technique to account for rate-dependent effects is to perform measurements at different initial count rates and extrapolate the results to a zero count rate.
-
Mandatory Visualization
Below are diagrams illustrating the key processes involved in the study of this compound decay, generated using the DOT language.
Caption: Decay pathway of this compound to Boron-10.
Caption: Experimental workflow for this compound half-life measurement.
References
A Comparative Guide to the Properties of Cyclocarbon
A Comparative Guide to the Properties of Cyclo[1]carbon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the properties of cyclo[1]carbon, a recently synthesized molecular carbon allotrope, with other relevant cyclocarbons and traditional carbon allotropes. The information is based on peer-reviewed experimental and theoretical data, with a focus on quantitative comparisons to aid in research and development applications.
Structural and Electronic Properties: A Comparative Analysis
Cyclo[1]carbon (C₁₀) is a member of the cyclocarbon family, which are ring-like molecules composed solely of sp-hybridized carbon atoms. Its properties, particularly its electronic structure, differ significantly from other known carbon allotropes like graphene and diamond, as well as other cyclocarbons.
Table 1: Comparison of Structural Properties of Cyclo[1]carbon and Other Carbon Allotropes
| Property | Cyclo[1]carbon | Cyclo[2]carbon | Cyclo[3]carbon | Cyclo[4]carbon | Graphene | Diamond |
| Hybridization | sp | sp | sp | sp | sp² | sp³ |
| Structure | Cumulenic Ring | Cumulene-like Ring | Polyynic Ring | Polyynic Ring | 2D Honeycomb Lattice | 3D Tetrahedral Lattice |
| C-C Bond Length(s) (Å) | ~1.30 (equal) | ~1.28, ~1.33 | Alternating | ~1.24, ~1.38 | ~1.42 | ~1.54 |
| Bond Length Alternation (BLA) (Å) | 0[5] | 0.05[6] | Significant[7] | 0.14[8] | 0 | 0 |
Table 2: Comparison of Electronic Properties of Cyclo[1]carbon and Other Carbon Allotropes
| Property | Cyclo[1]carbon | Cyclo[2]carbon | Cyclo[3]carbon | Cyclo[4]carbon | Graphene | Diamond |
| Aromaticity | Doubly Aromatic[9] | Doubly Aromatic[9] | Doubly Antiaromatic[10] | Doubly Aromatic[9] | Aromatic | N/A |
| HOMO-LUMO Gap (eV) | ~4.7[11] | ~3.9[11] | ~3.8[12] | ~3.2[13][14] | 0[13] | ~5.5[14] |
Experimental Protocols: On-Surface Synthesis of Cyclo[1]carbon
The synthesis of cyclo[1]carbon is achieved through a sophisticated on-surface manipulation technique using a scanning tunneling microscope (STM) and atomic force microscope (AFM). The general protocol is as follows:
1. Precursor Deposition:
-
Precursor Molecule: Octachloronaphthalene (C₁₀Cl₈).
-
Substrate: A bilayer of sodium chloride (NaCl) grown on a single-crystal Au(111) surface. The NaCl layer serves to electronically decouple the precursor molecules from the metallic substrate.
-
Deposition: The C₁₀Cl₈ molecules are deposited onto the cold substrate (held at approximately 4.7 K) in an ultra-high vacuum (UHV) environment.
2. Tip-Induced Dehalogenation:
-
Instrumentation: A low-temperature STM/AFM with a CO-functionalized tip is used.
-
Procedure: The STM tip is positioned over a single C₁₀Cl₈ molecule. Voltage pulses are applied to induce the sequential removal of chlorine atoms. The exact voltage parameters can vary, but typically range from 1.3 V to 3.2 V for dehalogenation of similar precursors.
3. Retro-Bergman Ring Opening:
-
Mechanism: After a sufficient number of chlorine atoms are removed, the strained polycyclic precursor undergoes a retro-Bergman ring-opening reaction to form the planar cyclo[1]carbon ring. This process is also induced by the STM tip.
4. Characterization:
Visualizing the Synthesis Pathway
The on-surface synthesis of cyclo[1]carbon from its precursor can be visualized as a multi-step process involving the precise removal of chlorine atoms followed by a molecular rearrangement.
Caption: On-surface synthesis of cyclo[1]carbon.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of cyclo[1]carbon is a meticulous process carried out under ultra-high vacuum and cryogenic conditions.
Caption: Experimental workflow for cyclo[1]carbon.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. On-surface synthesis of aromatic cyclo[10]carbon and cyclo[14]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Replicating History: A Comparative Guide to Carbon-10 Experiments
For Immediate Release
This guide provides a comparative analysis of historical and modern experimental methodologies for the study of the exotic isotope Carbon-10. Intended for researchers, scientists, and drug development professionals, this document details the evolution of experimental techniques, from the pioneering discovery in 1949 to contemporary high-precision methods. By presenting detailed protocols and quantitative data, we aim to facilitate a deeper understanding of the advancements in nuclear physics and their applications.
Introduction to this compound
This compound is a radioactive isotope of carbon, composed of six protons and four neutrons. It was first synthesized in 1949 by irradiating a Boron-10 target with 17 MeV protons from a cyclotron.[1] With a half-life of approximately 19.29 seconds, this compound undergoes beta-plus (β+) decay, transforming into Boron-10. This short-lived nature makes it an ideal subject for studying the weak nuclear force and for testing modern nuclear models.
Historical vs. Modern Experimental Approaches: A Comparative Overview
The study of this compound has evolved significantly since its discovery. Early experiments were characterized by their reliance on fundamental detection techniques and manual data acquisition, while modern approaches leverage sophisticated detector arrays and automated data processing.
| Feature | Historical Experiment (1949) | Modern Experiment (Present Day) |
| Isotope Production | ¹⁰B(p,n)¹⁰C reaction using a cyclotron | Radioactive Ion Beam (RIB) facilities (e.g., ISOLDE) |
| Particle Detection | Magnetic spectrometer, Geiger-Müller counter | High-Purity Germanium (HPGe) detectors, Plastic scintillators, Silicon detectors |
| Data Acquisition | Manual counting with electronic scalers and amplifiers | Automated, high-throughput data acquisition systems |
| Analysis Technique | Manual analysis of decay curves | Beta-gamma coincidence spectroscopy, Digital signal processing |
| Precision | Limited by detector resolution and statistical uncertainties | High-precision measurements of half-life, decay energy, and branching ratios |
Experimental Protocols
Historical Experiment: The Discovery of this compound (1949)
The first successful synthesis and identification of this compound was a landmark achievement in nuclear physics. The experimental protocol, reconstructed from available literature, is as follows:
-
Isotope Production: A target of Boron-10 was bombarded with a 17 MeV proton beam from a cyclotron, inducing the ¹⁰B(p,n)¹⁰C nuclear reaction.
-
Particle Separation and Detection: The reaction products were passed through a magnetic spectrometer to isolate the newly formed this compound nuclei from other particles. The positrons emitted from the decay of this compound were detected using a Geiger-Müller counter.
-
Half-Life Measurement: The activity of the this compound sample was measured as a function of time. This was achieved by recording the number of counts from the Geiger-Müller counter at set time intervals using an electronic scaler.
-
Data Analysis: The half-life was determined by plotting the natural logarithm of the count rate against time. The slope of the resulting straight line is equal to the negative of the decay constant (λ), from which the half-life (T½ = ln(2)/λ) can be calculated.
Diagram of the Historical Experimental Workflow
Caption: Workflow of the 1949 experiment for the discovery of this compound.
Modern Experiment: High-Precision Beta-Delayed Gamma Spectroscopy
Contemporary studies of this compound utilize advanced techniques to achieve high-precision measurements of its decay properties. A typical modern experimental protocol is as follows:
-
Isotope Production and Beam Formation: this compound ions are produced at a Radioactive Ion Beam (RIB) facility, such as ISOLDE at CERN. The ions are mass-separated and accelerated to form a low-energy beam.
-
Beam Implantation: The this compound beam is implanted into a thin plastic scintillator or a collection tape at the center of a detector array.
-
Beta-Gamma Coincidence Detection:
-
A plastic scintillator or silicon detector is placed in close proximity to the implantation point to detect the emitted positrons (beta particles) with high efficiency.
-
An array of High-Purity Germanium (HPGe) detectors surrounds the implantation point to detect the gamma rays emitted from the excited states of the daughter nucleus, Boron-10.
-
-
Data Acquisition: The signals from all detectors are processed by a digital data acquisition system. A coincidence logic is applied to record events where a beta particle and a gamma ray are detected within a very short time window (nanoseconds).
-
Data Analysis:
-
The energy of the detected gamma rays is used to construct a decay scheme for this compound.
-
The time difference between the implantation of a this compound ion and its subsequent decay (detected by the beta particle) is measured to determine the half-life with high precision.
-
Beta-gamma coincidence data allows for the determination of branching ratios to different excited states in Boron-10.
-
Diagram of the Modern Experimental Workflow
Caption: Workflow of a modern beta-delayed gamma spectroscopy experiment on this compound.
This compound Decay Scheme
The decay of this compound primarily proceeds via beta-plus decay to an excited state of Boron-10, which then de-excites by emitting a gamma ray.
Caption: Simplified decay scheme of this compound.
Conclusion
The replication of historical experiments on this compound, when compared with modern techniques, highlights the remarkable progress in the field of nuclear physics. While the fundamental principles of nuclear decay remain unchanged, the tools and methodologies for their study have been revolutionized. This evolution has enabled more precise and detailed investigations into the structure and properties of exotic nuclei, providing crucial data for theoretical models and a deeper understanding of the fundamental forces of nature. This comparative guide serves as a testament to the ingenuity of early pioneers and the continuous innovation that drives scientific discovery.
References
A Comparative Guide to Uncertainty Quantification in Carbon-14 Measurements
For researchers, scientists, and drug development professionals relying on accurate age determination of organic materials, understanding the nuances of Carbon-14 (¹⁴C) dating and its associated uncertainties is paramount. This guide provides an objective comparison of the primary ¹⁴C measurement techniques—radiometric dating and Accelerator Mass Spectrometry (AMS)—and evaluates their performance against alternative dating methods. Experimental data and detailed protocols are presented to support a comprehensive understanding of the uncertainty quantification in these critical measurements.
Carbon-14 Dating: Principles and Core Methodologies
Radiocarbon dating is predicated on the constant production of the radioactive isotope ¹⁴C in the upper atmosphere through cosmic ray interactions with nitrogen.[1] This ¹⁴C is incorporated into carbon dioxide and assimilated by living organisms.[1] Upon death, the uptake of ¹⁴C ceases, and the existing ¹⁴C begins to decay with a half-life of approximately 5,730 years.[1] By measuring the remaining ¹⁴C in a sample, its age can be determined.[1] Two principal methods are employed for this measurement: radiometric dating and Accelerator Mass Spectrometry (AMS).
Radiometric Dating
Radiometric dating was the first method developed for ¹⁴C analysis. It is an indirect method that quantifies the beta particles emitted from the decay of ¹⁴C atoms in a sample.[2] The two main types of radiometric dating are gas proportional counting and liquid scintillation counting.[2][3]
Accelerator Mass Spectrometry (AMS)
Developed in the 1980s, AMS is a more modern and sensitive technique that directly counts the number of ¹⁴C atoms in a sample.[2] This method involves accelerating ions from the sample to high energies and then using mass spectrometry to separate and count the individual carbon isotopes.[2]
Comparative Analysis of Carbon-14 Measurement Techniques
The choice between radiometric dating and AMS hinges on a trade-off between cost, required sample size, and desired precision. AMS has largely become the preferred method in modern radiocarbon dating labs due to its significant advantages in sample size and precision.[2][3]
| Feature | Radiometric Dating (Gas Proportional/Liquid Scintillation) | Accelerator Mass Spectrometry (AMS) |
| Principle | Indirectly measures beta particle emissions from ¹⁴C decay. | Directly counts individual ¹⁴C atoms.[2] |
| Required Sample Size | 10-100 grams (e.g., for wood, charcoal).[2] | As little as 20 milligrams.[2][3] |
| Measurement Time | One to two days per sample.[2] | A few hours per sample.[2] |
| Precision | Generally lower than AMS. | Higher precision and lower backgrounds.[2] |
| Cost | Less expensive per sample. | More expensive per analysis.[2] |
| Age Limit | Up to approximately 50,000 years. | Up to approximately 50,000 years, with potential for older samples with special preparation.[1] |
Sources of Uncertainty in Carbon-14 Measurements
Several factors can introduce uncertainties into ¹⁴C dating, irrespective of the measurement technique used. Understanding and mitigating these is crucial for accurate age determination.
-
Variations in Atmospheric ¹⁴C/¹²C Ratio: The assumption of a constant atmospheric ¹⁴C concentration over time is not entirely accurate.[4] Fluctuations due to changes in cosmic ray intensity and, more recently, the burning of fossil fuels and nuclear testing, necessitate the use of calibration curves.[4]
-
Isotopic Fractionation: Organisms can preferentially metabolize lighter or heavier carbon isotopes, altering the ¹⁴C/¹²C ratio. This is corrected by measuring the stable ¹³C/¹²C ratio.
-
Reservoir Effects: Marine and freshwater organisms can incorporate "older" carbon from dissolved carbonates, leading to an overestimation of their age.
-
Contamination: The introduction of modern or ancient carbon into a sample during its burial or in the laboratory can significantly skew results.[4][5]
Experimental Protocols
Sample Preparation
Rigorous sample pretreatment is essential to remove contaminants. The specific protocol depends on the sample type.
-
Physical Pretreatment: Initial removal of visible contaminants like rootlets and soil.
-
Chemical Pretreatment:
-
Acid-Alkali-Acid (AAA) Method: Commonly used for wood and charcoal to remove carbonates and humic acids.
-
Collagen Extraction: For bone samples, collagen is extracted to isolate the carbon that was part of the living organism.
-
Radiometric Dating (Liquid Scintillation Counting) Workflow
Caption: Workflow for Radiometric Dating using Liquid Scintillation Counting.
Accelerator Mass Spectrometry (AMS) Workflow
Caption: Workflow for Accelerator Mass Spectrometry (AMS) based ¹⁴C dating.
Comparison with Alternative Dating Methods
While ¹⁴C dating is a cornerstone of archaeology and paleoenvironmental studies, other methods are available for different materials and time scales.
| Dating Method | Principle | Applicable Materials | Age Range | Typical Uncertainty |
| Carbon-14 (AMS) | Radioactive decay of ¹⁴C | Organic materials (wood, bone, charcoal, etc.) | Up to ~50,000 years[1] | Varies with age, can be ±20-30 years for recent samples. |
| Dendrochronology | Counting and matching annual tree growth rings | Wood | Up to ~13,910 years (for some regions)[6] | Can be exact to a single year.[7] |
| Thermoluminescence (TL) | Measures accumulated radiation dose since last heating | Pottery, burnt flint, sediments[8] | 100 to 500,000 years[8] | ±5-10% of the age.[9] |
| Potassium-Argon (K-Ar) | Radioactive decay of ⁴⁰K to ⁴⁰Ar | Volcanic rocks and minerals | >100,000 years[10] | Can be in the range of ±1% to ±5% of the age. |
Logical Relationship of Uncertainty Factors in Carbon-14 Dating
The final uncertainty in a reported ¹⁴C date is a composite of several factors, from the initial sample integrity to the measurement precision and calibration process.
Caption: Key factors influencing the uncertainty of a final calibrated ¹⁴C date.
Conclusion
The quantification of uncertainty in Carbon-14 measurements has evolved significantly with the advent of Accelerator Mass Spectrometry. AMS offers superior precision and requires substantially smaller sample sizes compared to traditional radiometric methods, making it the gold standard for most applications. However, regardless of the analytical technique, a thorough understanding and mitigation of all potential sources of error—from sample collection and pretreatment to data calibration—are critical for obtaining accurate and reliable age estimates. For dating applications outside the range of ¹⁴C or for non-organic materials, alternative methods such as Dendrochronology, Thermoluminescence, and Potassium-Argon dating provide valuable complementary data, each with their own specific uncertainties and application ranges. Researchers must carefully consider the nature of their samples and the specific research questions to select the most appropriate dating method and to correctly interpret the associated uncertainties.
References
- 1. Radiocarbon dating - Wikipedia [en.wikipedia.org]
- 2. Accelerator Mass Spectrometry, C14 Dating, What is AMS? [radiocarbon.com]
- 3. Radiometric Dating vs AMS Analysis - C14 lab Beta Analytic [radiocarbon.com]
- 4. quora.com [quora.com]
- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 6. Dendrochronology - Wikipedia [en.wikipedia.org]
- 7. Dendrochronology | RadioCarbon Dating Research | 14Chrono | The Chrono Centre [14chrono.org]
- 8. Thermoluminescence dating - Wikipedia [en.wikipedia.org]
- 9. resources.culturalheritage.org [resources.culturalheritage.org]
- 10. scribd.com [scribd.com]
Safety Operating Guide
Ensuring Safe Disposal of Carbon-10: A Procedural Guide
For researchers, scientists, and drug development professionals working with the short-lived radioisotope Carbon-10, adherence to proper disposal procedures is critical for ensuring personnel safety and regulatory compliance. Due to its radioactive nature, the primary means of disposal for this compound is through decay-in-storage (DIS), a process that allows the isotope to naturally decay to negligible radioactivity levels before being discarded as regular waste. This guide provides the essential safety and logistical information for the proper handling and disposal of this compound.
Immediate Safety and Handling Protocols
This compound is a positron-emitting radioisotope. The primary radiological hazard is external exposure from the 511 keV gamma photons produced upon positron annihilation. Therefore, the principles of time, distance, and shielding are paramount.
-
Time: Minimize the time spent in proximity to this compound sources.
-
Distance: Maximize the distance from the source whenever possible. Use tongs or other remote handling tools.
-
Shielding: Use appropriate shielding materials, such as lead or tungsten, to attenuate the gamma radiation. The thickness of the shielding should be determined by the activity of the source.
All personnel handling this compound must wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves. Dosimetry badges should be worn to monitor radiation exposure.
Core Disposal Plan: Decay-in-Storage (DIS)
The extremely short half-life of this compound makes decay-in-storage the most effective and appropriate disposal method. The U.S. Nuclear Regulatory Commission (NRC) permits the use of DIS for radioisotopes with half-lives of 120 days or less.[1] The fundamental principle is to store the radioactive waste for a sufficient period—typically at least 10 half-lives—to allow for its decay to background radiation levels.[2]
Quantitative Data for this compound
The following table summarizes the key radiological properties of this compound.
| Property | Value |
| Half-life (T½) | 19.290 ± 0.012 seconds[3] |
| Decay Mode | Positron Emission (β+)[3][4] |
| Primary Decay Product | Boron-10 (Stable)[5] |
| Primary Emission Energy | 0.511 MeV gamma photons (annihilation radiation)[6][7] |
| Minimum Decay Period (10 half-lives) | ~193 seconds (~3.2 minutes) |
Detailed Experimental Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe disposal of waste contaminated with this compound.
1. Waste Segregation:
-
At the point of generation, segregate waste contaminated with this compound from all other waste streams, including other radioactive waste with longer half-lives.[1][2]
-
Use designated waste containers clearly labeled with "this compound," the radiation symbol, the date, and the initial activity.
2. Decay-in-Storage Procedure:
-
Place the sealed and labeled this compound waste container in a designated and shielded decay-in-storage area. This area should be secure to prevent unauthorized access.
-
Store the waste for a minimum of 10 half-lives (approximately 3.2 minutes). To be conservative, a holding period of 5-10 minutes is recommended to ensure complete decay.
3. Post-Decay Survey:
-
After the decay period, transport the waste container to a low-background area for surveying.
-
Using a calibrated radiation survey meter (e.g., a Geiger-Müller counter), monitor all surfaces of the waste container. The survey should be performed without any shielding between the waste and the detector.[1]
-
The radiation levels must be indistinguishable from background radiation.[1][2]
4. Final Disposal:
-
If the survey confirms that the waste's radioactivity is at background levels, the radioactive labels must be defaced or removed.[1]
-
The now non-radioactive waste can be disposed of according to its material type (e.g., regular trash, sharps container, or chemical waste if other hazardous materials are present).
5. Record Keeping:
-
Maintain a detailed log for all this compound waste disposed of via decay-in-storage.
-
The log should include the date of disposal, the initial isotope and activity, the survey instrument used, the background radiation level, the final measured radiation level, and the name of the individual who performed the survey.[8]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the decay-in-storage disposal of this compound.
References
- 1. scp.nrc.gov [scp.nrc.gov]
- 2. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. Solved Radioactive Decay Carbon- 10(10C) is an unstable | Chegg.com [chegg.com]
- 5. Isotope data for this compound in the Periodic Table [periodictable.com]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. Radiation Protection Guidance For Hospital Staff – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. cdph.ca.gov [cdph.ca.gov]
Understanding Carbon-10: A Note on Its Practical Handling in Research
Carbon-10 is a radioactive isotope of carbon with an extremely short half-life of approximately 19.29 seconds. Due to its rapid decay, this compound is not a commercially available product and is not used in typical laboratory research, particularly in fields like drug development. Its fleeting existence means that it cannot be stored, transported, or handled in the conventional manner that researchers would with more stable isotopes.
Given the impracticality of providing handling procedures for a substance that is not used in a standard research context, this guide will focus on the safe handling of Carbon-14 , a long-lived and widely utilized radioactive isotope of carbon in scientific research. The principles and procedures outlined below for Carbon-14 are based on established best practices for laboratory work with radioactive materials and can be adapted for other commonly used radioisotopes.
Personal Protective Equipment (PPE) for Handling Carbon-14
When working with Carbon-14, a beta emitter, the primary concern is to prevent internal exposure through ingestion, inhalation, or absorption, and to a lesser extent, external exposure to the skin. The following personal protective equipment is essential.[1][2][3]
| PPE Component | Specification | Purpose |
| Gloves | Disposable nitrile or latex gloves.[1][3] | To prevent skin contamination. Gloves should be changed frequently, especially if contamination is suspected.[1] |
| Lab Coat | Full-length, buttoned lab coat.[1] | To protect personal clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles.[1][2] | To protect the eyes from splashes of radioactive material. |
| Dosimetry Badge | Whole-body and ring dosimeters as required by institutional Radiation Safety Officer. | To monitor and record radiation dose received by the user. |
Operational Plan for Handling Carbon-14
A systematic approach is crucial for safely handling Carbon-14 in a laboratory setting. This operational plan outlines the key stages from receipt to disposal.
Receiving and Storing Carbon-14
-
Receipt: Upon arrival, visually inspect the package for any signs of damage or leakage.
-
Survey: Use a Geiger-Müller survey meter to monitor the external surface of the package for any contamination before opening.
-
Storage: Store the radioactive material in a designated, properly shielded, and labeled area. The storage location should be secure and access should be restricted to authorized personnel.
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment involving Carbon-14.
Detailed Methodologies
-
Work Area Preparation: Cover the work surface with absorbent paper to contain any potential spills.[1] All equipment used for the experiment should be dedicated to radioactive work.[1]
-
Handling Procedures:
-
Always handle Carbon-14 compounds in a designated fume hood to prevent inhalation of any airborne particles.
-
Use appropriate shielding, such as acrylic or lucite, to minimize beta radiation exposure.
-
Never pipette radioactive solutions by mouth.[1]
-
-
Contamination Monitoring:
-
Routinely monitor gloves, hands, and the work area with a survey meter during and after the experiment.
-
If contamination is found on the skin, wash the affected area thoroughly with mild soap and water.
-
Disposal Plan for Carbon-14 Waste
Proper disposal of radioactive waste is critical to ensure the safety of personnel and the environment. Carbon-14 waste is classified as low-level radioactive waste (LLW).[4][5][6]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, durable, and sealed containers. | Includes contaminated gloves, absorbent paper, and other solid materials. Store in the designated radioactive waste accumulation area. |
| Liquid Waste | Labeled, sealed, and non-reactive containers. | Aqueous and organic radioactive liquid waste should be segregated. Do not dispose of radioactive waste down the drain unless authorized by the Radiation Safety Officer. |
| Scintillation Vials | Labeled, sealed containers specifically for vials. | Store in the designated radioactive waste accumulation area. |
The following flowchart outlines the logical steps for the disposal of Carbon-14 waste.
All radioactive waste disposal must be conducted in accordance with institutional, local, and national regulations.[4] Always consult with your institution's Radiation Safety Officer for specific guidance on waste management.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Ionizing Radiation - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
- 3. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 4. Radioactive waste - Wikipedia [en.wikipedia.org]
- 5. actenviro.com [actenviro.com]
- 6. Radioactive Waste Management - World Nuclear Association [world-nuclear.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
